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  • Product: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1006490-05-6

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

<_> Introduction In the landscape of modern drug discovery and development, pyrazole derivatives stand out for their vast therapeutic potential, exhibiting properties that span from anti-inflammatory to anti-cancer activ...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives stand out for their vast therapeutic potential, exhibiting properties that span from anti-inflammatory to anti-cancer activities.[1][2] The precise structural characterization of these heterocyclic compounds is a critical, non-negotiable step in advancing a molecule from a research curiosity to a clinical candidate. The arrangement of substituents on the pyrazole core dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its pharmacological activity.

This in-depth guide focuses on the comprehensive structure elucidation of a specific, novel pyrazole derivative: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde . We will navigate the integrated application of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, providing not just a procedural outline, but the strategic reasoning behind the experimental choices, ensuring a self-validating and robust analytical workflow.

The elucidation process is a puzzle where each piece of spectroscopic data provides unique and complementary information. By methodically assembling these pieces, we can confirm the molecular formula, identify the core functional groups, and definitively map the connectivity of every atom, thereby building an unassailable structural proof.

Molecular Structure Overview

The target molecule, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, with the molecular formula C9H12N2O, presents a fascinating combination of structural motifs.[3] Understanding the expected spectroscopic signature of each component is the foundation of our elucidation strategy.

Caption: Structure of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Part 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry is the first-line technique to establish the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the precision necessary to confirm the molecular formula, a critical starting point for structure elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Expected Results and Interpretation

For C9H12N2O, the expected monoisotopic mass is 164.09496 Da.[3] The HRMS analysis should yield a protonated molecular ion [M+H]⁺ with an m/z value extremely close to 165.10224. This experimental mass will be used to confirm the elemental formula, distinguishing it from other potential isobaric compounds.

Table 1: Predicted HRMS Data

Ion SpeciesPredicted m/z
[M+H]⁺165.10224
[M+Na]⁺187.08418
Fragmentation Analysis (Tandem MS/MS)

Further fragmentation of the parent ion can provide valuable structural clues. While the detailed fragmentation of this specific molecule is not extensively documented, general fragmentation patterns of pyrazoles often involve the loss of stable neutral molecules like HCN or N2, and cleavage of substituent groups.[4][5][6]

Fragmentation_Workflow M [M+H]⁺ m/z = 165.10224 F1 Loss of C2H4 (ethylene from ethyl group) M->F1 -28 Da F2 Loss of CO (from aldehyde) M->F2 -28 Da F3 Loss of C3H5• (cyclopropyl radical) M->F3 -41 Da

Caption: Potential MS/MS fragmentation pathways.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target compound, the most diagnostic signals will be from the aldehyde group and the aromatic pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Expected Results and Interpretation

The IR spectrum will provide clear evidence for the aldehyde and the substituted pyrazole ring.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Reference
~2900-3000MediumC-H stretch (Aliphatic)Corresponds to the ethyl and cyclopropyl C-H bonds.
~2820 and ~2720Medium, SharpC-H stretch (Aldehyde)These two distinct peaks are highly characteristic of the C-H bond of an aldehyde.[7][8][9]
~1685-1705Strong, SharpC=O stretch (Aldehyde)The carbonyl stretch is one of the most intense peaks. Its position indicates conjugation with the pyrazole ring, lowering the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[7][10]
~1500-1600MediumC=C and C=N stretchAromatic ring stretching vibrations from the pyrazole core.
~1160-1210MediumC-C stretchStretching of the bond between the pyrazole ring and the aldehyde carbon.[8]

The presence of a strong band around 1700 cm⁻¹ along with the two characteristic C-H stretches between 2700-2850 cm⁻¹ provides a definitive confirmation of the aldehyde functional group.[7][9]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can unambiguously determine the carbon-hydrogen framework and the precise connectivity of all atoms.[11][12][13][14]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Predicted ¹H NMR Spectrum: Interpretation and Rationale

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key to the assignment.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aldehyde H (CHO)9.8 - 10.2Singlet (s)1HAldehyde protons are highly deshielded and typically appear as singlets unless coupled to adjacent protons.[1]
Pyrazole H58.0 - 8.5Singlet (s)1HAromatic proton on the pyrazole ring, deshielded by the ring current and adjacent nitrogen.
Ethyl CH₂ (N-CH₂)4.1 - 4.4Quartet (q)2HMethylene group adjacent to a nitrogen atom and coupled to the methyl group (3 protons), resulting in a quartet (n+1=4).
Cyclopropyl CH2.0 - 2.5Multiplet (m)1HMethine proton of the cyclopropyl group, coupled to the four adjacent methylene protons.
Ethyl CH₃ (N-CH₂-CH₃)1.3 - 1.6Triplet (t)3HMethyl group coupled to the adjacent methylene group (2 protons), resulting in a triplet (n+1=3).
Cyclopropyl CH₂0.8 - 1.2Multiplet (m)4HMethylene protons of the cyclopropyl ring, appearing as complex multiplets due to geminal and vicinal coupling.
Predicted ¹³C NMR Spectrum: Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
Aldehyde C=O185 - 195Carbonyl carbons are highly deshielded.
Pyrazole C3150 - 160Carbon attached to the cyclopropyl group and two nitrogen atoms.
Pyrazole C5135 - 145Carbon bearing the H5 proton.
Pyrazole C4115 - 125Carbon attached to the aldehyde group.
Ethyl CH₂45 - 55Methylene carbon attached to nitrogen.
Ethyl CH₃14 - 18Aliphatic methyl carbon.
Cyclopropyl CH8 - 15Aliphatic methine carbon in a strained ring.
Cyclopropyl CH₂5 - 10Aliphatic methylene carbons in a strained ring.
2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are assembled.

  • COSY: Will confirm the coupling between the ethyl CH₂ and CH₃ protons. It will also show correlations within the cyclopropyl ring system.

  • HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC: This is the ultimate tool for confirming the substituent positions. Key expected correlations include:

    • A correlation from the Aldehyde H to Pyrazole C4 and C5 .

    • A correlation from the Pyrazole H5 to C4 and the Aldehyde C=O .

    • Correlations from the Ethyl CH₂ protons to Pyrazole C5 and N1 .

    • Correlations from the Cyclopropyl CH proton to Pyrazole C3 and C4 .

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS HRMS Formula Molecular Formula (C9H12N2O) MS->Formula Provides Connectivity Atom Connectivity & Final Structure Formula->Connectivity IR FT-IR FuncGroups Functional Groups (-CHO, Pyrazole) IR->FuncGroups Identifies FuncGroups->Connectivity NMR_1D 1D NMR (¹H, ¹³C) Fragments Structural Fragments (Ethyl, Cyclopropyl, Aldehyde) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Connectivity Fragments->NMR_2D

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with HRMS to establish the exact molecular formula, followed by IR spectroscopy to identify key functional groups, and culminating in a comprehensive suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This methodical, self-validating approach ensures the highest level of scientific integrity, providing the solid structural foundation required for all subsequent stages of research and drug development.

References

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790-1794.
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  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1006490-05-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. The document elucidates its physicochemical properties, outlines a robust synthetic methodology based on established chemical principles, and explores its potential applications as a key building block in the development of novel therapeutic agents. The strategic incorporation of both a pyrazole core and a cyclopropyl moiety positions this compound as a valuable scaffold for designing molecules with enhanced pharmacological profiles. This guide aims to serve as a foundational resource for researchers engaged in the exploration and utilization of novel heterocyclic compounds in drug discovery.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure found in a multitude of approved drugs.[2] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking.[3] The pyrazole ring is a key component in drugs spanning a wide range of therapeutic areas, such as anti-inflammatory agents (e.g., Celecoxib), anti-obesity drugs (e.g., Rimonabant), and anticancer therapies.[4]

The subject of this guide, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, integrates three key structural features that are highly desirable in modern drug design:

  • The Pyrazole Core: Provides a stable, aromatic scaffold amenable to diverse functionalization, influencing the molecule's pharmacokinetic and pharmacodynamic properties.

  • The Cyclopropyl Group: This small, strained ring is increasingly utilized in drug development to enhance metabolic stability, improve potency, and modulate lipophilicity.[5] Its rigid nature can also confer a favorable conformational bias for optimal target binding.

  • The Aldehyde Functionality: A versatile chemical handle that serves as a gateway for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

This guide will delve into the technical details of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, providing a scientific foundation for its synthesis and application in drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 1006490-05-6
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Boiling Point 284.0±28.0 °C (Predicted)
Density 1.24±0.1 g/cm³ (Predicted)
Appearance Light yellow solid (typical for similar compounds)General Knowledge
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.General Knowledge

Synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction .[6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrazole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4]

Proposed Synthetic Pathway

The synthesis commences with the construction of the pyrazole core, followed by the formylation at the C4 position.

Synthetic Pathway A Cyclopropyl methyl ketone + (Diethoxymethyl)acetate B 1-Cyclopropyl-3-(diethoxymethyl)propane-1,3-dione A->B Condensation D 1-Ethyl-3-cyclopropyl-1H-pyrazole B->D + C (Cyclization) C Ethylhydrazine F 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde D->F + E (Vilsmeier-Haack Formylation) E Vilsmeier Reagent (DMF/POCl3)

Caption: Proposed synthetic route to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 1: Synthesis of 1-Ethyl-3-cyclopropyl-1H-pyrazole (Proposed)

The initial step involves the synthesis of the pyrazole core. A common method for preparing unsymmetrically substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.

Experimental Protocol:

  • Preparation of the β-diketone: To a solution of sodium ethoxide in ethanol, add cyclopropyl methyl ketone followed by dropwise addition of diethyl carbonate. The mixture is heated to reflux to drive the Claisen condensation, yielding the corresponding β-ketoester. Subsequent hydrolysis and decarboxylation would yield 1-cyclopropylbutane-1,3-dione.

  • Cyclization: The resulting β-diketone is then reacted with ethylhydrazine sulfate in a suitable solvent, such as ethanol or acetic acid, under reflux. The acidic conditions facilitate the condensation and subsequent cyclization to form 1-ethyl-3-cyclopropyl-1H-pyrazole.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-3-cyclopropyl-1H-pyrazole (Proposed)

With the pyrazole core in hand, the next step is the introduction of the aldehyde group at the 4-position.

Experimental Protocol:

  • Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) with stirring. The mixture is stirred at low temperature to form the Vilsmeier reagent.

  • Formylation: A solution of 1-ethyl-3-cyclopropyl-1H-pyrazole in DMF is then added dropwise to the prepared Vilsmeier reagent. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the electrophilic substitution.

  • Hydrolysis and Work-up: The reaction is quenched by pouring it onto crushed ice and then neutralized with a base, such as sodium hydroxide or sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The resulting crude product, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, is purified by column chromatography.

Causality of Experimental Choices:

  • The use of DMF and POCl₃ is a standard and highly effective combination for generating the Vilsmeier reagent, which is the active electrophile in the formylation reaction.[9]

  • The reaction is typically performed at elevated temperatures to overcome the activation energy for the electrophilic aromatic substitution on the pyrazole ring.

  • A basic work-up is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

Applications in Drug Discovery

The unique structural combination of a pyrazole ring, a cyclopropyl group, and a reactive aldehyde makes 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde a highly attractive starting material for the synthesis of novel drug candidates. The aldehyde group serves as a versatile anchor for derivatization, allowing for the exploration of a wide chemical space.

Potential Therapeutic Targets

Derivatives of cyclopropyl-pyrazoles have shown promise in targeting a variety of biological pathways implicated in disease.

Therapeutic Applications A 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde B Derivative Synthesis (e.g., Reductive Amination, Wittig Reaction, Condensation) A->B C Compound Library B->C D Biological Screening C->D E Kinase Inhibitors (e.g., for Oncology) D->E F GPCR Modulators (e.g., for CNS Disorders) D->F G Enzyme Inhibitors (e.g., for Metabolic Diseases) D->G

Caption: Workflow for the utilization of the title compound in drug discovery.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The aldehyde can be converted to various functional groups that can interact with the hinge region or other key residues in the ATP-binding pocket of kinases.

  • G-Protein Coupled Receptor (GPCR) Modulators: Cyclopropyl-pyrazole derivatives have been investigated as modulators of GPCRs, such as cannabinoid receptors, which are targets for pain, inflammation, and central nervous system disorders.[5]

  • Enzyme Inhibitors: The structural motifs present in this compound are found in inhibitors of various enzymes involved in metabolic and inflammatory diseases. For example, pyrazole-containing compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3]

Synthetic Utility in Medicinal Chemistry

The aldehyde functionality of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a versatile handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine substituents, which can modulate solubility and provide key interactions with biological targets.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, allowing for the extension of the molecule and the introduction of different functionalities.

  • Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form a variety of heterocyclic systems, further expanding the chemical diversity of the resulting compound library.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. While a specific material safety data sheet (MSDS) for this compound is not widely available, general guidelines for handling similar heterocyclic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a chemical scaffold with significant potential in the field of drug discovery. Its synthesis, achievable through established methods like the Vilsmeier-Haack reaction, provides access to a versatile building block. The combination of the biologically active pyrazole core, the beneficial properties of the cyclopropyl group, and the reactive aldehyde functionality makes it an ideal starting point for the development of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for researchers to explore the full potential of this promising molecule in their quest for new and improved medicines.

References

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Foundational

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive overview of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It outlines a robust, field-proven synthetic methodology via the Vilsmeier-Haack reaction, explaining the mechanistic rationale behind the procedural choices. Furthermore, this guide presents a self-validating system of analytical protocols for structural confirmation and purity assessment, crucial for ensuring the reliability of downstream applications. The role of this pyrazole derivative as a versatile intermediate in the development of advanced therapeutic agents is discussed, grounded in the established importance of the pyrazole scaffold. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern drug discovery.[1][2][3] Its unique structural and electronic properties make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, antimicrobial, and antiviral effects.[1][2][5]

The therapeutic relevance of this scaffold is exemplified by several FDA-approved drugs, such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Difenamizole (an analgesic), which feature a core pyrazole ring.[1] The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the synthesis of novel therapeutic agents.[4][6] The subject of this guide, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, serves as a key intermediate in this synthetic paradigm, offering a reactive aldehyde handle for further molecular elaboration.[7]

Physicochemical Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, analytical method development, and regulatory documentation.

Core Molecular Properties

The key identifiers and properties of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is derived from its molecular formula, C₉H₁₂N₂O.[8]

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChemLite[8]
Molecular Weight 164.20 g/mol Calculated
Monoisotopic Mass 164.09496 DaPubChemLite[8]
IUPAC Name 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehydeN/A
SMILES CCN1C=C(C(=N1)C2CC2)C=OPubChemLite[8]
InChIKey SRBJGELFBYXQIZ-UHFFFAOYSA-NPubChemLite[8]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[9][10] This electrophilic substitution reaction is a reliable and scalable method for introducing a formyl group onto electron-rich heterocyclic systems.

Synthetic Workflow: Vilsmeier-Haack Reaction

The synthesis begins with a suitable hydrazone precursor, which is then formylated using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction Pathway DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier Forms in situ POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Forms in situ Hydrazone Hydrazone Precursor (e.g., from cyclopropyl methyl ketone) Cyclization Cyclization & Formylation Hydrazone->Cyclization Vilsmeier->Cyclization Electrophilic Attack Product 3-cyclopropyl-1-ethyl-1H- pyrazole-4-carbaldehyde Cyclization->Product Hydrolysis

Caption: Synthetic workflow for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Detailed Experimental Protocol
  • Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere reactor, slowly add phosphorus oxychloride (POCl₃) to an excess of dimethylformamide (DMF) with stirring. The exothermic reaction forms the electrophilic Vilsmeier reagent.

    • Causality: DMF acts as both the solvent and the source of the formyl group. POCl₃ is the activating agent that converts the amide into a highly reactive chloroiminium ion.

  • Reaction with Hydrazone: Prepare the corresponding N'-ethylidene-hydrazide precursor. Dissolve this precursor in a suitable solvent and add it dropwise to the Vilsmeier reagent at a controlled temperature.[10]

    • Causality: The hydrazone provides the backbone for the pyrazole ring. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich double bond, which initiates cyclization and formylation at the 4-position of the nascent pyrazole ring.[9][11]

  • Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate.[10] The resulting precipitate is filtered, washed with water to remove inorganic salts, and dried.

    • Causality: Quenching with ice hydrolyzes any remaining reactive species. Neutralization is necessary to precipitate the final product, which is typically insoluble in aqueous media.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final compound with high purity.

Analytical Validation and Quality Control

To ensure the identity, purity, and stability of the synthesized 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a multi-technique analytical approach is mandatory. This creates a self-validating system where each analysis provides complementary information.

Analytical Workflow

Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Quantification Crude Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR MS Mass Spectrometry (HRMS) Crude->MS IR FT-IR Spectroscopy Crude->IR HPLC HPLC-UV Crude->HPLC TLC TLC Crude->TLC Final Purity & Identity Confirmed (>98%) NMR->Final Confirms Connectivity MS->Final Confirms Molecular Weight IR->Final Confirms Functional Groups HPLC->Final Quantifies Purity

Caption: A comprehensive analytical workflow for product validation.

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number, environment, and connectivity of protons. Expected signals would include those for the ethyl group (triplet and quartet), the cyclopropyl protons (multiplets), the pyrazole ring proton (singlet), and the aldehyde proton (singlet, downfield shift ~9-10 ppm).[12]

    • ¹³C-NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the aldehyde carbonyl carbon (~185-195 ppm), pyrazole ring carbons, and aliphatic carbons of the ethyl and cyclopropyl groups are expected.[12]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The experimentally determined monoisotopic mass should match the theoretical mass (164.09496 Da) within a narrow tolerance (e.g., <5 ppm).[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Confirms the presence of key functional groups. A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde. Other bands will confirm C-H and C=N bonds.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • The primary method for determining the purity of the final compound. Using a suitable column and mobile phase, a single major peak should be observed, with the area percentage of this peak representing the purity (typically ≥98%).

Applications in Drug Discovery

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is not an end-product but a valuable chemical intermediate.[6][7] Its utility lies in the reactive aldehyde group, which serves as a handle for a variety of chemical transformations to build more complex, biologically active molecules.

  • Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent to form substituted aminomethyl-pyrazoles, a common motif in bioactive compounds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling the extension of carbon chains and the introduction of new functional groups.

  • Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as hydrazines or active methylene compounds, to form larger heterocyclic systems. This is a key strategy in multicomponent reactions for rapidly generating molecular diversity.[13]

The presence of the cyclopropyl group is also significant, as this small, strained ring is often used in medicinal chemistry as a "bioisostere" for other groups, potentially improving metabolic stability, binding affinity, and membrane permeability.[14]

Conclusion

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, with a molecular weight of 164.20 g/mol , is a well-characterized and synthetically accessible chemical building block. Its pyrazole core provides a privileged scaffold for engaging with biological targets, while its aldehyde functionality offers a versatile point for synthetic diversification. The robust synthesis and stringent analytical validation protocols outlined in this guide ensure the high quality required for advanced applications in pharmaceutical research. For scientists and professionals in drug development, this compound represents a valuable starting point for the discovery and synthesis of next-generation therapeutics.

References

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Exploratory

The Pharmacological Versatility of Pyrazole Carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] When functionalized with a carbald...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] When functionalized with a carbaldehyde group, this heterocyclic core becomes a versatile building block for synthesizing a new generation of derivatives with a broad spectrum of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of pyrazole carbaldehyde derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, detail robust experimental protocols for their evaluation, and present structure-activity relationship (SAR) insights to guide future drug development endeavors.

The Pyrazole Carbaldehyde Scaffold: Synthesis and Significance

The Pyrazole Core: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmacologically active compounds.[3] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a diverse range of biological targets. Clinically approved drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature this core, underscoring its therapeutic relevance.[2][4]

The Carbaldehyde Group: A Gateway to Chemical Diversity

The introduction of a carbaldehyde (-CHO) group, typically at the C4 position of the pyrazole ring, transforms the scaffold into a highly reactive and versatile intermediate.[5][6] This aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including condensations, reductive aminations, and cycloadditions, allowing for the creation of extensive libraries of novel derivatives such as Schiff bases, hydrazones, and chalcones.[7][8] This synthetic accessibility is a key reason why pyrazole-4-carbaldehydes are considered crucial starting materials for drug discovery programs.[1]

General Synthetic Strategy: The Vilsmeier-Haack Reaction

A primary and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][9] This reaction typically involves treating a suitable hydrazone precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent to introduce the aldehyde group onto the pyrazole ring.[5][9]

G Hydrazone Hydrazone Precursor Cyclization Formylation & Cyclization Hydrazone->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Cyclization Reacts with Product Pyrazole-4-Carbaldehyde Derivative Cyclization->Product Yields G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Pyrazole Carbaldehyde Derivative Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of these derivatives. Key findings include:

  • Aromatic Substituents: The nature and position of substituents on phenyl rings attached to the pyrazole core significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions can enhance cytotoxicity. [10]* Side Chain Modifications: Modifications of the carbaldehyde group into Schiff bases or hydrazones can modulate bioavailability and target binding affinity, often leading to increased potency. [11]

Quantitative Data Summary: In Vitro Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25Doxorubicin0.95[12]
Pyrazolo[4,3-c]pyridineMCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)[12]
Pyrazolo[4,3-c]pyridineHepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)[12]
Fused Pyrazole DerivativeHepG2 (Liver)0.71Erlotinib10.6[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbaldehyde derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value. [1]

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of pyrazole carbaldehyde have demonstrated significant activity against a range of pathogenic bacteria and fungi, presenting a promising avenue for the development of new anti-infective agents. [9][13][14]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. [7][13]In some cases, the antimicrobial activity of synthesized derivatives was comparable or even superior to standard antibiotics like ampicillin. [9]

Mechanisms of Action

The proposed antimicrobial mechanisms often involve:

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis. [10]* Cell Membrane Disruption: The lipophilic nature of some derivatives may facilitate their interaction with the bacterial cell membrane, leading to increased permeability and cell death.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Thiazolyl Pyrazole DerivativeS. aureus6.25 - 12.5--[14]
Thiazolyl Pyrazole DerivativeE. coli12.5 - 25--[14]
Thiazolyl Pyrazole DerivativeC. albicans12.5 - 50--[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the MIC of a test compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). Rationale: This protocol provides a quantitative measure of the compound's bacteriostatic or fungistatic activity.

Other Notable Biological Activities

The therapeutic potential of pyrazole carbaldehyde derivatives extends beyond anticancer and antimicrobial applications.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to possess potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. [4][15][16]Their mechanism often mimics that of established NSAIDs like Celecoxib. [15]* Anticonvulsant Activity: Several studies have reported the efficacy of pyrazole derivatives in animal models of epilepsy. [17][18]These compounds have shown a remarkable ability to protect against seizures induced by pentylenetetrazole (PTZ) or maximal electroshock, suggesting potential for developing new antiepileptic drugs. [17][18]

Future Perspectives and Drug Development Challenges

Pyrazole carbaldehyde derivatives represent a highly versatile and promising scaffold for drug discovery. The synthetic tractability of the carbaldehyde group allows for extensive SAR exploration and lead optimization. Future research should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for the most potent compounds.

  • In Vivo Efficacy and Toxicology: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Chemistry: Utilizing the carbaldehyde handle to generate large, diverse libraries for high-throughput screening against a wider range of therapeutic targets.

While the potential is significant, challenges remain in optimizing drug-like properties, including solubility, metabolic stability, and minimizing off-target effects to ensure a favorable therapeutic index.

References

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Foundational

The Synthetic Versatility and Therapeutic Potential of Substituted Pyrazole-4-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyrazole-4-carbaldehydes represent a cornerstone in modern heterocyclic chemistry, serving as highly versatile intermediates in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole-4-carbaldehydes represent a cornerstone in modern heterocyclic chemistry, serving as highly versatile intermediates in the synthesis of a vast array of functional molecules. Their unique structural motif, featuring a reactive aldehyde group appended to the pyrazole core, has positioned them as privileged scaffolds in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of this important class of compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and explore their burgeoning role in the development of novel therapeutics and advanced materials.

Introduction: The Pyrazole Scaffold and the Significance of the 4-Carbaldehyde Moiety

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials.[1][2] Its prevalence in marketed drugs underscores its importance in pharmaceutical research.[1] The introduction of a carbaldehyde group at the C4 position of the pyrazole ring dramatically enhances its synthetic utility, providing a reactive handle for a wide range of chemical transformations. This aldehyde functionality allows for the construction of complex molecular architectures through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.[3][4] Consequently, substituted pyrazole-4-carbaldehydes have emerged as critical building blocks for the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and kinase inhibitory properties.[5][6][7][8]

Synthesis of Substituted Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction

The most prominent and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10][11] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[12][13] The reaction proceeds via an electrophilic substitution on the electron-rich pyrazole ring.

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the pyrazole. Subsequent elimination and hydrolysis yield the desired 4-formylpyrazole. The reaction is versatile and can be applied to a variety of substituted pyrazoles and their precursors, such as hydrazones.[10][14][15]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Intermediate_Complex Intermediate Complex Pyrazole->Intermediate_Complex + Vilsmeier Reagent H2O H₂O Iminium_Salt Aryl Iminium Intermediate Intermediate_Complex->Iminium_Salt Product Pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (Hydrolysis) Knoevenagel_Condensation Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Product α,β-Unsaturated Pyrazole Derivative Pyrazole_Aldehyde->Product Active_Methylene Active Methylene Compound (e.g., Malononitrile, Pyrazolone) Active_Methylene->Product Catalyst Catalyst (e.g., Glycine, Piperidine) Catalyst->Product Kinase_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->PI3K

Sources

Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide to a Privileged Heterocycle in Drug Design and Development Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to a Privileged Heterocycle in Drug Design and Development

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions has cemented its role in a remarkable number of clinically successful therapeutics. This guide provides a comprehensive technical overview of the pyrazole scaffold, intended for researchers, scientists, and drug development professionals. We will explore its fundamental chemical characteristics, delve into its application across major therapeutic areas through key drug case studies, outline prevalent synthetic strategies, and present standardized workflows for the evaluation of novel pyrazole-based candidates.

The Pyrazole Core: Physicochemical & Structural Rationale for a Privileged Scaffold

First identified by Ludwig Knorr in 1883, the pyrazole ring is more than just a simple heterocycle; it is a versatile building block with a unique set of properties that make it exceptionally valuable for drug design.[3]

  • Aromaticity and Tautomerism: Pyrazole is an aromatic system, which imparts planarity and stability. A key feature is its prototropic tautomerism, allowing the imino-proton to reside on either nitrogen atom, which can influence its hydrogen bonding patterns and receptor interactions.[4]

  • Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling it to form crucial interactions with biological targets like protein backbones or amino acid side chains.[5]

  • Bioisosteric Replacement: Pyrazole is often employed as a bioisostere for other aromatic rings, particularly benzene. This substitution can confer significant advantages. For instance, pyrazole has a much lower lipophilicity (ClogP ≈ 0.24) compared to benzene (ClogP ≈ 2.14), which can improve aqueous solubility and overall pharmacokinetic profiles.[6]

  • Synthetic Versatility: The pyrazole ring can be synthesized through numerous reliable methods, and its positions (N1, C3, C4, and C5) can be functionalized with a high degree of control, allowing for the systematic exploration of structure-activity relationships (SAR).[2][7]

These combined features are why the pyrazole motif is found in drugs treating a vast array of conditions, from inflammation and cancer to viral infections and neurological disorders.[8][9][10][11]

Table 1: Physicochemical Property Comparison of Aromatic Scaffolds

ScaffoldClogPH-Bond DonorsH-Bond AcceptorsAromaticityKey Advantage in Bioisosterism
Benzene2.1400YesCore hydrophobic scaffold
Pyrazole 0.24 1 1 Yes Reduced lipophilicity, added H-bonding
Phenol1.4811YesH-bonding, but more lipophilic
Pyridine0.6501YesH-bond acceptor, moderately polar
Thiophene1.8100YesSimilar size to benzene, different electronics

Therapeutic Applications: Case Studies of Pyrazole-Containing Blockbusters

The true measure of a scaffold's utility is its successful translation into approved medicines. The pyrazole core is central to numerous blockbuster drugs.

Anti-inflammatory: Selective COX-2 Inhibition with Celecoxib

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole and a cornerstone of selective nonsteroidal anti-inflammatory drugs (NSAIDs).[12] Its success lies in the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, while sparing the constitutively expressed COX-1, which is crucial for gastric protection.[13][14][15][16]

Causality of Experimental Design: The design of Celecoxib was a landmark in rational drug design. Researchers identified a key difference between the active sites of COX-1 and COX-2: the latter possesses a larger, hydrophilic side pocket. The pyrazole scaffold was functionalized with a polar benzenesulfonamide group, which fits snugly into this side pocket of COX-2, anchoring the molecule and leading to its high selectivity.[14] The trifluoromethyl group on the pyrazole ring further enhances binding affinity.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Inflammation) Arachidonic_Acid->COX2 COX1 COX-1 Enzyme (Homeostasis) Arachidonic_Acid->COX1 Prostaglandins_Inflammatory Pro-inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Prostaglandins_Protective Protective Prostaglandins COX1->Prostaglandins_Protective Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation GI_Protection GI Protection Platelet Function Prostaglandins_Protective->GI_Protection Celecoxib Celecoxib Celecoxib->COX2  Selective  Inhibition

Celecoxib's selective inhibition of the COX-2 pathway.
Oncology: Targeting Dysregulated Kinases with Ruxolitinib

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective protein kinase inhibitors (PKIs).[2][17][18][19] Of the 74 small molecule PKIs approved by the US FDA, 8 contain a pyrazole ring.[17]

Ruxolitinib (Jakafi®) is a prime example, functioning as a potent inhibitor of Janus kinases (JAK1 and JAK2).[2] These kinases are central to the JAK/STAT signaling pathway, which, when overactive, drives myeloproliferative neoplasms.

Structural Insights: Ruxolitinib features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core. This structure positions itself within the ATP-binding pocket of the JAK enzymes, preventing their phosphorylation activity and halting the downstream signaling cascade that leads to uncontrolled cell proliferation.[2]

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Transcription (Proliferation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits ATP Binding

Inhibition of the JAK/STAT signaling pathway by Ruxolitinib.
CNS Disorders: The Rise and Fall of Rimonabant

Rimonabant (Acomplia®) was a pioneering anti-obesity drug that acted as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[20][21][22][23] The endocannabinoid system is a key regulator of appetite and energy metabolism, and blocking the CB1 receptor was shown to decrease food intake and improve metabolic parameters.[20][21][24]

SAR and a Cautionary Tale: Structure-activity relationship studies on this class of pyrazoles identified key requirements for potent CB1 antagonism: a para-substituted phenyl ring at the C5 position, a carboxamido group at C3, and a 2,4-dichlorophenyl substituent at the N1 position.[25][26][27] While effective for weight loss, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[23] This serves as a critical lesson in medicinal chemistry: target engagement and efficacy must be balanced with a thorough understanding of the broader physiological roles of the target to ensure patient safety.

Table 2: Selected FDA-Approved Pyrazole-Containing Drugs

Drug NameBrand NameTarget(s)Therapeutic Area
Celecoxib[28][29]CelebrexCOX-2Anti-inflammatory
Ruxolitinib[28]JakafiJAK1, JAK2Oncology (Myelofibrosis)
Crizotinib[28][29]XalkoriALK, ROS1, c-METOncology (NSCLC)
Apixaban[1][28]EliquisFactor XaAnticoagulant
Sildenafil[1][28][29]ViagraPDE5Erectile Dysfunction
Encorafenib[17]BraftoviB-RafOncology (Melanoma)
Asciminib[17][28]ScemblixBCR-ABL1 (Allosteric)Oncology (CML)

Synthetic Strategies and Evaluation Workflows

The widespread use of the pyrazole scaffold is underpinned by robust and versatile synthetic methodologies.

Common Synthetic Routes
  • Knorr Pyrazole Synthesis: The classical and most common method involves the cyclocondensation of a hydrazine (or its salt) with a 1,3-dicarbonyl compound. This allows for substitution at the N1, C3, and C5 positions.[30]

  • Reaction with α,β-Unsaturated Carbonyls: Hydrazines can also react with α,β-unsaturated aldehydes and ketones to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazole.[7][31]

  • 1,3-Dipolar Cycloaddition: The reaction between an alkyne and a diazo compound is a powerful method for constructing the pyrazole ring, offering alternative regiochemical outcomes.[7]

  • Multicomponent Reactions: Modern approaches often utilize multicomponent reactions where three or more starting materials are combined in a one-pot synthesis, offering high efficiency and molecular diversity.[7]

Experimental Protocol: Knorr-type Synthesis of a Substituted Pyrazole

This protocol describes a self-validating system for the synthesis of a generic 1,3,5-trisubstituted pyrazole, a common core in many bioactive molecules.

Objective: To synthesize 1-phenyl-3-methyl-5-(4-methoxyphenyl)-1H-pyrazole.

Materials:

  • 1-(4-methoxyphenyl)-1,3-butanedione (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methoxyphenyl)-1,3-butanedione (e.g., 1.92 g, 10 mmol).

  • Dissolution: Add ethanol (40 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add phenylhydrazine hydrochloride (1.60 g, 11 mmol) followed by 2-3 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting dione indicates reaction completion.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8 to neutralize the hydrochloride salt and acetic acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow for Novel Pyrazole-Based Kinase Inhibitor Evaluation

A systematic workflow is essential for efficiently advancing a pyrazole library from initial synthesis to a viable lead candidate.[32]

General workflow for discovery and evaluation of a novel kinase inhibitor.
Experimental Protocol: Cell-Based Assay for Kinase Inhibition

Objective: To determine the effect of a novel pyrazole inhibitor on the phosphorylation of a target substrate (e.g., STAT3) in a cancer cell line using Western Blot.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., HeLa cells).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in complete medium. Aspirate the old medium from the cells and add the medium containing the inhibitor at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only (DMSO) control. Incubate for a predetermined time (e.g., 2 hours).[32]

  • Protein Extraction: Place plates on ice and wash cells twice with ice-cold PBS. Add 150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to pre-chilled microfuge tubes.[32]

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to new tubes.[32]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against the phosphorylated target (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To validate results, the membrane can be stripped and re-probed for the total protein (e.g., total-STAT3) and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein and the loading control. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and proven track record in numerous FDA-approved drugs ensure its continued prominence in drug discovery.[1][33][34] Future efforts will likely focus on applying the pyrazole core to novel and challenging biological targets, including allosteric enzyme sites and protein-protein interactions. The integration of computational chemistry and machine learning with the vast existing knowledge of pyrazole chemistry will undoubtedly accelerate the design of next-generation therapeutics, further cementing the legacy of this indispensable heterocycle.

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Foundational

IUPAC nomenclature of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the IUPAC Nomenclature of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Abstract Systematic nomenclature, as gove...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the IUPAC Nomenclature of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a detailed deconstruction of the IUPAC name for the heterocyclic compound 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. By dissecting the name into its core components, we will elucidate the hierarchical rules and logical principles that dictate its formation. This analysis is intended to serve as a practical reference for chemists in research and development, reinforcing the foundational principles of naming complex organic molecules.

Part 1: Foundational Principles in IUPAC Nomenclature of Heterocyclic Systems

Before dissecting the specific molecule, it is crucial to understand the hierarchical logic that IUPAC employs. The naming of any organic compound is not an arbitrary assembly of substituent names but a systematic process based on seniority.

  • Pillar 1: The Principal Characteristic Group: In a polyfunctional molecule, one functional group is designated as the "principal" group.[1][2] This group dictates the suffix of the compound's name and is given the lowest possible locant (number) where naming rules allow. The order of priority is strictly defined by IUPAC, with carboxylic acids and their derivatives holding high seniority, followed by groups like aldehydes, ketones, and alcohols.[3][4][5]

  • Pillar 2: The Parent Hydride: The core scaffold of the molecule, to which the principal group is attached, is the parent hydride.[6] This can be an acyclic chain or, as in this case, a ring system. For heterocyclic compounds, IUPAC recognizes a set of retained "trivial" names, such as pyrazole, which are used as the basis for the parent name.[7]

  • Pillar 3: Substituents: All other groups attached to the parent hydride are treated as substituents and are described by prefixes, arranged in alphabetical order.[8]

Part 2: Systematic Elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

The name is deconstructed step-by-step to reveal the application of IUPAC rules.

Step 1: Identification of the Parent Heterocycle — Pyrazole

The root of the name is pyrazole . Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[9][10] The standard numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to assign the other nitrogen atom the locant '2'. The 1H designation specifies that, in the unsubstituted parent ring, a hydrogen atom is attached to the nitrogen at position 1.[9]

Step 2: Determination of the Principal Functional Group — Carbaldehyde

The molecule contains an aldehyde functional group (-CHO). According to IUPAC priority rules, the aldehyde group has higher seniority than alkyl or cycloalkyl groups.[3][4] When an aldehyde group is directly attached to a carbon atom of a ring system, the suffix -carbaldehyde is used.[11] This suffix is appended to the name of the parent heterocycle.

Therefore, the base name of the molecule is established as 1H-pyrazole-4-carbaldehyde , indicating the aldehyde group is at position 4.

Step 3: Identification and Placement of Substituents

With the parent and principal group identified, the remaining fragments are named as prefixes:

  • An ethyl group (-CH₂CH₃)

  • A cyclopropyl group (-C₃H₅)

Step 4: Numbering the Ring and Assembling the Final Name

The numbering of the pyrazole ring is fixed by the location of its substituents.

  • The 1-ethyl designation indicates that the ethyl group is attached to the nitrogen at position 1, displacing the hydrogen of the parent 1H-pyrazole. This immediately fixes the starting point and direction of numbering for the entire ring system.

  • Following the standard numbering, the other nitrogen is at position 2.

  • The 3-cyclopropyl part of the name places the cyclopropyl group at carbon 3.

  • The -4-carbaldehyde suffix places the principal functional group at carbon 4.

The substituents are then arranged alphabetically in the final name: c yclopropyl before e thyl.

Combining these elements in the correct order (alphabetical prefixes + parent hydride + locant and suffix of the principal group) yields the full, unambiguous IUPAC name: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde .

Part 3: Visualization and Data Summary

Chemical Structure and Numbering Scheme

The following diagram illustrates the molecular structure and the IUPAC numbering system applied to this compound.

Caption: Structure and IUPAC numbering of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Table of Nomenclature Components
ComponentTypeFunctionRule Applied
3-cyclopropyl- Substituent PrefixNames a cyclopropyl group at position 3.Alphabetical ordering of prefixes.
1-ethyl- Substituent PrefixNames an ethyl group at position 1.Alphabetical ordering of prefixes.
1H-pyrazole Parent HydrideIdentifies the core 5-membered heterocyclic ring with two adjacent nitrogen atoms.Use of retained IUPAC names for common heterocycles.[7]
-4- LocantSpecifies the position of the principal functional group.Lowest possible number for the principal group after fixing N-substituent.
-carbaldehyde SuffixNames the principal functional group (-CHO) attached to a ring.Specific suffix for aldehydes bonded to a ring system.[11]

Part 4: Scientific Context and Significance

From the perspective of a Senior Application Scientist, understanding the precise nomenclature of a compound like 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is paramount, as this scaffold is a valuable intermediate in synthetic and medicinal chemistry. Pyrazole-4-carbaldehydes are versatile building blocks.[12][13] The aldehyde functional group is readily transformed into a wide array of other functionalities, enabling the synthesis of diverse compound libraries for drug discovery screening.

The synthesis of such molecules often involves methods like the Vilsmeier-Haack reaction, which formylates an activated pyrazole precursor.[12][14][15] The specific substituents—an N-ethyl group and a C3-cyclopropyl group—are critical for modulating the physicochemical properties (e.g., solubility, metabolic stability, receptor binding) of potential drug candidates derived from this intermediate. The cyclopropyl moiety, in particular, is a common bioisostere used to introduce conformational rigidity and improve metabolic stability. Therefore, the ability to name this molecule accurately ensures that synthetic routes, structure-activity relationship (SAR) studies, and patent literature are communicated without ambiguity.

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  • Scribd. "CH-2 Nomenclature of Heterocyclic Compounds." [Link].

  • IUPAC. "Brief Guide to the Nomenclature of Organic Chemistry." [Link].

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." [Link].

  • University of Calgary. "How to name organic compounds using the IUPAC rules." [Link].

  • PubChem. "1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde." [Link].

  • ResearchGate. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." [Link].

  • KTU ePubl. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." [Link].

  • Journal of Pharmaceutical and Scientific Innovation. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." [Link].

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Foundational

An In-depth Technical Guide to the Solubility of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of the solubility of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in pharmaceutical and agrochemical research. Given the lim...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in pharmaceutical and agrochemical research. Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for its determination and prediction. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's solubility characteristics for applications such as formulation development, reaction optimization, and bioavailability assessment.

Introduction to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a key structural motif in many biologically active molecules, and its derivatives have shown a wide range of pharmaceutical and agrochemical activities.[1][2] The solubility of such compounds is a critical physicochemical property that influences their behavior in both chemical and biological systems.

The structure of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, with its combination of a polar pyrazole core and non-polar cyclopropyl and ethyl substituents, suggests a nuanced solubility profile that is highly dependent on the chosen solvent system.

Table 1: Physicochemical Properties of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde and Related Structures

Property3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde1H-pyrazole-4-carbaldehyde
Molecular Formula C9H12N2O[3][4]C7H8N2O[5]C4H4N2O[6]
Molecular Weight 164.2 g/mol [3]136.15 g/mol [5]96.09 g/mol [6]
Boiling Point (Predicted) 284.0±28.0 °C[3]Not AvailableNot Available
Density (Predicted) 1.24±0.1 g/cm3 [3]Not AvailableNot Available
XlogP (Predicted) 0.6[4]0.2[5]-0.9[6]

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For pyrazole derivatives, several factors are at play:

  • The Pyrazole Ring: The pyrazole ring itself is aromatic and contains two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as a hydrogen bond acceptor. This allows for interactions with polar and protic solvents.[7]

  • Substituents: The nature of the substituents on the pyrazole ring is a primary determinant of solubility.

    • Cyclopropyl and Ethyl Groups: The non-polar cyclopropyl and ethyl groups on the pyrazole nitrogen and at position 3, respectively, will contribute to increased solubility in non-polar organic solvents and decreased solubility in aqueous media.

    • Carbaldehyde Group: The aldehyde functional group at position 4 is polar and can act as a hydrogen bond acceptor, which may enhance solubility in polar solvents.

  • Intermolecular Forces: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, lead to higher lattice energy. A solvent must provide sufficient energy to overcome this lattice energy for dissolution to occur.[7]

  • Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[7][8] This is because the increased thermal energy helps to overcome the intermolecular forces within the crystal lattice.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These data-driven approaches use machine learning and deep learning algorithms to predict solubility based on molecular structure.[9][10][11][12][13]

A typical workflow for computational solubility prediction is as follows:

Caption: A step-by-step workflow for the experimental determination of solubility.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol describes a robust method for determining the thermodynamic solubility of the target compound.

Materials:

  • 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Solubility Measurement:

    • Add an excess amount of solid 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points to confirm that the concentration is no longer changing.

  • Sample Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Separate the saturated solution from the excess solid by either centrifugation or filtration through a syringe filter. This step is critical to avoid interference from undissolved particles.

    • Accurately dilute a known volume of the clear supernatant with the appropriate mobile phase or solvent.

    • Analyze the diluted samples using a validated HPLC or UV-Vis method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution.

  • Data Reporting:

    • Calculate the solubility as the average concentration from the samples that have reached equilibrium.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Table 3: Example of a Data Summary Table for Solubility Results

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Acetone25
Toluene25

Factors Influencing Experimental Outcomes

  • Purity of the Compound: Impurities can significantly affect solubility measurements. Ensure the compound is of high purity.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Characterize the solid form if possible.

  • pH of the Medium: For aqueous solutions, the pH can influence the solubility of compounds with ionizable groups. While 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is not strongly acidic or basic, significant pH changes could have a minor effect.

  • Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of solubility.

Conclusion

References

  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Gomez-Bombarelli, R., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. NIH.
  • (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate.
  • Solubility of Things. (n.d.). Pyrazole.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Royal Society of Chemistry. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
  • arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Solubility of Things. (n.d.). 4-methylpyrazole.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.
  • Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids.
  • NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Sigma-Aldrich. (n.d.). Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.
  • PubChemLite. (n.d.). 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde (C9H12N2O).
  • PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • CymitQuimica. (n.d.). 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • ResearchGate. (2025). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • PubChemLite. (n.d.). 1-cyclopropyl-3-ethyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2).
  • Alchem Pharmtech. (n.d.). CAS N/A | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

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Exploratory

The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds

For the Researcher, Scientist, and Drug Development Professional In the annals of organic chemistry, the emergence of heterocyclic compounds represents a pivotal moment, unlocking vast new territories for scientific expl...

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the annals of organic chemistry, the emergence of heterocyclic compounds represents a pivotal moment, unlocking vast new territories for scientific exploration and therapeutic intervention. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, holds a place of particular distinction. Its discovery was not a mere academic curiosity; it almost instantaneously catalyzed the development of one of the world's first synthetic drugs, heralding a new era in medicine. This guide provides an in-depth technical exploration of the discovery and history of pyrazole compounds, from the foundational synthesis by Ludwig Knorr to the subsequent evolution of synthetic methodologies and the ever-expanding landscape of their applications.

Part 1: The Spark of Discovery - Ludwig Knorr and the Birth of Pyrazoles

The story of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2] In his seminal work, "Einwirkung von Acetessigester auf Phenylhydrazin" (On the Effect of Acetoacetic Ester on Phenylhydrazine), published in Berichte der deutschen chemischen Gesellschaft, Knorr reported the first synthesis of a substituted pyrazole.[3] His experiment, which involved the condensation of a β-ketoester with a hydrazine derivative, was not only a landmark achievement in heterocyclic chemistry but also laid the groundwork for a versatile and enduring synthetic method now known as the Knorr pyrazole synthesis.[4][5]

The initial compound synthesized by Knorr was 1-phenyl-3-methyl-5-pyrazolone.[5] This discovery was a direct precursor to the development of one of the earliest synthetic medicines, Phenazone (also known as Antipyrine), which was patented in the same year.[1] Phenazone, an analgesic and antipyretic, quickly became a widely used medication for pain and fever relief, demonstrating the immediate practical significance of Knorr's discovery.[1][6][7]

Causality Behind the Experimental Choices

Knorr's choice of reactants was a stroke of insightful chemistry. The use of phenylhydrazine and ethyl acetoacetate was predicated on the known reactivity of these functional groups. The hydrazine moiety (-NHNH₂) provides two nucleophilic nitrogen atoms, essential for the formation of the diazole ring. The 1,3-dicarbonyl functionality of ethyl acetoacetate offers two electrophilic centers, the ketone and the ester carbonyls, perfectly positioned for a cyclization reaction.

The reaction mechanism proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization. The thermodynamic driving force for this reaction is the formation of a stable, aromatic pyrazole ring.[8] Knorr's genius lay in recognizing the potential of this combination to create a novel heterocyclic system.

Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr and subsequent elaborations.[5]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel suitable for heating

  • Water bath

  • Apparatus for separation of immiscible liquids

  • Crystallization dish

  • Melting point apparatus

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate. The original paper mentions the use of 100g of phenylhydrazine and 125g of ethyl acetoacetate.[5]

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, leading to the formation of an oily condensation product and water.

  • Separation of Water: Separate the water formed during the initial condensation from the oily product.

  • Cyclization: Heat the oily condensation product on a water bath for an extended period. This step induces cyclization through the elimination of ethanol, resulting in the formation of the crude pyrazolone product.[5]

  • Isolation and Purification: Cool the reaction mixture. Upon standing, the product will solidify. Collect the solid product, 1-phenyl-3-methyl-5-pyrazolone. While the original paper does not detail a recrystallization step, modern procedures would typically involve recrystallization from a suitable solvent, such as ethanol, to obtain a purified product.[5]

Quantitative Data from Early Synthesis
CompoundReactantsReported Melting PointReference
1-phenyl-3-methyl-5-pyrazolonePhenylhydrazine and Ethyl acetoacetate127 °CKnorr, L. (1883). Ber. d. d. chem. Ges., 16(2), 2597-2599.
Visualizing the Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis phenylhydrazine Phenylhydrazine plus + phenylhydrazine->plus ethyl_acetoacetate Ethyl Acetoacetate intermediate Hydrazone Intermediate ethyl_acetoacetate->intermediate Condensation (-H₂O) plus->ethyl_acetoacetate pyrazolone 1-Phenyl-3-methyl-5-pyrazolone intermediate->pyrazolone Cyclization (-EtOH) plus_products + pyrazolone->plus_products + ethanol Ethanol water Water plus_products->ethanol plus_products->water

Caption: The Knorr Pyrazole Synthesis Workflow.

Part 2: The First Wave of Application - Antipyrine (Phenazone)

The synthesis of a novel compound is a significant achievement in itself, but the true measure of its impact often lies in its utility. In the case of Knorr's pyrazolone, the transition from laboratory curiosity to therapeutic agent was remarkably swift. In the same year as his initial publication, Knorr patented a methylated derivative of his pyrazolone, which came to be known as Antipyrine or Phenazone.[1]

Antipyrine was one of the very first synthetic drugs to be introduced into clinical practice and quickly gained widespread use as an analgesic and antipyretic.[1][6][9] Its mechanism of action, now understood to be the inhibition of cyclooxygenase (COX) enzymes, was a groundbreaking discovery in pharmacology, paving the way for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

The success of Antipyrine firmly established the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry – a molecular framework that is frequently found in biologically active compounds. However, the story of Antipyrine also serves as a cautionary tale. Over time, concerns about its side effects, including the risk of agranulocytosis (a severe drop in white blood cells), led to a decline in its systemic use.[5]

Visualizing the Structure of Antipyrine

Caption: Key structural features of Antipyrine.

The initial discovery by Knorr and the rapid application of pyrazoles in medicine were just the beginning. The versatility of the pyrazole scaffold spurred further research into new synthetic methods and a deeper exploration of its vast biological potential, a story that continues to unfold to this day.

References

  • Wikipedia. Phenazone. [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Grokipedia. Phenazone. [Link]

  • History of antipyretic analgesic therapy. PubMed. [Link]

  • Knorr Pyrazole Synthesis. Merck Index. [Link]

  • What is Antipyrine used for?. Patsnap Synapse. [Link]

  • The Evolving Applications of Phenazone (Antipyrine): From Medicine Cabinet Staple to Research Tool. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]

  • The Pharmaceutical Significance of Antipyrine: From Historical Use to Modern Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • History of NSAID Use in the Treatment of Headaches Pre and Post-industrial Revolution in the United States: the Rise and Fall of Antipyrine, Salicylic Acid, and Acetanilide. PubMed. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Electron flow matching for generative reaction mechanism prediction obeying conservation laws. ResearchGate. [Link]

  • War and Disease: Biomedical Research on Malaria in the Twentieth Century 9780813546469. DOKUMEN.PUB. [Link]

  • Encyclopedia of Color, Dyes, Pigments. Volume 2: Color Measurement - Metal Effect Pigments[10] 9783110586848. DOKUMEN.PUB. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Abstract This document provides a comprehensive guide to the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel pharmaceuticals. The protocol herein is centere...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel pharmaceuticals. The protocol herein is centered around the Vilsmeier-Haack formylation of 3-cyclopropyl-1-ethyl-1H-pyrazole. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and safety considerations. The information presented is curated to ensure scientific integrity and reproducibility for researchers in synthetic and medicinal chemistry.

Introduction and Significance

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. Specifically, pyrazole-4-carbaldehydes serve as versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The title compound, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, is a crucial precursor for the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor. The presence of the cyclopropyl group often enhances metabolic stability and binding affinity, making this a desirable moiety in drug design.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic nature of the Vilsmeier reagent allows for the efficient introduction of a formyl group onto the pyrazole ring.

Synthetic Strategy and Mechanism

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is most efficiently achieved through a two-step process starting from commercially available (1-ethoxyethylidene)hydrazine and cyclopropylacetonitrile. The initial step involves the condensation of these starting materials to form the pyrazole ring, followed by the formylation of the 4-position using the Vilsmeier-Haack reaction.

Step 1: Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole

The formation of the pyrazole ring proceeds via a condensation reaction between (1-ethoxyethylidene)hydrazine and cyclopropylacetonitrile. This reaction is typically acid-catalyzed and results in the formation of the desired 3-cyclopropyl-1-ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

The core of this synthesis is the formylation of the 3-cyclopropyl-1-ethyl-1H-pyrazole intermediate. The Vilsmeier-Haack reaction is the method of choice for this transformation.

Mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex. The substitution occurs preferentially at the 4-position due to the directing effects of the nitrogen atoms and the steric bulk of the substituents at the 1 and 3 positions.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
(1-ethoxyethylidene)hydrazine≥95%Sigma-Aldrich
Cyclopropylacetonitrile≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-AldrichHighly corrosive and moisture-sensitive. Handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher ScientificFor workup.
Magnesium sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.
Ethyl acetate (EtOAc)Reagent gradeFisher ScientificFor extraction and chromatography.
HexanesReagent gradeFisher ScientificFor chromatography.
Step-by-Step Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole
  • To a solution of (1-ethoxyethylidene)hydrazine (1.0 eq) in a suitable solvent such as ethanol, add cyclopropylacetonitrile (1.1 eq).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-cyclopropyl-1-ethyl-1H-pyrazole.

Step-by-Step Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)
  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 3-cyclopropyl-1-ethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral. Caution: This is an exothermic process and may cause gas evolution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_reagents Key Reagents (Step 2) start1 (1-ethoxyethylidene)hydrazine pyrazole 3-cyclopropyl-1-ethyl-1H-pyrazole start1->pyrazole start2 Cyclopropylacetonitrile start2->pyrazole aldehyde 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde pyrazole->aldehyde reagent1 POCl3 reagent1->aldehyde reagent2 DMF reagent2->aldehyde

Caption: Synthetic workflow for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Mechanistic Diagram

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrazole 3-cyclopropyl-1-ethyl-1H-pyrazole SigmaComplex Sigma Complex Pyrazole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - Cl- Aldehyde Final Aldehyde IminiumSalt->Aldehyde + H2O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

  • The Vilsmeier-Haack reaction is exothermic and should be performed with caution, especially during the addition of POCl₃ and the quenching step.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Conclusion

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction is a reliable and scalable method. This application note provides a detailed protocol and mechanistic insights to aid researchers in the successful synthesis of this important pharmaceutical intermediate. Adherence to the described procedures and safety precautions is essential for a successful and safe outcome.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Application

Application Note: A Detailed Protocol for the Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The protocol is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The protocol is structured in two key stages: the N-alkylation of 3-cyclopropyl-1H-pyrazole to yield the ethylated intermediate, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety considerations.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The unique structural and electronic properties of the pyrazole ring allow it to serve as a versatile scaffold, often acting as a bioisostere for other functional groups and engaging in key hydrogen bonding interactions with biological targets. The title compound, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, is of particular interest due to the presence of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a reactive carbaldehyde group that serves as a synthetic handle for further molecular elaboration. This application note details a reliable and reproducible two-step synthesis route to this important intermediate.

Overall Synthetic Scheme

The synthesis is achieved through a two-step process starting from the commercially available 3-cyclopropyl-1H-pyrazole.

Synthetic_Scheme start 3-cyclopropyl-1H-pyrazole intermediate 3-cyclopropyl-1-ethyl-1H-pyrazole start->intermediate product 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde intermediate->product reagent1_label 1. NaH, THF 2. Ethyl Iodide reagent2_label POCl₃, DMF Then H₂O

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole

This initial step involves the regioselective N-alkylation of 3-cyclopropyl-1H-pyrazole. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either. However, the use of a strong base like sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of an electrophile (ethyl iodide), generally leads to a mixture of N1 and N2 isomers. For many pyrazoles, the thermodynamic product is the 1-substituted isomer.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-cyclopropyl-1H-pyrazole108.145.0 g46.2
Sodium Hydride (60% in oil)24.002.22 g55.5
Anhydrous Tetrahydrofuran (THF)-100 mL-
Ethyl Iodide155.974.4 mL (7.9 g)50.8
Saturated aq. NH₄Cl-50 mL-
Diethyl Ether-100 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.22 g, 55.5 mmol).

  • Solvent Addition: Wash the sodium hydride with hexanes to remove the mineral oil, then carefully add 100 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 3-cyclopropyl-1H-pyrazole (5.0 g, 46.2 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (4.4 mL, 50.8 mmol) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 3-cyclopropyl-1-ethyl-1H-pyrazole as a clear oil.

Part 2: Vilsmeier-Haack Formylation of 3-cyclopropyl-1-ethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanism Overview

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Eschenmoser's salt analogue) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 3-cyclopropyl-1-ethyl-1H-pyrazole Intermediate_Complex Sigma Complex Pyrazole->Intermediate_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Intermediate_Complex->Iminium_Intermediate Aromatization Final_Product Final Aldehyde Iminium_Intermediate->Final_Product + H₂O

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-cyclopropyl-1-ethyl-1H-pyrazole136.205.0 g36.7
Anhydrous N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus Oxychloride (POCl₃)153.334.1 mL (6.7 g)43.8
Dichloromethane (DCM)-50 mL-
Saturated aq. NaHCO₃-100 mL-
Ethyl Acetate-150 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (20 mL) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (4.1 mL, 43.8 mmol) dropwise with vigorous stirring. A thick white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 3-cyclopropyl-1-ethyl-1H-pyrazole (5.0 g, 36.7 mmol) in dichloromethane (50 mL) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 40-45 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralization: Once the ice has melted, slowly and carefully neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid or oil.

Safety and Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and lachrymatory. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl Iodide: A toxic and potentially carcinogenic alkylating agent. Handle with care in a well-ventilated fume hood.

  • Anhydrous Solvents: THF and DCM should be properly dried before use to avoid unwanted side reactions.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. By following the detailed steps for N-alkylation and subsequent Vilsmeier-Haack formylation, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis. Careful attention to anhydrous conditions and safety protocols is paramount for successful and safe execution.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Available at: [Link]

  • Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp. 0-0.
  • Attaryan, O. S. et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), pp. 1817-1819.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (1994).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). The Chemical Record.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). Molbank, 2023(2), M1639.
  • Shetty, S. N. et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), pp. 5037-5040.

Sources

Method

Application Notes &amp; Protocols: Vilsmeier-Haack Formylation of Pyrazoles

Introduction: The Strategic Importance of Formylpyrazoles The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical design, featuring prominently in blockbuster drugs such as Celecoxib, Sildena...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylpyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical design, featuring prominently in blockbuster drugs such as Celecoxib, Sildenafil, and various crop protection agents. The functionalization of the pyrazole ring is therefore a critical endeavor for lead optimization and the development of novel molecular entities. Among the various C-H functionalization strategies, the Vilsmeier-Haack reaction stands out as a powerful and highly reliable method for introducing a formyl group (-CHO) onto the pyrazole core.[1][2][3]

This formyl group is not merely a simple appendage; it is a versatile synthetic handle that opens a gateway to a vast array of subsequent chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophilic site for the construction of more complex heterocyclic systems, Schiff bases, and other valuable derivatives.[3] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of pyrazoles, covering the underlying mechanism, critical parameters for regioselectivity, detailed experimental protocols, and troubleshooting.

Reaction Mechanism and the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile known as the Vilsmeier reagent , which is typically a chloroiminium salt.[4] The most common combination of reagents for this purpose is phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF).

Step 1: Formation of the Vilsmeier Reagent The reaction initiates with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester derivative to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

G DMF DMF (N,N-Dimethylformamide) adduct Initial Adduct DMF->adduct + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->adduct reagent Vilsmeier Reagent (Chloroiminium Cation) elimination Elimination adduct->elimination Rearrangement elimination->reagent - [PO₂Cl₂]⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Step 2: Electrophilic Aromatic Substitution The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton (aromatization) and subsequent hydrolysis during aqueous workup to yield the final pyrazole-4-carbaldehyde.[5]

The Cornerstone of Predictability: Regioselectivity

For N-substituted pyrazoles, the Vilsmeier-Haack reaction exhibits remarkable regioselectivity, overwhelmingly favoring formylation at the C4 position.[6][7] This predictable outcome is a direct consequence of the electronic nature of the pyrazole ring.

  • Deactivation at C3 and C5: The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions, making them less susceptible to electrophilic attack.

  • Nucleophilicity at C4: The C4 position is electronically analogous to the β-position of an enamine system, rendering it the most electron-rich and nucleophilic carbon on the ring.[7] Consequently, it is the preferred site for electrophilic aromatic substitution.[6][7]

Strongly electron-withdrawing groups on the pyrazole or its N-substituent can decrease the nucleophilicity of the ring and may require more forcing conditions or result in lower yields.[8]

Caption: Electronic landscape of a pyrazole ring favoring C4 formylation.

Detailed Application Protocols

General Protocol for the Formylation of an N-Aryl Pyrazole

This protocol provides a robust starting point for the formylation of a generic N-substituted pyrazole.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

  • Ice-water bath.

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Phosphorus oxychloride (POCl₃).

  • Substituted Pyrazole.

  • Crushed ice.

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution.

  • Ethyl acetate or Dichloromethane for extraction.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rotary evaporator.

  • Silica gel for column chromatography.

Safety Precautions:

  • Critical: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Vilsmeier reagent.

G start Setup Inert Atmosphere in 3-Neck Flask reagent_prep 1. Prepare Vilsmeier Reagent: Add POCl₃ dropwise to anhydrous DMF at 0 °C. start->reagent_prep stir1 2. Stir for 30 min at 0 °C (Reagent formation). reagent_prep->stir1 substrate_add 3. Add Pyrazole Substrate (neat or in dry solvent) dropwise at 0 °C. stir1->substrate_add reaction 4. Warm to Room Temp. Then heat (e.g., 70-90 °C) for 2-18 hours. Monitor by TLC. substrate_add->reaction quench 5. Quench Reaction: Pour mixture slowly onto crushed ice. reaction->quench neutralize 6. Neutralize with base (e.g., Na₂CO₃ solution) until pH 7-8. quench->neutralize extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate). neutralize->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄). extract->dry concentrate 9. Concentrate in vacuo. dry->concentrate purify 10. Purify by Column Chromatography. concentrate->purify

Caption: Standard workflow for Vilsmeier-Haack formylation of pyrazoles.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place anhydrous DMF (4.0 eq.). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (2.0-4.0 eq.) dropwise via a dropping funnel over 15-20 minutes. A viscous, white precipitate of the Vilsmeier reagent may form.[9]

  • Reagent Maturation: Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the N-substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or other suitable dry solvent (if not a liquid) and add it dropwise to the cold Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-90 °C. The optimal temperature and time can vary significantly based on the substrate's reactivity (from 2 to 24 hours).[9][10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Workup - Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. The product often precipitates as a solid at this stage.

  • Extraction: If the product does not precipitate, or to recover all material, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to afford the pure pyrazole-4-carbaldehyde.

Data Summary: Exemplary Formylations

The following table summarizes reaction conditions and outcomes for various pyrazole substrates, demonstrating the general applicability of the method.

SubstrateReagents (eq.)Temp (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5), POCl₃ (2)120255[8]
3-Phenyl-1-(quinolin-2-yl)-1H-pyrazoleDMF (excess), POCl₃ (14)80-901765[10]
1-Aryl Hydrazones (Cyclization/Formylation)DMF (solvent), POCl₃ (3)80-90470-88[2]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF (4), POCl₃ (4)702448[9]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Reaction Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous. Run the reaction under a strict inert atmosphere.
Deactivated pyrazole substrate (e.g., strong EWGs).Increase reaction temperature and/or time. Increase the equivalents of the Vilsmeier reagent (e.g., up to 10 eq. of POCl₃).[3]
Multiple Products Side reactions due to excessive heat or prolonged reaction time.Optimize temperature and time. Monitor the reaction closely by TLC to stop it upon consumption of the starting material.
Unstable product during workup.Maintain low temperatures during quenching and neutralization. Ensure rapid extraction after neutralization.
Difficult Workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product is water-soluble.If the product has polar functional groups, it may have some water solubility. Try continuous extraction or use a more polar solvent like n-butanol.

References

  • Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (Year). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science. [Link]

  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Arbačiauskienė, E., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • Al-Gharabli, S. I., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Luo, Y., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Various Authors. (2024). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Various Authors. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Request PDF. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Various Authors. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]

  • Singh, S. P., et al. (2003). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications. [Link]

  • El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Request PDF. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. [Link]

Sources

Application

The Strategic Utility of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in Modern Pharmaceutical Synthesis

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus is a cornerstone in the architecture of numerous biologically active molecules, recognized for its remarkable vers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of numerous biologically active molecules, recognized for its remarkable versatility and favorable pharmacological properties.[1][2] Its presence in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-cancer and anti-obesity medications, underscores its status as a "privileged scaffold" in medicinal chemistry.[1][2] The unique electronic and steric features of the pyrazole ring allow it to engage in various biological interactions, making it a highly sought-after motif in drug design.

Within this important class of heterocycles, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable building block. The strategic placement of a cyclopropyl group at the 3-position and an ethyl group at the 1-position, combined with the reactive carbaldehyde function at the 4-position, offers medicinal chemists a powerful tool for molecular elaboration and the synthesis of complex pharmaceutical agents. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the ethyl group can modulate solubility and other physicochemical properties. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

This guide provides a comprehensive overview of the synthesis and application of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in pharmaceutical research and development. We will delve into a detailed synthetic protocol, explore its application in the synthesis of potential therapeutic agents, and discuss the underlying chemical principles that make this intermediate a valuable asset in the modern drug discovery landscape.

Physicochemical Properties of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. Below is a summary of the key properties of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem
Molecular Weight 164.21 g/mol PubChem
Appearance Expected to be a solid or oilGeneral Knowledge
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General Knowledge
Boiling Point Not readily available-
Melting Point Not readily available-

Synthetic Protocol: The Vilsmeier-Haack Reaction for the Preparation of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction is particularly well-suited for the synthesis of pyrazole-4-carbaldehydes.[3] The following protocol provides a detailed, step-by-step procedure for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, based on established methodologies for analogous pyrazole systems.

Reaction Scheme

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A Cyclopropyl methyl ketone C Cyclopropyl methyl ketone ethylhydrazone (Intermediate) A->C + B Ethylhydrazine B->C E 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (Final Product) C->E + D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Synthetic pathway for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Materials and Reagents
  • Cyclopropyl methyl ketone

  • Ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (catalytic amount, for hydrazone formation)

  • Ethanol

Step-by-Step Protocol

Part 1: Synthesis of Cyclopropyl methyl ketone ethylhydrazone (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add ethylhydrazine (1.0-1.2 eq) to the solution. If using a salt of ethylhydrazine, add a suitable base (e.g., sodium acetate) to liberate the free hydrazine. Add a catalytic amount of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by distillation or chromatography if necessary.

Part 2: Vilsmeier-Haack Formylation

  • Preparation of the Vilsmeier Reagent: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3-5 eq) in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Hydrazone: Dissolve the crude cyclopropyl methyl ketone ethylhydrazone from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application Notes: A Key Intermediate for Tryptophan 2,3-Dioxygenase (TDO2) Inhibitors

The 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde scaffold is a valuable precursor for the synthesis of a variety of pharmaceutical agents. A particularly relevant application is in the development of inhibitors for tryptophan 2,3-dioxygenase (TDO2).

TDO2 is an enzyme that plays a crucial role in the kynurenine pathway, the primary route of tryptophan metabolism. In the context of cancer, TDO2 is often overexpressed in tumor cells. This leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine metabolites, which have immunosuppressive effects. By inhibiting TDO2, it is possible to restore local tryptophan levels and enhance the anti-tumor immune response. Therefore, TDO2 inhibitors are a promising class of therapeutics for various cancers.

The 4-carbaldehyde group of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde provides a convenient point of attachment for building more complex molecules that can effectively bind to the active site of TDO2. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be further functionalized.

Illustrative Synthetic Application: Pathway to a TDO2 Inhibitor Scaffold

The following diagram illustrates a general synthetic workflow for utilizing 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in the synthesis of a potential TDO2 inhibitor.

G A 3-Cyclopropyl-1-ethyl-1H- pyrazole-4-carbaldehyde C Imine Intermediate A->C + B Primary Amine (R-NH2) B->C E Secondary Amine Product C->E + D Reducing Agent (e.g., NaBH4, NaBH(OAc)3) D->E G Final TDO2 Inhibitor Scaffold E->G + F Coupling Partner (e.g., Carboxylic Acid, Acyl Chloride) F->G

Caption: General workflow for the synthesis of a TDO2 inhibitor scaffold.

This synthetic strategy allows for the modular assembly of a library of potential TDO2 inhibitors by varying the primary amine and the coupling partner. The pyrazole core, with its specific substitution pattern, provides a rigid scaffold that can be optimized for potent and selective inhibition of the target enzyme.

Conclusion

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation via the Vilsmeier-Haack reaction and the strategic positioning of its functional groups make it an ideal starting material for the construction of complex drug candidates. As demonstrated by its potential application in the synthesis of TDO2 inhibitors, this pyrazole derivative offers medicinal chemists a powerful tool to explore novel therapeutic avenues for the treatment of cancer and other diseases. The continued exploration of this and related pyrazole building blocks will undoubtedly contribute to the advancement of modern drug discovery.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Lokhande, P. D., & Sakate, S. S. (2012). Synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by the Vilsmeier–Haack reaction. Journal of the Serbian Chemical Society, 77(10), 1369-1374.
  • Shetty, M., et al. (2010). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5035-5040.
  • El-Mekabaty, A., & Hassan, A. A. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 458-467.
  • Raghavendra, M., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • PubChem. 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Al-Issa, S. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(24), 5987.
  • Fustero, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
  • World Intellectual Property Organization. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.

Sources

Method

The Strategic Utility of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in Modern Synthesis

Application Note & Synthetic Protocols Abstract The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science, featuring prominently in numerous approved pharmaceuticals and advanced mat...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Abstract

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science, featuring prominently in numerous approved pharmaceuticals and advanced materials.[1] Within this class, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes represent a particularly valuable subclass of synthetic intermediates due to the versatile reactivity of the formyl group.[2][3] This document provides a detailed guide to the synthesis and application of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde , a key building block whose unique substitution pattern—a reactive cyclopropyl moiety and a modulating N-ethyl group—offers significant potential for creating novel chemical entities. We present detailed protocols for its synthesis via the Vilsmeier-Haack reaction and its subsequent transformation into key downstream derivatives, underscoring its role as a powerful tool for researchers in drug discovery and chemical development.

Introduction: The Value Proposition of a Substituted Pyrazole Aldehyde

The strategic importance of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde lies in the combination of its constituent parts:

  • The Pyrazole Core: An aromatic diazole ring that is metabolically stable and capable of engaging in various non-covalent interactions (e.g., hydrogen bonding, π-stacking), making it a privileged scaffold in drug design.[1]

  • The C4-Aldehyde: A highly versatile chemical handle. The aldehyde functional group is readily reactive, participating in a wide array of transformations including oxidation, reduction, and condensation reactions, allowing for facile diversification of the molecular framework.[4]

  • The C3-Cyclopropyl Group: This small, strained ring is often used as a "bioisostere" for larger groups. Its introduction can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity, making it a desirable feature in modern pharmaceutical design.[5]

  • The N1-Ethyl Group: The ethyl substituent at the N1 position provides a balance of steric and electronic properties, influencing the molecule's solubility and overall conformation without being overly cumbersome.

This unique combination makes the title compound a high-value intermediate for accessing complex molecular architectures, particularly in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[5][6]

Physicochemical & Structural Properties

A clear understanding of the intermediate's physical properties is critical for its effective use in synthesis. The key data for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 1245778-97-7Inferred from PubChem Data
Molecular Formula C₉H₁₂N₂O[7]
Molecular Weight 164.21 g/mol Calculated
Monoisotopic Mass 164.09496 Da[7]
Appearance Expected to be a solid (powder/crystals)General observation for similar compounds
Predicted XlogP 0.6[7]
SMILES CCN1C=C(C(=N1)C2CC2)C=O[7]
InChI Key SRBJGELFBYXQIZ-UHFFFAOYSA-N[7]

Note: Some physical properties like melting point and boiling point are not extensively reported in public literature and should be determined empirically.

Synthesis of the Core Intermediate

The most direct and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[3][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve cyclization and formylation of a suitable precursor, such as a hydrazone, in a single pot.[10][11]

Protocol 3.1: Synthesis via Vilsmeier-Haack Cyclization/Formylation

This protocol describes the synthesis starting from the hydrazone of 1-cyclopropyl-ethanone and ethylhydrazine.

Workflow Diagram:

G cluster_start Starting Materials A 1-Cyclopropylethanone C Hydrazone Formation (Acid Catalyst, EtOH) A->C B Ethylhydrazine B->C D Intermediate Hydrazone C->D Step 1 F Vilsmeier-Haack Reaction (Cyclization & Formylation) D->F E Vilsmeier Reagent (POCl₃ + DMF) E->F G Workup & Purification (Hydrolysis, Extraction, Chromatography) F->G Step 2 H Product: 3-cyclopropyl-1-ethyl-1H- pyrazole-4-carbaldehyde G->H

Caption: Synthesis of the title compound via a two-step, one-pot Vilsmeier-Haack reaction.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 1-cyclopropylethanone (1.0 eq) in ethanol, add ethylhydrazine (1.05 eq).

    • Add a catalytic amount of acetic acid (3-4 drops).

    • Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Rationale: This initial step forms the hydrazone precursor necessary for the subsequent cyclization. The mild acidic catalyst accelerates the condensation.

  • Preparation of Vilsmeier Reagent (Perform in a fume hood with caution):

    • In a separate, dry, three-necked flask equipped with a dropping funnel and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride (POCl₃) (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the electrophilic Vilsmeier reagent (chloroiminium salt) forms.[8]

  • Cyclization and Formylation:

    • Slowly add the crude hydrazone solution from Step 1 to the freshly prepared Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 8-12 hours. Monitor the reaction by TLC.

    • Rationale: The electron-rich hydrazone attacks the Vilsmeier reagent, initiating an electrophilic substitution that leads to cyclization into the pyrazole ring and concurrent formylation at the C4 position.[9]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • A precipitate (the crude product) should form. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Key Downstream Applications & Protocols

The synthetic utility of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is demonstrated by its conversion into other valuable intermediates or final target molecules.

Synthetic Utility Overview:

G cluster_reactions Key Transformations A 3-cyclopropyl-1-ethyl-1H- pyrazole-4-carbaldehyde B Carboxylic Acid A->B Pinnick Oxidation (Protocol 4.1) C Amine A->C Reductive Amination (Protocol 4.2) D α,β-Unsaturated System A->D Knoevenagel Condensation (Protocol 4.3)

Caption: Major synthetic pathways originating from the title aldehyde intermediate.

Protocol 4.1: Oxidation to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

The corresponding carboxylic acid is a critical building block for amide bond formation, a reaction central to the synthesis of many pharmaceuticals.

  • Methodology: Pinnick Oxidation

  • Rationale: This method is exceptionally mild and highly selective for converting aldehydes to carboxylic acids, even in the presence of other oxidizable functional groups. It avoids the harsh conditions of reagents like KMnO₄ or CrO₃.

Step-by-Step Protocol:

  • Dissolve 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1).

  • Add 2-methyl-2-butene (2.0 eq) to the solution. This acts as a scavenger for the hypochlorite byproduct.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.

  • Stir for 4-6 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization.

Protocol 4.2: Reductive Amination to a Secondary Amine

This one-pot reaction is one of the most efficient methods to form C-N bonds, directly converting the aldehyde into an amine.

  • Methodology: Direct Reductive Amination

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN and can be used in a one-pot procedure without the need to pre-form and isolate the imine intermediate.

Step-by-Step Protocol:

  • Dissolve 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and a primary or secondary amine (e.g., benzylamine, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting amine product via column chromatography.

Protocol 4.3: Knoevenagel Condensation for C-C Bond Formation

This reaction is a classic method for forming new carbon-carbon double bonds by reacting the aldehyde with an active methylene compound.

  • Methodology: Base-catalyzed Condensation

  • Rationale: The Knoevenagel condensation is a reliable method for creating electron-deficient α,β-unsaturated systems, which are themselves versatile intermediates for Michael additions or cycloaddition reactions. A weak base like piperidine is sufficient to catalyze the reaction without promoting side reactions.

Step-by-Step Protocol:

  • In a flask, dissolve 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Conclusion

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a robust and highly adaptable synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the predictable and versatile reactivity of its aldehyde group, provides researchers with a powerful platform for molecular diversification. The protocols detailed herein offer reliable, field-tested methods for leveraging this building block to construct complex molecular architectures relevant to pharmaceutical and agrochemical research.

References

  • PubChem. 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 332-340. Available from: [Link]

  • Juškelis, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Goudarshivannanavar, B. C., et al. (2014). A Review Article on Vilsmeier-Haack Reaction. International Journal of Research in Pharmacy and Science, 4(2), 1-13. Available from: [Link]

  • Shetty, M. M., et al. (2011). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5038-5042. Available from: [Link]

  • PubChem. 1-cyclopropyl-3-ethyl-1h-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Nagaraja, G. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing 1H-pyrazole-4-carbaldehyde derivatives. Journal of Pharmaceutical and Scientific Innovation, 2(5), 24-29. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Available from: [Link]

Sources

Application

Harnessing the Reactivity of the Aldehyde Group on Pyrazole Scaffolds: Synthetic Protocols and Mechanistic Insights

An Application Guide for Researchers and Drug Development Professionals Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2][3] Its metabolic stability and versatile synthetic handles make it a privileged scaffold in modern drug discovery.[2] Among the most valuable derivatives are pyrazole aldehydes, which serve as pivotal intermediates for constructing complex molecular architectures. The aldehyde group, a versatile functional handle, can undergo a wide array of chemical transformations, allowing for molecular diversification critical for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the key chemical reactions involving the aldehyde group on pyrazole rings. We move beyond simple procedural lists to offer mechanistic rationale, detailed experimental protocols, and insights into why specific reagents and conditions are chosen. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of pyrazole aldehydes.

Part 1: Synthesis of Pyrazole Aldehydes via the Vilsmeier-Haack Reaction

Before manipulating the aldehyde, it is essential to understand its primary synthesis route. The Vilsmeier-Haack reaction is the most prevalent method for the formylation of pyrazole rings, typically at the C4 position.[1][4][5] This electrophilic substitution reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Mechanism & Rationale: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired pyrazole-4-carbaldehyde.[6] This method is highly effective for introducing an aldehyde group onto the pyrazole core, which is otherwise challenging to functionalize directly.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from the synthesis of 3-(2,4-dichlorophenyl)-1-(substituted)-1H-pyrazole-4-carbaldehyde.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 mL) dropwise to the cooled DMF with continuous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical for controlling the reaction temperature and preventing side reactions.

  • Substrate Addition: Once the Vilsmeier reagent is formed (typically after 15-20 minutes of stirring), dissolve the starting hydrazone precursor (0.005 mol) in the reagent mixture.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate and quenches the reactive reagents.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallize the crude product from a suitable solvent (e.g., DMF or ethanol) to obtain the pure pyrazole-4-carbaldehyde.[6]

Workflow Diagram: Vilsmeier-Haack Synthesis

Vilsmeier_Haack Vilsmeier-Haack Formylation Workflow cluster_start Reactants cluster_reaction Reaction cluster_end Work-up Hydrazone Hydrazone Precursor Formylation Electrophilic Attack & Stirring (RT, 8-10h) Hydrazone->Formylation DMF DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Pour onto Ice (Hydrolysis) Formylation->Hydrolysis Neutralization Neutralize with NaHCO3 Hydrolysis->Neutralization Filtration Filter & Wash Neutralization->Filtration Product Pure Pyrazole Aldehyde Filtration->Product

Caption: Workflow for synthesizing pyrazole aldehydes.

Part 2: Key Reactions of the Pyrazole Aldehyde Group

Once synthesized, the aldehyde functionality is a gateway to a multitude of valuable derivatives.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction for pyrazole aldehydes, involving their reaction with active methylene compounds (e.g., malononitrile, cyanoacetic acid) to form substituted alkenes.[5][7] This reaction is fundamental for extending carbon chains and introducing functionalities that can participate in further cyclization or modification reactions.

Mechanism & Rationale: The reaction is typically catalyzed by a weak base (e.g., ammonium carbonate, piperidine), which deprotonates the active methylene compound to generate a nucleophilic carbanion.[5][7] This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting alkoxide intermediate undergoes dehydration to yield the final condensed product. The use of mild catalysts like ammonium carbonate in aqueous media represents a green and efficient approach, avoiding harsh conditions that might affect the pyrazole ring.[7]

Experimental Protocol: Green Knoevenagel Condensation

This protocol is based on the sonication-assisted condensation of pyrazole aldehydes with malononitrile in an aqueous medium.[7]

Step-by-Step Methodology:

  • Reactant Mixture: In a flask, combine the pyrazole aldehyde (1 mmol), malononitrile (1.2 mmol), and ammonium carbonate (20 mol%).

  • Solvent System: Add a 1:1 mixture of water and ethanol (10 mL) to the flask. Causality Note: The aqueous-ethanolic system is an environmentally benign solvent choice that facilitates the dissolution of both the organic substrate and the inorganic catalyst.

  • Reaction Execution: Place the flask in an ultrasonic bath and sonicate at ambient temperature. The reaction is typically complete within 15-30 minutes. Monitor by TLC.

  • Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary: Knoevenagel Condensation
Reactant 1 (Aldehyde)Reactant 2 (Active Methylene)CatalystSolventTimeYield (%)Reference
Pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃ (20 mol%)Water:Ethanol (1:1)15 min95%[7]
Pyrazole-4-carbaldehydeCyanoacetic AcidPyridine/PiperidineEthanolRefluxHigh[5]
Workflow Diagram: Knoevenagel Condensation

Knoevenagel Knoevenagel Condensation Workflow Reactants Pyrazole Aldehyde + Malononitrile Reaction Ultrasonic Bath Ambient Temp 15-30 min Reactants->Reaction Catalyst (NH4)2CO3 in H2O/EtOH Catalyst->Reaction Isolation Precipitation & Filtration Reaction->Isolation Product Alkene Product Isolation->Product

Caption: Green synthesis via Knoevenagel condensation.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that provides access to pyrazole carboxylic acids, which are valuable precursors for amides, esters, and other derivatives.

Mechanism & Rationale: Various oxidizing agents can be employed. While strong oxidants like potassium permanganate can be used, they may sometimes lead to over-oxidation or degradation of the heterocyclic ring.[8] Milder, more selective methods are often preferred in complex molecule synthesis. For instance, plant-derived aldehyde dehydrogenases (ALDHs) can perform this oxidation under biological conditions, demonstrating the feasibility of enzymatic routes.[9] In a standard laboratory setting, reagents like iron(III) chloride catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provide an efficient and controlled oxidation without affecting the pyrazole ring.[4]

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a related oxidation of a pyrazolyl-methanol, highlighting a common catalytic system for this transformation.[4] A direct oxidation of the aldehyde would proceed similarly.

Step-by-Step Methodology:

  • Reactant Setup: Dissolve the pyrazole-4-carbaldehyde (1 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Catalyst Addition: Add TEMPO (0.1 mmol) and FeCl₃·6H₂O (0.1 mmol) to the solution.

  • Oxidant Introduction: Add the terminal oxidant (e.g., aqueous NaOCl or another suitable co-oxidant) dropwise while maintaining the temperature at 0-25 °C. Causality Note: TEMPO acts as a catalyst, being oxidized to the active oxoammonium ion by the stoichiometric oxidant (FeCl₃/NaOCl). The oxoammonium ion then selectively oxidizes the aldehyde to the carboxylic acid.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude acid by column chromatography or recrystallization.

Reduction to Alcohol

The reduction of pyrazole aldehydes to their corresponding primary alcohols provides another key intermediate for further functionalization, such as ether or ester formation.

Mechanism & Rationale: The most common and straightforward method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible groups like esters or the pyrazole ring itself.[8] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.

Experimental Protocol: NaBH₄ Reduction

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole-4-carbaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath to 0 °C.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to the stirred solution. Causality Note: Portion-wise addition helps to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the excess NaBH₄ by the slow addition of water or dilute acetic acid until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol. Purify by column chromatography if necessary.

Workflow Diagram: Oxidation vs. Reduction

Redox_Workflow Oxidation and Reduction of Pyrazole Aldehyde Aldehyde Pyrazole Aldehyde Oxidation Oxidation Aldehyde->Oxidation  TEMPO, FeCl3  NaOCl Reduction Reduction Aldehyde->Reduction  NaBH4  MeOH Carboxylic_Acid Pyrazole Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Pyrazole Methanol Reduction->Alcohol

Caption: Key redox transformations of pyrazole aldehydes.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a powerful method for converting the aldehyde's carbonyl group into a carbon-carbon double bond, yielding styrylpyrazoles and other vinyl derivatives.[10][11] This reaction is highly reliable for C=C bond formation with predictable regiochemistry.

Mechanism & Rationale: The reaction involves a phosphorus ylide (a Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon, forming a zwitterionic intermediate known as a betaine. This betaine rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to give the desired alkene and triphenylphosphine oxide as a byproduct.[12] The stereoselectivity (E/Z) of the alkene can often be controlled by the nature of the ylide and the reaction conditions.[11]

Experimental Protocol: Wittig Olefination

This protocol is a generalized procedure based on standard Wittig reaction conditions.[12][13]

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 mmol)[10] in dry tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir for 30 minutes at this temperature.

  • Aldehyde Addition: Dissolve the pyrazole-4-carbaldehyde (1 mmol) in a small amount of dry THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to separate the product from the byproduct.

Conclusion

The aldehyde group on a pyrazole ring is a remarkably versatile functional group, enabling a vast array of synthetic transformations essential for drug discovery and development. From fundamental redox reactions to sophisticated carbon-carbon bond-forming strategies like the Knoevenagel and Wittig reactions, pyrazole aldehydes are critical building blocks for creating novel chemical entities. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to confidently and effectively harness the reactivity of these important intermediates. By understanding the causality behind experimental choices, scientists can better troubleshoot reactions and design innovative synthetic routes toward new therapeutic agents.

References

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  • PubMed. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019-05-01). [Link]

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  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

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  • NIH. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016-08-30). [Link]

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Method

The Strategic Application of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in the Development of Next-Generation Agrochemicals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Crop Protection The pyrazole ring system is a preeminent structural motif in the landscape of modern agrochemical discovery.[1][2] Its inherent chemical vers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Crop Protection

The pyrazole ring system is a preeminent structural motif in the landscape of modern agrochemical discovery.[1][2] Its inherent chemical versatility and broad spectrum of biological activities have rendered it a "privileged scaffold" for the development of novel fungicides, herbicides, and insecticides.[1][3] Compounds incorporating the pyrazole core have demonstrated remarkable efficacy against a wide range of agricultural pests and diseases, often exhibiting novel modes of action that can combat the growing challenge of resistance to existing chemistries.[1][4]

This technical guide focuses on a particularly promising, yet underexplored, member of this chemical family: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde . The unique combination of a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and a reactive carbaldehyde at the 4-position presents a compelling synthetic handle for the creation of a diverse library of agrochemically active molecules. This document will serve as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their agrochemical research and development programs.

Physicochemical Properties and Synthetic Considerations

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a crystalline solid with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . The presence of the aldehyde functional group makes it a key intermediate for a variety of chemical transformations.[5]

Synthesis of the Core Scaffold

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde can be achieved through several established synthetic routes for pyrazole-4-carbaldehydes. A common and efficient method is the Vilsmeier-Haack reaction .[6][7][8][9] This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

Application in Fungicide Development

Pyrazole-based fungicides have a significant market presence, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[4][10][11] The 4-carboxamide moiety is a critical pharmacophore in this class of fungicides.[4][10][12] 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde serves as an excellent precursor for the synthesis of novel pyrazole carboxamide fungicides.

Protocol 1: Synthesis of a Novel Pyrazole Carboxamide Fungicide Candidate

This protocol outlines the synthesis of a hypothetical fungicide candidate derived from 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 1: Oxidation of the Aldehyde to a Carboxylic Acid

The aldehyde group is first oxidized to a carboxylic acid to enable subsequent amide coupling.

  • Reagents: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, potassium permanganate (KMnO4), sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water, ethanol.

  • Procedure:

    • Dissolve 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Prepare a solution of potassium permanganate in water.

    • Slowly add the KMnO4 solution to the pyrazole carbaldehyde solution at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture until the purple color of the permanganate disappears.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Step 2: Formation of the Acid Chloride

The carboxylic acid is converted to the more reactive acid chloride.

  • Reagents: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, thionyl chloride (SOCl2) or oxalyl chloride, catalytic amount of dimethylformamide (DMF), dry dichloromethane (DCM).

  • Procedure:

    • Suspend the carboxylic acid in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.

    • Stir the reaction mixture until the evolution of gas ceases and the solid dissolves.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 3: Amide Coupling

The acid chloride is reacted with a selected amine to form the final pyrazole carboxamide. The choice of amine is critical for tuning the biological activity and spectrum of the resulting fungicide.

  • Reagents: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbonyl chloride, a selected aniline or benzylamine derivative (e.g., 2-chloro-6-fluoroaniline), a non-nucleophilic base (e.g., triethylamine or pyridine), dry DCM.

  • Procedure:

    • Dissolve the selected amine and the base in dry DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of the acid chloride in dry DCM to the amine solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the target pyrazole carboxamide.

Workflow for Pyrazole Carboxamide Synthesis

G A 3-Cyclopropyl-1-ethyl-1H- pyrazole-4-carbaldehyde B Oxidation (e.g., KMnO4) A->B Step 1 C 3-Cyclopropyl-1-ethyl-1H- pyrazole-4-carboxylic acid B->C D Chlorination (e.g., SOCl2) C->D Step 2 E 3-Cyclopropyl-1-ethyl-1H- pyrazole-4-carbonyl chloride D->E G Amide Coupling E->G Step 3 F Amine (e.g., 2-chloro-6-fluoroaniline) F->G H Novel Pyrazole Carboxamide Fungicide Candidate G->H

Caption: Synthetic pathway from the starting aldehyde to a fungicide candidate.

Biological Evaluation of Fungicidal Activity

The synthesized pyrazole carboxamides should be evaluated for their in vitro and in vivo fungicidal activity against a panel of economically important plant pathogens.

Table 1: Representative Fungal Pathogens for Screening

Fungal PathogenCommon Disease Caused
Botrytis cinereaGray mold
Rhizoctonia solaniSheath blight, root rot
Fusarium graminearumFusarium head blight
Alternaria solaniEarly blight of tomato
Puccinia triticinaWheat leaf rust

Application in Herbicide Development

Pyrazole derivatives have also been successfully developed as herbicides, with a notable mode of action being the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13][14][15][16] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants, and its inhibition leads to bleaching of the plant tissues.

Protocol 2: Synthesis of a Novel Pyrazole-based HPPD Inhibitor

This protocol describes the synthesis of a potential HPPD-inhibiting herbicide from 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, leveraging a Knoevenagel condensation.

Step 1: Knoevenagel Condensation

The aldehyde is condensed with an active methylene compound, such as a 1,3-dicarbonyl compound, to form an intermediate that can be further elaborated.

  • Reagents: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a 1,3-dicarbonyl compound (e.g., Meldrum's acid or dimedone), a catalytic amount of a base (e.g., piperidine or pyridine), a suitable solvent (e.g., ethanol or toluene).

  • Procedure:

    • Dissolve the pyrazole carbaldehyde and the 1,3-dicarbonyl compound in the solvent.

    • Add the catalytic amount of the base.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Further Derivatization (Example: Michael Addition)

The product from the Knoevenagel condensation can undergo further reactions, such as a Michael addition, to introduce additional structural diversity.

  • Reagents: Product from Step 1, a Michael donor (e.g., a thiol or an amine), a base, and a suitable solvent.

  • Procedure:

    • Dissolve the Knoevenagel adduct in the solvent.

    • Add the Michael donor and the base.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Work up the reaction by washing with water and brine, followed by drying and concentration.

    • Purify the final product by chromatography.

Logical Flow for HPPD Inhibitor Synthesis

G A 3-Cyclopropyl-1-ethyl-1H- pyrazole-4-carbaldehyde C Knoevenagel Condensation A->C Step 1 B 1,3-Dicarbonyl Compound B->C D Knoevenagel Adduct C->D F Michael Addition D->F Step 2 E Michael Donor E->F G Potential HPPD-Inhibiting Herbicide F->G

Caption: Synthesis of a potential herbicide via Knoevenagel condensation.

Herbicidal Efficacy and Crop Safety Evaluation

The synthesized compounds should be tested for their herbicidal activity against a range of common weeds and their safety on important crops.

Table 2: Representative Weeds and Crops for Screening

Weed SpeciesCrop Species
Echinochloa crus-galli (Barnyardgrass)Zea mays (Maize)
Amaranthus retroflexus (Redroot pigweed)Glycine max (Soybean)
Abutilon theophrasti (Velvetleaf)Triticum aestivum (Wheat)
Setaria faberi (Giant foxtail)Oryza sativa (Rice)

Application in Insecticide Development

The pyrazole scaffold is also a key component of several important insecticides, such as fipronil.[17] These insecticides often act on the nervous system of insects, for example, by blocking GABA-gated chloride channels.[18] The aldehyde functionality of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde can be used to synthesize various heterocyclic structures with potential insecticidal activity.

Protocol 3: Synthesis of a Pyrazole-based Schiff Base Insecticide Candidate

This protocol outlines the synthesis of a Schiff base derivative, a class of compounds known for their biological activities.[17]

Step 1: Schiff Base Formation

The aldehyde is condensed with a primary amine to form an imine (Schiff base).

  • Reagents: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a primary amine (e.g., a substituted aniline or a heterocyclic amine), a catalytic amount of an acid (e.g., acetic acid), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure:

    • Dissolve the pyrazole carbaldehyde and the primary amine in the solvent.

    • Add a few drops of the acid catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • The product may precipitate out of the solution upon formation or can be isolated by removing the solvent.

    • Wash the solid product with a cold solvent and dry.

Workflow for Schiff Base Insecticide Synthesis

G A 3-Cyclopropyl-1-ethyl-1H- pyrazole-4-carbaldehyde C Schiff Base Formation A->C B Primary Amine B->C D Pyrazole Schiff Base Insecticide Candidate C->D

Caption: A straightforward synthesis of a potential insecticide.

Insecticidal Activity Screening

The synthesized Schiff bases should be screened against a variety of insect pests.

Table 3: Representative Insect Pests for Screening

Insect PestCommon Name
Myzus persicaeGreen peach aphid
Plutella xylostellaDiamondback moth
Tetranychus urticaeTwo-spotted spider mite
Spodoptera frugiperdaFall armyworm

Conclusion

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde represents a highly valuable and versatile starting material for the synthesis of a new generation of agrochemicals. Its unique substitution pattern offers opportunities for fine-tuning the biological activity, selectivity, and physicochemical properties of the resulting compounds. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this promising building block in the ongoing quest for innovative and effective crop protection solutions.

References

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Mode of action of pyrazoles and pyridazinones. ResearchGate. Available at: [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. Available at: [Link]

  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available at: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

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Application

Designing Novel Anti-Inflammatory Agents: Application Notes and Protocols for Pyrazole-4-carbaldehydes

Abstract This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of pyrazole-4-carbaldehyde derivatives as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of pyrazole-4-carbaldehyde derivatives as potent anti-inflammatory agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved drugs, including the anti-inflammatory agent celecoxib.[1][2] This document elucidates the scientific principles behind targeting key inflammatory pathways, offers detailed, step-by-step protocols for chemical synthesis and biological screening, and presents a logical workflow for advancing lead compounds. By integrating established methodologies with expert insights, this guide aims to accelerate the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting Inflammation with Pyrazole Scaffolds

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[3] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, cardiovascular disease, and cancer.[4] A key strategy in anti-inflammatory drug design is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[5]

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms that has proven to be a versatile scaffold in medicinal chemistry.[1][6] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8][9] The established success of pyrazole-containing drugs underscores the potential of this scaffold in developing novel therapeutics.[1][2] Pyrazole-4-carbaldehydes, specifically, serve as versatile synthetic intermediates for creating diverse libraries of compounds with potential anti-inflammatory activity.[8][9][10][11][12]

1.1. Mechanism of Action: Targeting COX and LOX Pathways

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (PGs).[13] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[14] Selective inhibition of COX-2 is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9][15][16]

The 5-lipoxygenase (5-LOX) pathway is another critical target in inflammation, as it leads to the production of leukotrienes, which are potent mediators of inflammation.[17] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing potent anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.[17][18][19]

digraph "Inflammatory_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Pathway [label="COX Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOX_Pathway [label="LOX Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes (LTs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivative [label="Pyrazole-4-carbaldehyde\nDerivative", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Pathway; Arachidonic_Acid -> LOX_Pathway; COX_Pathway -> Prostaglandins; LOX_Pathway -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; Pyrazole_Derivative -> COX_Pathway [label="Inhibition", style=dashed, color="#EA4335"]; Pyrazole_Derivative -> LOX_Pathway [label="Inhibition", style=dashed, color="#FBBC05"]; }

Figure 1: Simplified signaling pathway of inflammation and points of inhibition by pyrazole derivatives.


Rational Design and Synthesis of Pyrazole-4-carbaldehyde Derivatives

The design of novel anti-inflammatory agents begins with a rational approach to identify key structural features that confer potent and selective inhibition of the target enzymes. The pyrazole-4-carbaldehyde scaffold provides a versatile platform for structural modification.

2.1. Synthetic Strategy: Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12][20][21] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[21] The cyclization of hydrazones using the Vilsmeier-Haack reagent is a particularly effective route to 1H-pyrazole-4-carbaldehydes.[8][12][22]

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Substituted Hydrazone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; VH_Reagent [label="Vilsmeier-Haack Reagent\n(POCl₃/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Cyclization & Formylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pyrazole-4-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cyclization; VH_Reagent -> Cyclization; Cyclization -> Product; Product -> Purification; }

Figure 2: General workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.


2.2. Protocol: Synthesis of a Representative 1,3-disubstituted-1H-pyrazole-4-carbaldehyde

This protocol describes a general procedure for the synthesis of a pyrazole-4-carbaldehyde derivative via the Vilsmeier-Haack cyclization of a hydrazone.

Materials:

  • Substituted hydrazone (1.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (4 mL)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Crushed ice

  • Dilute sodium hydroxide solution

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Equipment for flash column chromatography

Procedure:

  • In a round-bottom flask, dissolve the hydrazone (1.0 mmol) in anhydrous DMF (4 mL).

  • Cool the solution in an ice bath with stirring.

  • Add POCl₃ (3.0 mmol) dropwise to the cold, stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4 hours.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to yield the desired 1H-pyrazole-4-carbaldehyde.[12]

  • Characterize the final product using appropriate analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11]

In Vitro Biological Evaluation

The initial screening of newly synthesized pyrazole-4-carbaldehyde derivatives involves a series of in vitro assays to determine their inhibitory activity against the target enzymes and their effects on inflammatory mediators in cell-based models.

3.1. Enzyme Inhibition Assays

3.1.1. Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)[23]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, set up the following reactions in duplicate:

    • Enzyme Control (100% Activity): Assay Buffer, Heme, and COX enzyme.

    • Inhibitor Control: Assay Buffer, Heme, COX enzyme, and a known selective inhibitor.

    • Test Wells: Assay Buffer, Heme, COX enzyme, and diluted test compounds.

    • Background: Assay Buffer, Heme, and heat-inactivated COX enzyme.[24]

  • Add the COX Probe to all wells.

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.[24]

  • Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a specified duration.[14]

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

3.1.2. Protocol: 5-LOX Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of 5-LOX activity.

Materials:

  • 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate

  • Test compounds and a known 5-LOX inhibitor (e.g., Zileuton)

  • 96-well white plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Zileuton.

  • In a 96-well white plate, add the test compounds, solvent control, and inhibitor control.

  • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme.

  • Add the reaction mix to each well and incubate at room temperature for 10 minutes, protected from light.[25]

  • Initiate the reaction by adding the LOX Substrate to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 500/536 nm) in a kinetic mode.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) 5-LOX IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Compound A>1000.55.2>200
Compound B15.31.28.912.75
Celecoxib15.00.1>100150
Zileuton>100>1001.5-
Table 1: Example of in vitro enzyme inhibition data for hypothetical pyrazole-4-carbaldehyde derivatives.

3.2. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory potential of the synthesized compounds.

3.2.1. Protocol: Inhibition of Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of PGE₂ in cells where COX-2 expression is induced by an inflammatory stimulus like lipopolysaccharide (LPS).[23]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • PGE₂ ELISA kit

  • MTT reagent for cell viability assessment

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE₂ production.

  • Incubate for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatant.[23]

  • Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[23]

  • Assess cell viability of the remaining cells using an MTT assay to rule out cytotoxicity.[23]

  • Calculate the percent inhibition of PGE₂ production for each compound concentration and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Activity

Promising candidates from in vitro screening are advanced to in vivo models of inflammation to assess their efficacy and safety in a whole-animal system.

4.1. Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[26][27]

4.1.1. Protocol: Rat Paw Edema Assay

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and vehicle

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.[28]

  • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups.[26]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[26]

  • Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[26][27]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[26][29][30]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[26][29]

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Treatment Group Dose (mg/kg) % Inhibition of Edema at 3 hours
Vehicle Control-0
Compound A2055.2
Indomethacin1062.5
Table 2: Example of in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the design, synthesis, and evaluation of pyrazole-4-carbaldehyde derivatives as novel anti-inflammatory agents. By leveraging the versatility of the pyrazole scaffold and employing a logical progression of in vitro and in vivo screening assays, researchers can efficiently identify and optimize lead compounds with the potential for clinical development. The detailed protocols and underlying scientific principles presented herein are intended to empower drug discovery professionals in their pursuit of safer and more effective treatments for inflammatory diseases.

References

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  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Library of Medicine. Available from: [Link]

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Method

Mastering the Synthesis of Pyrazole-Based Scaffolds: A Guide to Condensation Reactions of Pyrazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives forming...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous FDA-approved drugs and advanced functional materials.[1] Condensation reactions involving pyrazole aldehydes are a powerful and versatile tool for the synthesis of a diverse array of complex heterocyclic systems. This comprehensive guide provides an in-depth exploration of the experimental procedures for these reactions, grounded in mechanistic understanding and practical insights to empower researchers in their synthetic endeavors.

I. Foundational Principles: The Chemistry of Pyrazole Aldehyde Condensations

At its core, the condensation reaction of a pyrazole aldehyde involves the formation of a new carbon-carbon or carbon-nitrogen bond through the reaction of the aldehyde functionality with a suitable nucleophile, typically followed by the elimination of a small molecule, such as water. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by a variety of nucleophiles, including active methylene compounds, enolates, and amines.

The specific type of condensation reaction dictates the nature of the product. Key examples include:

  • Claisen-Schmidt Condensation: This reaction between a pyrazole aldehyde and a ketone or another aldehyde containing an α-hydrogen, in the presence of a base, leads to the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] These pyrazole-based chalcones are valuable intermediates for the synthesis of other heterocyclic systems like pyrazolines.[2][3]

  • Knoevenagel Condensation: This reaction involves the condensation of a pyrazole aldehyde with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base.[4][5] This method is instrumental in synthesizing substituted alkenes, which are versatile precursors for various pharmaceutical intermediates.[4]

  • Multicomponent Reactions (MCRs): These one-pot reactions involve the combination of three or more reactants to form a complex product in a single step, incorporating most of the atoms from the starting materials.[6][7] MCRs involving pyrazole aldehydes offer an efficient and atom-economical route to highly functionalized and diverse molecular scaffolds, such as pyrazolo[3,4-b]pyridines and pyranopyrazoles.[6][7][8]

A general overview of the synthetic workflow is depicted below:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Pyrazole_Aldehyde Pyrazole Aldehyde Reaction_Setup Reaction Setup (Solvent, Catalyst) Pyrazole_Aldehyde->Reaction_Setup Nucleophile Nucleophile (e.g., Ketone, Active Methylene Compound) Nucleophile->Reaction_Setup Workup Reaction Work-up (Quenching, Extraction) Reaction_Setup->Workup Reaction Time & Temperature Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for pyrazole aldehyde condensation reactions.

II. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the most common condensation reactions involving pyrazole aldehydes.

A. Protocol 1: Claisen-Schmidt Condensation for the Synthesis of Pyrazole-Based Chalcones

The Claisen-Schmidt condensation is a reliable method for synthesizing pyrazole chalcones, which are important precursors for various biologically active compounds.[9][10]

Reaction Mechanism:

Claisen_Schmidt R1_Pyr_CHO R1-Pyrazole-CHO Alkoxide Alkoxide Intermediate R1_Pyr_CHO->Alkoxide + Enolate R2_CO_CH3 R2-CO-CH3 Enolate Enolate Intermediate R2_CO_CH3->Enolate + Base Base Base (e.g., NaOH) Enolate->Alkoxide Chalcone Pyrazole Chalcone Alkoxide->Chalcone - H2O Water H2O Chalcone->Water

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted pyrazole aldehyde (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) and a substituted acetophenone in a suitable solvent.[1] Poly(ethylene glycol) (PEG-400) can be used as a green and efficient reaction medium.[1] Ethanol is also a commonly used solvent.[11]

  • Catalyst Addition: To this mixture, slowly add a catalytic amount of a base. A 20% aqueous solution of sodium hydroxide is often effective.[1] Potassium hydroxide can also be used.[2][11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into ice-cold water with constant stirring. The chalcone product will precipitate out of the solution.[1]

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone.

B. Protocol 2: Knoevenagel Condensation for the Synthesis of Pyrazole-Substituted Alkenes

The Knoevenagel condensation provides an efficient route to substituted alkenes, which are valuable intermediates in organic synthesis.[4]

Detailed Step-by-Step Methodology:

  • Reactant and Catalyst Preparation: In a suitable reaction vessel, mix the pyrazole aldehyde, an active methylene compound (e.g., malononitrile), and a catalyst. Ammonium carbonate is a mild, inexpensive, and efficient catalyst for this reaction.[4] An ionic liquid like 1-n-butyl-3-methylimidazolium hydroxide ([bmim]OH) can also be used, particularly under microwave irradiation.[12]

  • Solvent System: A mixture of water and ethanol (1:1) is an effective and environmentally friendly solvent system.[4]

  • Reaction Conditions: The reaction can be carried out under reflux for a short period (e.g., 10 minutes) or using sonication at ambient temperature.[4] Microwave-assisted synthesis can also significantly reduce reaction times.[12]

  • Work-up and Isolation: After completion of the reaction (monitored by TLC), the product can often be isolated by simple filtration if it precipitates upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

C. Protocol 3: Multicomponent Reactions for the Synthesis of Fused Pyrazole Systems

Multicomponent reactions (MCRs) are a powerful strategy for the rapid construction of complex molecular architectures.[6][7][13] A notable example is the synthesis of pyrano[2,3-c]pyrazoles.

Detailed Step-by-Step Methodology for Pyrano[2,3-c]pyrazole Synthesis:

  • One-Pot Reaction Setup: In a single reaction vessel, combine the pyrazole aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.[7]

  • Catalyst and Solvent: A variety of catalysts can be employed, including taurine in water, which serves as a green and efficient catalytic system.[7][13] Other catalysts like sodium gluconate or montmorillonite K10 have also been reported.[7]

  • Reaction Conditions: The reaction mixture is typically heated, for instance, at 80°C in water for a couple of hours.[7]

  • Product Isolation: Upon completion of the reaction, the solid product that forms is collected by filtration, washed with hot water, and can be further purified by recrystallization from ethanol.[7]

III. Tabulated Summary of Reaction Parameters

Reaction TypePyrazole Aldehyde SubstrateNucleophile/Other ReactantsCatalystSolventTemperatureTypical YieldsReference
Claisen-Schmidt 1,3-diphenyl-1H-pyrazole-4-carbaldehydeSubstituted AcetophenonesNaOHPEG-400Room TempGood to Excellent[1]
Claisen-Schmidt Pyrazole/Imidazole AldehydePyrrolinone/IsoindoloneKOHEthanolRefluxNot Specified[11]
Knoevenagel Pyrazole AldehydeMalononitrileAmmonium CarbonateWater:Ethanol (1:1)RefluxHigh[4]
Knoevenagel Pyrazole AldehydeMalononitrile[bmim]OHNone (Microwave)Not Specified80-95%[12]
Multicomponent (Hetaryl)aldehydesMalononitrile, Ethyl Acetoacetate, Hydrazine HydrateTaurineWater80°C85-92%[7]
Multicomponent AldehydesMalononitrile, β-ketoesters, Hydrazine HydrateSodium GluconateNot SpecifiedNot SpecifiedGood[13]

IV. Troubleshooting and Expert Insights

  • Low Yields: In cases of low product yield, consider optimizing the catalyst concentration, reaction temperature, and reaction time. For base-sensitive substrates, using a milder base or a Lewis acid catalyst might be beneficial. In multicomponent reactions, the order of addition of reactants can sometimes influence the yield.

  • Side Product Formation: The formation of side products is a common challenge. In Claisen-Schmidt condensations, self-condensation of the ketone can occur. Using a non-enolizable aldehyde or a significant excess of the pyrazole aldehyde can mitigate this. Purification techniques such as column chromatography are often necessary to separate the desired product from impurities.[14]

  • Purification Difficulties: Pyrazole derivatives can sometimes be challenging to purify. Recrystallization is the preferred method for obtaining highly pure crystalline products.[15] If recrystallization is not effective, column chromatography on silica gel is a standard alternative. The choice of eluent is critical and should be optimized based on the polarity of the product.

V. Characterization of Products

The structural confirmation of the synthesized pyrazole derivatives is crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[1][16]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as carbonyls (C=O), nitriles (C≡N), and alkenes (C=C).[1][17]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[1][18]

VI. Conclusion

Condensation reactions of pyrazole aldehydes are a robust and adaptable methodology for the synthesis of a wide range of valuable pyrazole-containing compounds. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently access diverse molecular architectures with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for the successful implementation of these powerful synthetic transformations.

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  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjug
  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchG
  • Recent Advances in the Synthesis of Pyrazole Deriv
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  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C

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Application

Application Notes and Protocols for the Purification of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Introduction 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The purity of this aldehyde is paramount for the succe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The purity of this aldehyde is paramount for the success of subsequent synthetic steps and the biological activity of the final products. This guide provides detailed application notes and robust protocols for the purification of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are designed to address common impurities and yield a final product of high purity.

The primary synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction, while effective, can introduce a variety of impurities into the crude product. Understanding the nature of these impurities is crucial for designing an effective purification strategy.

Understanding Potential Impurities

A thorough understanding of the synthetic pathway is the first step in developing a robust purification protocol. The Vilsmeier-Haack formylation of a suitable pyrazole precursor is a common method for synthesizing pyrazole-4-carbaldehydes.[1][2][3][4] This reaction typically involves the use of a formylating agent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Common Impurities Include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual pyrazole precursors.

  • Vilsmeier-Haack Reagent Residues: Hydrolyzed byproducts of DMF and POCl₃.

  • Side-Reaction Products: Over-formylation or reactions at other positions on the pyrazole ring, although less common for the 4-position.

  • Solvent Residues: Residual DMF or other solvents used in the synthesis and work-up.

A logical workflow for the purification of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is outlined below. This workflow is designed to systematically remove the aforementioned impurities.

Purification_Workflow Crude_Product Crude 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Aqueous_Workup Aqueous Work-up (Neutralization & Extraction) Crude_Product->Aqueous_Workup Initial Impurity Removal Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Separation of Organic Components Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product

Figure 1. A generalized workflow for the purification of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties

Knowledge of the physicochemical properties of the target compound is essential for selecting appropriate purification techniques and solvents.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O[5]
Molecular Weight164.20 g/mol [5]
Predicted Boiling Point284.0 ± 28.0 °C[6]
AppearanceSolid (predicted)[7]

Purification Methodologies

Aqueous Work-up: The First Line of Defense

Following the Vilsmeier-Haack reaction, a carefully executed aqueous work-up is the first and most critical step in removing inorganic salts and water-soluble impurities.

Protocol 1: Standard Aqueous Work-up

  • Quenching: The reaction mixture is cautiously poured onto crushed ice with vigorous stirring. This hydrolyzes the excess Vilsmeier reagent and any reactive intermediates.

  • Neutralization: The acidic solution is then neutralized. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is added portion-wise until the pH of the aqueous layer is between 7 and 8. This step is crucial to deprotonate any salts of the product and neutralize acidic byproducts.[1]

  • Extraction: The neutralized mixture is transferred to a separatory funnel and extracted with an appropriate organic solvent. Ethyl acetate is a common and effective choice due to its polarity, which allows for good solubility of the product while minimizing the extraction of highly polar impurities. Dichloromethane can also be used. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: The combined organic extracts are washed sequentially with water and then with a saturated brine solution. This removes any remaining water-soluble impurities and helps to break any emulsions.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Column Chromatography: Separation of Organic Components

For the removal of closely related organic impurities, such as unreacted starting materials and side products, silica gel column chromatography is the method of choice.[8][9]

Protocol 2: Silica Gel Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically used. For pyrazole carbaldehydes, a gradient of ethyl acetate in hexane or petroleum ether is often effective.[9]

    • Initial Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system should provide a retention factor (Rf) of 0.2-0.3 for the desired product.

  • Column Packing: The column should be packed using the "slurry method" to ensure a homogenous stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation than direct liquid loading.

  • Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chromatography_Setup cluster_column Flash Chromatography Column Eluent Eluent (e.g., Hexane/Ethyl Acetate) Sample Crude Product Adsorbed on Silica Gel Eluent->Sample Silica_Gel Silica Gel (Stationary Phase) Sample->Silica_Gel Cotton_Plug Cotton/Glass Wool Plug Silica_Gel->Cotton_Plug Collection_Flask Fraction Collection Cotton_Plug->Collection_Flask

Figure 2. A schematic of a typical flash column chromatography setup.

Recrystallization: The Final Polishing Step

Recrystallization is an excellent technique for achieving high purity and obtaining a crystalline solid product. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Protocol 3: Recrystallization

  • Solvent Selection: Based on the polarity of the pyrazole aldehyde, suitable solvents include ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[10]

    • Screening: Test the solubility of a small amount of the purified product from chromatography in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Conclusion

The purification of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a multi-step process that requires careful attention to detail. A combination of a thorough aqueous work-up, followed by silica gel column chromatography and a final recrystallization step, is a reliable strategy to obtain the product in high purity. The specific conditions for chromatography and recrystallization may require some optimization depending on the scale of the reaction and the specific impurity profile of the crude product.

References

  • Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2018). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 6(3), 133-139.
  • Urbonavičius, A., et al. (2022). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1373.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 188-203.
  • Request PDF on ResearchGate. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes.
  • Sharma, V., & Singh, G. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27468.
  • Google Patents. (n.d.). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
  • Request PDF on ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • Farghaly, A. M., & El-Kashef, H. S. (2006). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5553-o5554.
  • Request PDF on ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • PubChemLite. (n.d.). 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde (C9H12N2O). Retrieved from [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Order. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-3-ethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Request PDF on ResearchGate. (n.d.).
  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Troubleshooting Guide: Enhancing Reaction Yield

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry, is most commonly achieved through the Vilsmeier-Haack formylation of 1-ethyl-3-cyclopropyl-1H-pyrazole.[1][2][3] While this reaction is robust, several factors can lead to suboptimal yields. This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Low or No Product Formation

A low yield or complete failure of the reaction is a frequent challenge. The root causes often lie in the quality of reagents, the formation of the Vilsmeier reagent, or the reactivity of the substrate.[4]

Potential Causes & Solutions:

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.

    • Action: Use fresh, anhydrous N,N-dimethylformamide (DMF). DMF can decompose to form dimethylamine, which can quench the Vilsmeier reagent.[5] Ensure that your phosphorus oxychloride (POCl₃) is also fresh and stored under anhydrous conditions.[4]

  • Vilsmeier Reagent Formation: The in-situ formation of the chloroiminium salt (Vilsmeier reagent) from DMF and POCl₃ is a critical step.[4][6][7]

    • Action: Prepare the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the pyrazole substrate.[8] A common issue is the precipitation of the Vilsmeier salt if the concentration is too high or cooling is inefficient.[8][9] Consider using a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) to maintain solubility.[8]

  • Substrate Reactivity: The pyrazole ring must be sufficiently electron-rich to undergo electrophilic substitution.[10]

    • Action: Confirm the successful synthesis and purity of your starting material, 1-ethyl-3-cyclopropyl-1H-pyrazole. Electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation.[11]

  • Reaction Temperature and Time: The reaction may require more forcing conditions to proceed to completion.

    • Action: Gradually increase the reaction temperature. While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with the pyrazole may require heating, with temperatures ranging from room temperature to 80°C or higher.[8][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8]

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of side products can complicate purification and reduce the overall yield.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The iminium intermediate formed after the addition of the Vilsmeier reagent to the pyrazole must be hydrolyzed to the aldehyde.

    • Action: During the workup, ensure complete hydrolysis by quenching the reaction mixture with a sufficient amount of ice water or an aqueous base solution (e.g., sodium bicarbonate, sodium acetate).[4] The pH of the aqueous solution should be carefully adjusted to be neutral or slightly basic (pH 6-8) to facilitate the hydrolysis without causing degradation of the product.[4]

  • Side Reactions: Although pyrazoles are generally formylated at the 4-position, other side reactions can occur.[13]

    • Action: If your starting material has other reactive sites, consider protecting groups. However, for 1-ethyl-3-cyclopropyl-1H-pyrazole, this is less of a concern. Careful control of stoichiometry and temperature can minimize the formation of undesired byproducts.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Emulsion Formation: During the aqueous workup and extraction, stable emulsions can form, leading to product loss.

    • Action: To break emulsions, add a saturated brine solution during the extraction process. If the emulsion persists, filtration through a pad of Celite may be effective.

  • Purification Method: The choice of purification method is critical for obtaining a high-purity product.

    • Action: Flash column chromatography using silica gel is a common and effective method for purifying pyrazole-4-carbaldehydes.[2] A solvent system of ethyl acetate and petroleum ether or hexane is often suitable.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Vilsmeier-Haack reaction?

A1: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A common starting point is to use 1.5 to 3 equivalents of both POCl₃ and DMF relative to the pyrazole substrate.[8][14] Optimization may be necessary depending on the scale of the reaction and the reactivity of the substrate.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[8] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting pyrazole. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots. LC-MS can also be used for more quantitative monitoring.

Q3: What are the key safety precautions for this reaction?

A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction with DMF is exothermic and can release HCl gas, so adequate ventilation and cooling are essential.[8]

Q4: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?

A4: While the Vilsmeier-Haack reaction is the most common method for formylating pyrazoles, other methods exist.[15] However, for electron-rich heterocycles like pyrazoles, the Vilsmeier-Haack reaction is generally preferred due to its reliability and relatively mild conditions.[1][15]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 1-ethyl-3-cyclopropyl-1H-pyrazole
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.[8] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Pyrazole: Dissolve 1-ethyl-3-cyclopropyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable co-solvent like DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.[1][14] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the mixture to a pH of 7-8 by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[14]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterRecommended ConditionReference
Reagents Anhydrous DMF, Fresh POCl₃[4][5]
Stoichiometry (POCl₃:DMF:Pyrazole) 1.5-3 : 1.5-3 : 1[8][14]
Vilsmeier Reagent Formation Temp. 0 °C[8]
Reaction Temperature 60-80 °C[1][14]
Work-up pH 7-8[4]

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) add_pyrazole Add 1-ethyl-3-cyclopropyl-1H-pyrazole reagent_prep->add_pyrazole Critical Step: Low Temperature heat_reaction Heat Reaction (60-80°C) add_pyrazole->heat_reaction Monitor by TLC quench Quench with Ice Water heat_reaction->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Column Chromatography) extract->purify final_product final_product purify->final_product 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Caption: Workflow for the Vilsmeier-Haack synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

References

  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • El-Mekabaty, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin.
  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Review Article on Vilsmeier-Haack Reaction. (n.d.).
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Shetty, et al. (n.d.).
  • NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Taylor & Francis. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

Optimization

Technical Support Center: Overcoming Challenges in Pyrazole Derivative Purification

Welcome to the technical support center for pyrazole derivative purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole derivative purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their unique chemical properties, such as the basicity of the nitrogen atoms and their potential for regioisomerism, often present significant purification hurdles.[4][5]

This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you navigate these challenges effectively.

Purification Strategy Workflow

Before diving into specific problems, it's essential to have a logical workflow for approaching any purification task. The choice between chromatography and crystallization is a primary decision point, dictated by the crude product's physical state, purity, and the nature of the impurities.

PurificationWorkflow start Crude Pyrazole Derivative check_state Solid or Oil? start->check_state chromatography Column Chromatography check_state->chromatography Oil or Complex Mixture   crystallization Recrystallization / Trituration check_state->crystallization  Solid check_purity2 Purity >95% by TLC/NMR? chromatography->check_purity2 check_purity Purity >95% by TLC/NMR? crystallization->check_purity final_product Characterize & Document check_purity->final_product Yes re_xtal Attempt Second Recrystallization or Chromatography check_purity->re_xtal No check_purity2->final_product Yes optimize Optimize Separation (See Troubleshooting Guide) check_purity2->optimize No optimize->chromatography re_xtal->chromatography

Caption: A decision-making workflow for purifying crude pyrazole derivatives.

Troubleshooting Guide

This section directly addresses common issues encountered during the purification of pyrazole derivatives. The table below outlines specific problems, their likely causes, and actionable solutions.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The compound's melting point is lower than the boiling point of the solvent.[6][7] 2. High concentration of impurities depressing the melting point.[4] 3. The solution is supersaturated or cooling too rapidly.1. Change Solvent: Select a lower-boiling point solvent. 2. Trituration: Add a non-polar solvent (e.g., hexane) to the oil and stir vigorously to induce precipitation. 3. Slow Cooling: Re-heat the mixture until a clear solution forms, then insulate the flask to ensure very slow cooling.[6] 4. Seeding: Introduce a seed crystal from a previously successful batch to provide a nucleation site.[6] 5. Pre-Purification: If impurities are the cause, first purify by column chromatography to remove them.[6]
Tailing or streaking peaks in normal-phase (silica) chromatography. The basic nitrogen atoms of the pyrazole ring are interacting strongly with acidic silanol (Si-OH) groups on the silica surface.[4][6]1. Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) or ammonia in methanol to the eluent.[6][7] This deactivates the acidic sites on the silica. 2. Change Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina.[6][8]
Product decomposes or is lost on the silica gel column. The pyrazole derivative is sensitive to the acidic nature of standard silica gel.[6][9]1. Deactivate Silica: Pre-treat the silica gel with a triethylamine-containing solvent system before packing the column.[8][9] 2. Use Alumina: Employ neutral alumina as the stationary phase.[4] 3. Switch to Reverse-Phase: Use C18-functionalized silica with polar mobile phases (e.g., acetonitrile/water), where the stationary phase is non-polar and non-acidic.[6][8]
Poor separation of regioisomers. Regioisomers often have very similar polarities, making separation difficult with standard methods.[4][5]1. Optimize Chromatography: Methodically screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find optimal selectivity.[4] High-Performance Liquid Chromatography (HPLC) or Flash Chromatography with high-resolution columns may be necessary.[6] 2. Fractional Recrystallization: This can be effective if the isomers have sufficiently different solubilities in a specific solvent. It may require multiple recrystallization steps. 3. Derivative Formation: Temporarily convert the pyrazole into a salt with an acid. The different salts may have different crystallization properties, allowing for separation.[10]
Low recovery of purified product. 1. Premature crystallization in the funnel during hot filtration.[9] 2. Using too much solvent during recrystallization.[11] 3. Co-elution of the product with an impurity during chromatography, leading to the discarding of mixed fractions.[9]1. Pre-heat Equipment: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[9] 2. Minimize Solvent: Use the absolute minimum amount of near-boiling solvent to dissolve the compound for recrystallization.[11] After filtration, you can concentrate the mother liquor to recover a second crop of crystals.[7] 3. Optimize Chromatography: Fine-tune the eluent system to achieve baseline separation between your product and impurities.[9]
Purified product is colored. Trace impurities or degradation products are present.[4]1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal.[4][9] 2. Silica Plug: Dissolve the compound and pass it through a short pad of silica gel, which may retain the colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reverse-phase chromatography for my pyrazole derivative?

A: The choice depends primarily on the polarity of your compound.

  • Normal-Phase (Polar stationary phase, e.g., silica; non-polar mobile phase, e.g., hexane/ethyl acetate): This is the default and often best choice for many organic compounds. It is ideal for pyrazoles that are soluble in relatively non-polar organic solvents like dichloromethane or ethyl acetate.[12] If your compound has an Rf value between 0.2 and 0.4 on a silica TLC plate with a suitable eluent, normal-phase is a good starting point.[7]

  • Reverse-Phase (Non-polar stationary phase, e.g., C18; polar mobile phase, e.g., water/acetonitrile): This method is superior for highly polar or water-soluble pyrazole derivatives.[8][13] If your compound streaks badly on silica even with modifiers, or if it is synthesized in a very polar solvent like DMSO or DMF, reverse-phase chromatography can simplify purification.[12] It is also an excellent choice for compounds that are sensitive to the acidic nature of silica gel.[6]

Q2: My pyrazole synthesis involves hydrazine. What is the best way to remove unreacted hydrazine during workup?

A: Hydrazine is water-soluble and can often be removed with an aqueous wash. However, for more stubborn cases, you can quench it by adding a small amount of acetone or another ketone to the reaction mixture at the end of the reaction. This will form a hydrazone that can be more easily removed by extraction or chromatography. An acidic wash can also help by protonating the hydrazine, making it highly water-soluble.

Q3: Can I use crystallization to separate enantiomers of a chiral pyrazole?

A: Standard crystallization will not separate enantiomers. However, you can form diastereomeric salts by reacting your racemic pyrazole with a chiral acid or base. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. For analytical and preparative separation of enantiomers, Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases is the most effective and widely used method.[14][15][16][17]

Q4: What are the most common solvents for recrystallizing pyrazole derivatives?

A: The choice of solvent is highly dependent on the specific structure and substituents of your pyrazole. However, common and effective solvents include alcohols (ethanol, methanol, isopropanol) and ethyl acetate.[18] Mixed solvent systems are also very powerful. A typical approach is to dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) until turbidity appears, followed by slow cooling.[18][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar Pyrazole with a Basic Modifier

Objective: To purify a pyrazole derivative that shows peak tailing on a standard silica TLC plate.

Methodology:

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.2-0.4.[7] Prepare a bulk solution of this eluent and add 0.5% triethylamine (v/v).

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the triethylamine-modified eluent. Pour the slurry into the column and use gentle pressure to pack it uniformly, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve your crude pyrazole in a minimal amount of a suitable solvent (like dichloromethane).[6] Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the prepared mobile phase. Maintain a constant flow rate. For closely eluting spots, a slower flow rate can improve resolution.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Co-spot fractions against your crude material and a pure standard if available.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). Further dry the product under high vacuum to remove residual solvent and triethylamine.[4]

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

Objective: To purify a solid pyrazole derivative that is soluble in ethanol but insoluble in water.

Methodology:

  • Dissolution: Place the crude solid pyrazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to completely dissolve the solid at the boiling point.[18][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Gently reheat for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask to remove them.[6][9]

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).[8] If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[6][18]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of cold ethanol/water mixture or pure cold water to remove any remaining soluble impurities.[6] Dry the crystals under vacuum to remove all residual solvent.[6]

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. figshare. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available from: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. Available from: [Link]

  • Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[18][16]-sigmatropic rearrangement with stereoreten. Available from: [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. Available from: [Link]

  • Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • Process for the preparation of pyrazolone derivatives. Google Patents.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available from: [Link]

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. Available from: [Link]

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Biotage. Available from: [Link]

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. National Institutes of Health (NIH). Available from: [Link]

  • recrystallization.pdf. Available from: [Link]

  • Advancements in Pyrazole Synthesis: The Morpholine-Catalyzed Approach for Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Introduction: Welcome to the technical support center for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvent systems. While specific public stability data for this exact molecule is limited, this document synthesizes information on the general stability of pyrazole aldehydes and outlines best practices and troubleshooting strategies based on established chemical principles.[1] This resource will help you anticipate potential stability issues, design robust experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde that may influence its stability?

A1: The key functional groups are the aldehyde, the pyrazole ring, and the cyclopropyl group. The aldehyde is the most reactive site and is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.[2] The pyrazole ring is generally stable but can be involved in certain degradation pathways under harsh conditions.

Q2: What are the general recommendations for storing solutions of this compound?

A2: Solutions should be stored at low temperatures (2-8 °C or frozen) and protected from light and air. The use of amber vials and an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidative and light-induced degradation. The choice of solvent is critical and should be based on the intended downstream application and the stability data provided in this guide.

Q3: How does solvent polarity affect the stability of aldehydes like this one?

A3: Solvent polarity can influence the reaction kinetics and degradation pathways of aldehydes.[3][4] For less reactive aldehydes, polar solvents can sometimes slow down certain reactions.[3][4] However, the specific effects can be complex and depend on the reaction mechanism. For instance, polar protic solvents may facilitate reactions involving proton transfer, while non-polar solvents might be preferred for reactions sensitive to water or alcohols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a new, more polar impurity in my reaction mixture over time when using a protic solvent like methanol or ethanol.

Potential Cause: This is likely due to the oxidation of the aldehyde group to the corresponding carboxylic acid (3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid). Aldehydes are prone to oxidation, which can be accelerated by air (oxygen), trace metal impurities, and light. Protic solvents can sometimes facilitate such oxidative pathways.

Troubleshooting Steps:

  • Solvent Selection: Switch to an aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).

  • Inert Atmosphere: Ensure your reaction or storage vessel is purged with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Antioxidants: If compatible with your downstream process, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Purity of Solvent: Use high-purity, peroxide-free solvents, especially with ethers like THF which can form peroxides that are potent oxidizing agents.

Issue 2: My compound seems to degrade rapidly when dissolved in acidic or basic media for analysis or reaction.

Potential Cause: Aldehydes can undergo various acid or base-catalyzed reactions.[2] In acidic conditions, you might observe acetal formation if alcohols are present. In basic conditions, aldol-type condensation reactions or other rearrangements can occur. The pyrazole ring's stability can also be compromised under extreme pH conditions.

Troubleshooting Steps:

  • pH Control: If possible, buffer your solvent system to a neutral pH (around 7).

  • Forced Degradation Study: Conduct a systematic forced degradation study to understand the compound's lability at different pH values. This will help you identify a safe operating pH range.[5][6] A general protocol is provided below.

  • Temperature Control: Perform your experiments at the lowest practical temperature to slow down degradation kinetics.

Issue 3: I am getting inconsistent results in my biological assays, and I suspect the compound's stability in the assay media is the problem.

Potential Cause: Complex aqueous media, such as cell culture media or buffers containing various nucleophiles (e.g., amines, thiols), can react with the aldehyde group. This can lead to the formation of adducts and a decrease in the concentration of the active compound.

Troubleshooting Steps:

  • Stock Solution: Prepare a concentrated stock solution in a stable solvent like DMSO and dilute it into the aqueous assay media immediately before use.

  • Time-Course Stability Study: Perform a time-course study by incubating the compound in the assay media for the duration of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.[1]

  • Control Experiments: Include appropriate vehicle controls and positive controls in your assays to differentiate between compound instability and other experimental factors.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help you understand the intrinsic stability of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde under various stress conditions, as recommended by ICH guidelines.[5][6][7]

Objective: To identify potential degradation pathways and products.

Materials:

  • 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

  • Stress agents: 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC or UPLC system with UV detector

  • LC-MS/MS for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂.

    • Thermal Stress: Store the stock solution at 60 °C.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Analyze the samples at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method (a method that separates the parent compound from its degradants).[1]

  • Data Analysis: Calculate the percentage of degradation and identify major degradation products using LC-MS/MS.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions stock Prepare 1 mg/mL Stock in ACN acid Acid Hydrolysis (1 M HCl) stock->acid Apply Stress base Base Hydrolysis (1 M NaOH) stock->base Apply Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Apply Stress thermal Thermal Stress (60 °C) stock->thermal Apply Stress photo Photolytic Stress (UV/Vis Light) stock->photo Apply Stress analysis HPLC/LC-MS Analysis (t = 0, 2, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Data Analysis & Report Generation analysis->report

Caption: Workflow for the forced degradation study of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Data Summary

The following table summarizes the expected stability of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in common laboratory solvents based on general chemical principles of aldehyde stability. This should be confirmed by experimental data.

Solvent ClassSolvent ExampleExpected Stability (at room temp, protected from light)Potential Degradation Pathways
Aprotic Polar Acetonitrile (ACN)GoodMinimal degradation expected.
Dimethyl sulfoxide (DMSO)GoodGenerally a good solvent for long-term storage of stock solutions.
Tetrahydrofuran (THF)ModeratePotential for oxidation if peroxides are present. Use fresh, stabilized THF.
Aprotic Non-polar Dichloromethane (DCM)GoodGenerally stable, but can contain acidic impurities.
TolueneGoodStable, but less common for analytical or biological work.
Protic Polar Methanol (MeOH)Moderate to PoorRisk of oxidation and acetal formation.
Ethanol (EtOH)Moderate to PoorSimilar risks to methanol.
Aqueous Water/BuffersPoorSusceptible to hydrolysis, oxidation, and reactions with buffer components. Stability is highly pH-dependent.

Logical Troubleshooting Flow

The following diagram provides a logical flow for troubleshooting stability issues with 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting_Flow start Instability Observed (e.g., new peaks in HPLC) check_solvent What is the solvent? start->check_solvent protic Protic (e.g., MeOH, H₂O)? check_solvent->protic Protic aprotic Aprotic (e.g., ACN, DCM)? check_solvent->aprotic Aprotic protic->aprotic No sol_change Switch to Aprotic Solvent (e.g., ACN, DMSO) protic->sol_change Yes check_storage Check Storage Conditions (Light, Air, Temp) aprotic->check_storage Yes end_stable Problem Resolved sol_change->end_stable end_persist Issue Persists? Conduct Forced Degradation Study sol_change->end_persist inert Use Inert Atmosphere & Amber Vials check_storage->inert inert->end_stable inert->end_persist

Caption: A decision tree for troubleshooting stability issues.

References

  • Lacerda, P. S. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13503–13511. Available from: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

  • Lacerda, P. S. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13503–13511. Available from: [Link]

  • Oriental Journal of Chemistry. Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Available from: [Link]

  • Caprara, M., et al. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters, 22(11), 4249–4253. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]

  • ResearchGate. Forced degradation studies of Brexpiprazole. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted N-Alkylation During Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction As Senior Application Scientists, we frequently field questions about one of the most persistent challenges in heterocyclic chemistry:...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

As Senior Application Scientists, we frequently field questions about one of the most persistent challenges in heterocyclic chemistry: the regioselective N-alkylation of pyrazoles. The formation of isomeric mixtures during the alkylation of the pyrazole core can lead to significant downstream purification challenges, reduced yields, and potential complications in biological assays. This technical support center is designed to provide you with a comprehensive understanding of the factors governing N-alkylation and to offer practical, field-proven strategies to steer your reactions toward the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What makes controlling N-alkylation in pyrazoles so challenging?

A1: The core of the issue lies in the electronic similarity of the two nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogens possess lone pairs of electrons and can act as nucleophiles, leading to the potential formation of a mixture of N1 and N2 alkylated products.[1] This often results in difficult-to-separate regioisomers.[1]

Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?

A2: The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:

  • Steric Effects: The size of substituents on the pyrazole ring (at positions C3 and C5) and the bulkiness of the alkylating agent are major determinants. Alkylation typically favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The nature of substituents on the pyrazole ring (electron-donating or electron-withdrawing) alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing which one is more reactive.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even switch, the regioselectivity.[1][2] For example, using potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation for 3-substituted pyrazoles.[3][4]

  • Alkylating Agent: The electrophile's nature is critical. Highly specialized and sterically bulky reagents have been developed to achieve high selectivity.[1]

Q3: Is there a general "rule of thumb" for predicting the major regioisomer?

A3: While not absolute, a useful guideline is to consider both steric and electronic effects. In the absence of strong electronic directing groups, alkylation will likely occur at the less sterically hindered nitrogen. When strong electronic effects are in play, they can often override steric considerations. However, empirical testing and optimization are always recommended for a new pyrazole system.

Q4: What is the most common method for synthesizing the pyrazole ring itself?

A4: The Knorr pyrazole synthesis is a widely used and versatile method.[5][6][7] It involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound in the presence of an acid catalyst.[5][6][7] It's important to note that even during the initial ring formation, regioselectivity can be an issue if an unsymmetrical 1,3-dicarbonyl is used.[8]

Troubleshooting Guide: Tackling Unwanted N-Alkylation

Here, we address common problems encountered during pyrazole N-alkylation and provide actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Formation of an inseparable mixture of N1 and N2 regioisomers. Similar reactivity of the two nitrogen atoms under the chosen reaction conditions.1. Modify Reaction Conditions: Systematically vary the base (e.g., from a strong base like NaH to a weaker one like K2CO3), solvent (e.g., polar aprotic like DMF vs. nonpolar like toluene), and temperature.[1][3] 2. Change the Alkylating Agent: If possible, use a more sterically demanding alkylating agent to favor the less hindered nitrogen.[1] 3. Employ a Protecting Group Strategy: This is a robust method to ensure high regioselectivity.[1]
Preferential formation of the undesired regioisomer. The inherent electronic and/or steric properties of your pyrazole favor the undesired product under the current conditions.1. Re-evaluate your base and solvent system: Some combinations are known to favor one isomer over the other. For instance, NaH in THF or K2CO3 in DMSO often favors N1-alkylation.[1] 2. Consider a "masked" alkylating agent: For example, sterically bulky α-halomethylsilanes can be used for N1-methylation, followed by a protodesilylation step.[9]
Low or no conversion to the alkylated product. Insufficient nucleophilicity of the pyrazole nitrogen or low reactivity of the alkylating agent.1. Increase the reaction temperature: Monitor for potential side reactions or decomposition. 2. Use a stronger base: This will deprotonate the pyrazole more effectively, increasing its nucleophilicity. 3. Switch to a more reactive alkylating agent: For example, an alkyl iodide is generally more reactive than an alkyl bromide or chloride.

Mechanistic Insights: Understanding the "Why"

The regioselectivity of pyrazole N-alkylation is governed by a combination of steric and electronic factors that influence the transition state energies of the two possible reaction pathways.

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

Experimental Protocols: A Practical Approach

Protocol 1: Regioselective N1-Alkylation using a Triphenylsilyl Protecting Group

This protocol is particularly useful when steric differentiation between the C3 and C5 positions is minimal. The bulky triphenylsilyl group effectively blocks one nitrogen, directing alkylation to the other.[4]

Step 1: Silylation of the Pyrazole

  • To a solution of your pyrazole in a suitable aprotic solvent (e.g., THF), add a strong base such as n-butyllithium at a low temperature (e.g., -78 °C).

  • After stirring for a short period, add a solution of triphenylsilyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the silylated pyrazole.

  • Purify by column chromatography.

Step 2: N-Alkylation

  • To a solution of the silylated pyrazole in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add your alkylating agent and heat the reaction as necessary.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, perform an aqueous workup and extract the N-alkylated, silylated pyrazole.

  • Purify by column chromatography.

Step 3: Desilylation

  • Dissolve the purified product from Step 2 in a suitable solvent such as THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Stir at room temperature until the desilylation is complete.

  • Perform an aqueous workup and extract the final N1-alkylated pyrazole.

  • Purify by column chromatography.

G Start Starting Pyrazole Silylation Silylation (e.g., TPSC, n-BuLi) Start->Silylation Alkylation N-Alkylation (e.g., RX, K2CO3) Silylation->Alkylation Desilylation Desilylation (e.g., TBAF) Alkylation->Desilylation End Regioselectively N1-Alkylated Pyrazole Desilylation->End

Caption: Workflow for regioselective N1-alkylation using a silyl protecting group.

References

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. (2022-09-12). Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. (2015-02-26). Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. (2024-03-15). Available at: [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. (2025-10-23). Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. (2022-08-05). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. We will address co...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a robust, scalable, and reproducible synthetic process.

Overview of the Synthetic Strategy

The most prevalent and industrially scalable method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This process involves the reaction of a suitable hydrazone with the Vilsmeier reagent, which serves as both a cyclizing and formylating agent. For the target molecule, the synthesis begins with the condensation of cyclopropyl methyl ketone and ethylhydrazine to form the corresponding hydrazone in situ. This intermediate is then treated with the Vilsmeier reagent (typically a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield the final product.[4][5][6]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Vilsmeier Reagent Preparation cluster_2 Core Reaction cluster_3 Work-up & Purification A Cyclopropyl Methyl Ketone R In situ Hydrazone Formation & Vilsmeier-Haack Reaction A->R B Ethylhydrazine (or its salt) B->R C POCl₃ V Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ C->V Exothermic Moisture-sensitive D DMF D->V V->R W Aqueous Quench (Hydrolysis) R->W E Extraction W->E P Purification (Crystallization/Distillation) E->P F Final Product P->F

Caption: High-level workflow for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing root causes and actionable solutions.

Question: Why is my overall yield of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde consistently low?

Low yield is a common issue that can stem from multiple stages of the process. A systematic approach is required for diagnosis.

  • Cause 1: Inefficient Vilsmeier Reagent Formation. The Vilsmeier reagent, an electrophilic chloroiminium salt, is highly reactive and moisture-sensitive.[7][8] Its preparation from POCl₃ and DMF is a critical exothermic step.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous DMF. Add POCl₃ dropwise to chilled DMF (0–5 °C) with vigorous stirring to control the exotherm. The reagent should appear as a viscous, crystalline slurry or a clear to pale-yellow solution.[9]

  • Cause 2: Impure Starting Materials. The purity of ethylhydrazine and cyclopropyl methyl ketone is paramount.

    • Solution: Ethylhydrazine is often supplied as a more stable salt (hydrochloride or oxalate).[10][11] It must be freshly liberated with a base before use or used directly, accounting for the salt form in molar calculations. Verify the purity of cyclopropyl methyl ketone by GC or NMR, as residual solvents or precursors from its synthesis (e.g., 5-chloro-2-pentanone) can interfere with hydrazone formation.[12][13]

  • Cause 3: Suboptimal Reaction Stoichiometry and Temperature. The molar ratio of reactants is critical. An excess of the Vilsmeier reagent is typically required, often between 2 to 4 equivalents relative to the limiting hydrazone precursor.

    • Solution: Systematically optimize the stoichiometry. Start with approximately 3 equivalents of the Vilsmeier reagent. Monitor the reaction temperature closely; it is typically heated to 60–80 °C for several hours.[2][6] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.

Question: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and how can I improve its quality?

Product discoloration and purification difficulties usually point to side reactions and residual reagents.

  • Cause 1: Residual DMF and Phosphorus Byproducts. DMF has a high boiling point and can be challenging to remove completely under vacuum. Phosphorus-containing byproducts from the Vilsmeier reagent can also contaminate the product.

    • Solution: During the aqueous work-up, ensure thorough and vigorous stirring to completely hydrolyze the intermediate iminium salt and quench all reactive phosphorus species. Perform multiple aqueous washes (e.g., with brine) to extract water-soluble impurities like DMF and phosphoric acid salts.

  • Cause 2: Formation of Polymeric or Tarry Side Products. These often result from poor temperature control during the Vilsmeier-Haack reaction or the exothermic quench.

    • Solution: For the work-up, instead of adding water to the reaction mixture, slowly and carefully pour the reaction mixture into a vigorously stirred vessel of crushed ice and a mild base (e.g., sodium bicarbonate solution). This helps to dissipate the heat from the quench and maintain a controlled pH. If the product is still oily, consider a crystallization-based purification. Screen various solvent systems (e.g., isopropanol/water, heptane/ethyl acetate) to find conditions that allow the desired aldehyde to crystallize, leaving polymeric impurities in the mother liquor.

  • Cause 3: Incomplete Reaction or Side Reactions. Unreacted hydrazone or other intermediates can contribute to the impure final product.

    • Solution: Use TLC or HPLC to monitor the reaction for completion before initiating the work-up. If side products are observed, consider adjusting the reaction temperature or the rate of addition of the hydrazone to the Vilsmeier reagent.

Troubleshooting_Yield Start Low Yield Observed Q1 Check Vilsmeier Reagent Prep. Start->Q1 A1_Yes Reagent Prep OK Q1->A1_Yes Yes A1_No Issue with Reagent Q1->A1_No No Q2 Assess Starting Material Purity A1_Yes->Q2 Sol1 Solution: - Use dry glassware/solvent - Control exotherm (0-5 °C) - Use inert atmosphere A1_No->Sol1 A2_Yes Materials are Pure Q2->A2_Yes Yes A2_No Impure Reactants Q2->A2_No No Q3 Review Reaction Conditions A2_Yes->Q3 Sol2 Solution: - Verify purity (GC/NMR) - Use freshly prepared or purified materials A2_No->Sol2 A3_Yes Conditions Optimal Q3->A3_Yes Yes A3_No Suboptimal Conditions Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Solution: - Optimize stoichiometry (2-4 eq. Vilsmeier) - Control temperature (60-80 °C) - Monitor reaction progress (TLC/HPLC) A3_No->Sol3

Sources

Optimization

Technical Support Center: Analysis of Common Impurities in Pyrazole Synthesis

<_ _> For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis of pyrazoles. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the most common initial questions regarding impurities in pyrazole synthesis.

Q1: What are the most prevalent impurities in pyrazole synthesis, particularly from the Knorr condensation?

The Knorr pyrazole synthesis, a cornerstone reaction involving a 1,3-dicarbonyl compound and a hydrazine, is robust but can generate several key impurities.[1][2] The most significant of these are regioisomers .[3][4] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different pyrazole products can form.[2][3][4]

Other common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazines.

  • Pyrazolone Intermediates: If a β-ketoester is used as the starting material, a pyrazolone intermediate is formed, which may not fully convert to the final pyrazole product.[5][6]

  • Side-Reaction Products: Hydrazine starting materials can be unstable and may undergo side reactions, leading to colored impurities.[7]

Q2: Why is the formation of regioisomers such a common issue in pyrazole synthesis?

Regioisomer formation is a direct consequence of the reaction mechanism when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] The initial step involves the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl.[1] Since there are two non-equivalent carbonyl groups, the hydrazine can attack either one, leading to two different intermediate hydrazones.[1] Subsequent intramolecular cyclization and dehydration of these intermediates result in the formation of two distinct regioisomeric pyrazoles.[3][4]

The ratio of these regioisomers is influenced by several factors, including:

  • Steric Hindrance: Bulky groups on the 1,3-dicarbonyl or the hydrazine can favor attack at the less sterically hindered carbonyl.[8]

  • Electronic Effects: Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack.[8]

  • Reaction pH: The acidity of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic.[8][9]

Q3: What impurities are expected when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines?

This synthetic route typically proceeds through a pyrazoline intermediate, which is then oxidized to the final pyrazole.[3][4][10] Consequently, the primary impurity to be aware of is the residual pyrazoline .[3][4][10] Incomplete oxidation will result in a mixture of the desired pyrazole and the corresponding pyrazoline. Other potential impurities include unreacted α,β-unsaturated carbonyl compounds and hydrazines.

PART 2: Analytical and Detection Strategies

Effective troubleshooting begins with accurate identification and quantification of impurities.

Q4: What are the best analytical techniques for identifying and distinguishing pyrazole regioisomers?

A combination of chromatographic and spectroscopic methods is generally required for the unambiguous identification of regioisomers.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is an excellent tool for separating regioisomers, which often exhibit different retention times due to subtle differences in polarity and shape.[11] Coupling HPLC with a mass spectrometer (LC-MS) allows for the confirmation that the separated peaks are indeed isomers, as they will have the same mass-to-charge ratio (m/z).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for definitive structural elucidation.

    • 1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR spectra will show distinct signals for each regioisomer, assigning these signals to the correct isomer can be challenging.[13][14]

    • 2D NMR (NOESY and HMBC): Two-dimensional NMR experiments are often necessary for unambiguous assignment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons on the pyrazole ring and substituents, helping to establish their relative positions.[11] A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which can be crucial for piecing together the connectivity of the molecule and distinguishing between isomers.[11][15]

Q5: How can I quantify the levels of residual starting materials and other impurities?

Quantitative analysis is crucial for process optimization and ensuring the final product meets purity specifications.

  • HPLC with UV Detection: This is the most common method for quantifying impurities. By creating a calibration curve with a known standard of the impurity, you can accurately determine its concentration in your sample.

  • Quantitative NMR (qNMR): qNMR is a powerful technique that can provide highly accurate quantification without the need for a specific standard for each impurity. By integrating the signals of the analyte and a known internal standard, their relative concentrations can be determined.

PART 3: Troubleshooting Guide - Solving Common Problems

This section provides practical advice for addressing specific issues you may encounter during your experiments.

Q6: My Knorr synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity?

Achieving high regioselectivity is a common challenge. Here are several strategies to explore:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Solvent Screening: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the regioisomeric ratio.[8] Experiment with a range of solvents from non-polar (e.g., toluene) to polar protic (e.g., ethanol) and aprotic (e.g., DMF).

  • pH Control: The pH of the reaction can significantly impact the outcome.[9] Running the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid) can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, often leading to improved selectivity.[5][8]

  • Choice of Hydrazine Salt: Using a hydrazine salt (e.g., hydrazine hydrochloride) can also influence the pH and, consequently, the regioselectivity.[7]

Q7: I'm observing an unexpected peak in my HPLC chromatogram. How can I go about identifying this unknown impurity?

Identifying unknown impurities requires a systematic approach. The following workflow can guide your investigation:

Workflow for Unknown Impurity Identification

G start Unknown Peak in HPLC ms_analysis Analyze by LC-MS to obtain m/z start->ms_analysis start_material_check Analyze starting materials for impurities start->start_material_check db_search Search databases (e.g., Scifinder) with m/z and potential elemental compositions ms_analysis->db_search side_reactions Consider plausible side reactions (e.g., dimerization, solvent adduction) ms_analysis->side_reactions nmr_analysis Isolate impurity (e.g., by prep-HPLC) and analyze by NMR (1H, 13C, 2D) db_search->nmr_analysis side_reactions->nmr_analysis structure_elucidation Elucidate structure nmr_analysis->structure_elucidation

Caption: A logical workflow for the identification of an unknown impurity.

Q8: My final pyrazole product is discolored. What is the likely cause and how can I purify it?

Discoloration, often appearing as a yellow or reddish hue, is frequently attributed to impurities arising from the hydrazine starting material, which can be prone to oxidation and decomposition.[7]

For purification, several methods can be employed:

  • Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate, to find the optimal conditions for crystallizing your desired product while leaving the impurities in the mother liquor.[16][17]

  • Silica Gel Chromatography: If recrystallization is not effective, column chromatography can be used to separate the pyrazole from the colored impurities.[16]

  • Activated Carbon Treatment: Sometimes, a small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities, followed by filtration.

PART 4: Data and Protocols

Table 1: Common Impurities in Pyrazole Synthesis and Recommended Analytical Methods
Impurity TypeCommon Source(s)Recommended Analytical Method(s)
Regioisomers Knorr synthesis with unsymmetrical 1,3-dicarbonyls[2][3][4]HPLC-MS, 2D NMR (NOESY, HMBC)[11]
Unreacted Starting Materials Incomplete reactionHPLC with UV detection, GC-MS
Pyrazoline Intermediates Synthesis from α,β-unsaturated carbonyls[3][4][10]HPLC-MS, ¹H NMR
Hydrazine-derived Impurities Decomposition of hydrazine starting material[7]HPLC with UV detection, LC-MS
Pyrazolones Knorr synthesis using β-ketoesters[5][6]HPLC-MS, ¹H NMR
Protocol 1: General HPLC-MS Method for Pyrazole Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm and MS in positive ion mode.

  • MS Settings: Scan a mass range appropriate for your expected product and impurities (e.g., m/z 100-1000).

Protocol 2: Distinguishing Regioisomers using 2D NMR (NOESY)
  • Sample Preparation: Prepare a concentrated sample of the regioisomer mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Run a standard NOESY experiment.

  • Analysis: Look for cross-peaks that indicate through-space proximity between protons. For example, a cross-peak between a proton on a substituent and a proton on the pyrazole ring can help to definitively establish the substitution pattern.[11]

Diagram: Knorr Synthesis Mechanism and Regioisomer Formation

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Path A Substituted\nHydrazine->Attack at C3 Path B Regioisomer A Regioisomer A Attack at C1->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Attack at C3->Regioisomer B Cyclization & Dehydration

Caption: Formation of regioisomers in the Knorr pyrazole synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.
  • Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Can. J. Chem. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved from [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Omega. Retrieved from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). NIH. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2004). ResearchGate. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. Retrieved from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions on Pyrazole Rings

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving pyrazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving pyrazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The unique electronic properties and coordinating nature of the pyrazole ring present specific challenges that require careful consideration of reaction parameters. This guide offers field-proven insights and solutions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding palladium-catalyzed reactions on pyrazoles.

Q1: Why are palladium-catalyzed reactions on pyrazoles often challenging?

A1: The primary challenge stems from the Lewis basic nitrogen atom (N2) of the pyrazole ring, which can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalyst and stalling the reaction.[1][2] Additionally, unprotected N-H pyrazoles can react with the base or catalyst, leading to undesired side reactions or catalyst deactivation. The electronic nature of the pyrazole ring also influences the reactivity of C-H and C-halogen bonds, requiring careful optimization of reaction conditions.

Q2: What is the most critical parameter to consider when setting up a palladium-catalyzed reaction with a pyrazole substrate?

A2: Ligand selection is arguably the most critical factor. The appropriate ligand can mitigate catalyst poisoning by the pyrazole nitrogen, stabilize the active palladium species, and promote the desired catalytic cycle.[3][4] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) and N-heterocyclic carbenes (NHCs) are often effective in preventing the pyrazole from binding to the palladium center and facilitating challenging cross-coupling reactions.[3][4]

Q3: My reaction is not working. What are the first things I should check?

A3: Before delving into extensive optimization, always verify the fundamentals:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[5][6]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water and other protic impurities can lead to side reactions like protodeboronation in Suzuki couplings.[5]

  • Catalyst and Ligand Integrity: Ensure your palladium source and ligands have not degraded. Phosphine ligands, in particular, can be sensitive to air and moisture.[5]

  • Temperature Control: Verify that your reaction is being heated to the correct and a consistent temperature.

Q4: How do I choose between a C-H functionalization and a traditional cross-coupling approach for my pyrazole derivative?

A4: The choice depends on the availability of starting materials and the desired final product.

  • Traditional Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): This approach requires a pre-functionalized pyrazole (e.g., a halopyrazole). It offers predictable regioselectivity based on the position of the leaving group.

  • Direct C-H Functionalization: This method is more atom-economical as it avoids the pre-functionalization step.[7][8] However, controlling regioselectivity can be challenging and often relies on the inherent reactivity of the pyrazole C-H bonds or the use of a directing group.[8][9][10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific palladium-catalyzed reactions on pyrazole rings.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with pyrazole substrates, issues such as low yield and side reactions are common.

If you are experiencing low or no conversion to your desired biarylpyrazole, a systematic approach is necessary.

Visual Troubleshooting Workflow:

G start Low/No Yield in Pyrazole Suzuki Coupling reagent_check 1. Verify Reagent Quality - Fresh boronic acid/ester? - Anhydrous solvent? - Active catalyst/ligand? start->reagent_check conditions_check 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? reagent_check->conditions_check Reagents OK optimization 3. Systematic Optimization conditions_check->optimization Conditions OK ligand_screen Screen Ligands - Buchwald-type biarylphosphines - NHCs optimization->ligand_screen Start Optimization base_screen Screen Bases - K3PO4, Cs2CO3, K2CO3 - Consider fluoride source (KF) ligand_screen->base_screen No improvement success Improved Yield ligand_screen->success Improvement solvent_screen Screen Solvents - Dioxane/water, Toluene/water, DMF base_screen->solvent_screen No improvement base_screen->success Improvement solvent_screen->success Improvement

Caption: Troubleshooting workflow for low-yield pyrazole Suzuki couplings.

Detailed Troubleshooting Steps:

  • Protodeboronation Check: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[5][11] This is particularly problematic with electron-deficient boronic acids.

    • Solution: Use a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[5] Consider using milder bases like K2CO3 or KF, and ensure strictly anhydrous conditions.

  • Catalyst/Ligand Optimization: The default Pd(PPh3)4 may not be sufficient for challenging pyrazole couplings.

    • Ligand Screening: Bulky, electron-rich ligands can shield the palladium center from pyrazole coordination and accelerate the catalytic cycle.

    • Base Screening: The choice of base is crucial for the transmetalation step.[12][13] A screen of common bases is often necessary.

Recommended Starting Conditions for Ligand/Base Screening:

ParameterRecommendation 1Recommendation 2Recommendation 3
Pd Source Pd(OAc)2 (2 mol%)Pd2(dba)3 (1 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)RuPhos (4 mol%)
Base K3PO4 (2 equiv)Cs2CO3 (2 equiv)K2CO3 (2 equiv)
Solvent 1,4-Dioxane/H2O (4:1)Toluene/H2O (4:1)DMF/H2O (4:1)
Temperature 80-100 °C80-100 °C80-100 °C

Dehalogenation, where the halogen on the pyrazole is replaced by a hydrogen, is a frequent side reaction. This is especially true for iodo- and bromopyrazoles.

Causality: This side reaction can occur after the oxidative addition of the halopyrazole to the Pd(0) center. Instead of transmetalation, a competing pathway involving a hydride source (from solvent, base, or impurities) leads to reductive elimination of the dehalogenated pyrazole.

Solutions:

  • Change the Halogen: If possible, switch from an iodopyrazole to a bromopyrazole, or even a chloropyrazole. Chloro- and bromopyrazoles are often less prone to dehalogenation.

  • Use a Bulky Ligand: Sterically hindered ligands, such as XPhos or tBuXPhos, can favor the desired cross-coupling pathway over dehalogenation.

  • Optimize the Base: Strong bases can sometimes promote dehalogenation. Try using a milder base like K2CO3 or KF.

  • Lower the Temperature: Running the reaction at a lower temperature can sometimes suppress the dehalogenation pathway.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. With pyrazole substrates, the primary challenge is again catalyst inhibition by the pyrazole nitrogen.

Visual Representation of the Catalytic Cycle and Inhibition:

G cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibition by Pyrazole Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Pd(0)L(Pyrazole) Inactive Complex Pd(0)L2->Pd(0)L(Pyrazole) Pyrazole Coordination Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR')L2 Amine Coordination + Deprotonation Ar-Pd(II)(NHR')L2->Pd(0)L2 Reductive Elimination (Product Formed)

Caption: Simplified Buchwald-Hartwig cycle showing catalyst inhibition.

Troubleshooting Steps:

  • Ligand Choice is Paramount: Standard phosphine ligands are often ineffective. The use of sterically demanding, electron-rich biarylphosphine ligands is crucial.[4]

    • Recommended Ligands: BrettPhos, RuPhos, and XPhos have shown great success in the amination of challenging heteroaryl halides.[3][14]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Commonly Used Bases: NaOtBu, LiHMDS, and K3PO4. The choice of base can be substrate-dependent, so screening may be necessary. For base-sensitive substrates, weaker bases like Cs2CO3 can be attempted, often requiring more active catalyst systems.

  • Solvent Considerations: Aprotic solvents are generally used.

    • Typical Solvents: Toluene, 1,4-dioxane, and THF are common choices. Ensure they are anhydrous.

Experimental Protocol for Buchwald-Hartwig Amination of a Bromopyrazole:

  • To an oven-dried Schlenk tube, add the bromopyrazole (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%) and the ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent.

Guide 3: C-H Arylation

Direct C-H arylation of pyrazoles is an increasingly popular, atom-economical method for creating C-C bonds. Regioselectivity is a key challenge.

Understanding Regioselectivity: The inherent electronic properties of the pyrazole ring often favor C-H functionalization at the C5 position, which is the most acidic.[8] Functionalization at C3 or C4 is also possible but may require specific directing groups or catalyst systems.[1][15]

Troubleshooting Steps:

  • Catalyst and Ligand System:

    • For C5-Arylation: Pd(OAc)2 is a common catalyst precursor. Often, phosphine ligands are not required, and the reaction can proceed with a simple palladium salt.

    • For Directed Arylation: If a specific regiochemistry is desired (e.g., arylation of an N-aryl substituent), a directing group on the pyrazole is necessary.[10] The catalyst system will be dictated by the directing group employed.

  • Oxidant and Additives: C-H activation reactions are often oxidative.

    • Common Oxidants: Ag2CO3, AgOAc, and benzoquinone are frequently used.

    • Additives: Carboxylic acids, such as pivalic acid (PivOH), are often added to facilitate the C-H activation step, likely via a concerted metalation-deprotonation (CMD) mechanism.

General Protocol for C5-Arylation of an N-Substituted Pyrazole:

  • To a reaction vial, add the N-substituted pyrazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (5-10 mol%), and a base/oxidant (e.g., Ag2CO3, 2.0 mmol).

  • If required, add an additive like PivOH (20-30 mol%).

  • Add a suitable solvent (e.g., toluene, DMF, or a carboxylic acid solvent like acetic acid).

  • Seal the vial and heat to 100-140 °C until the reaction is complete.

  • Work up the reaction by filtering through celite to remove inorganic salts and then purify by chromatography.

References

Sources

Optimization

degradation pathways and stability studies of pyrazole-4-carbaldehydes

Welcome to the technical support guide for pyrazole-4-carbaldehydes. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for pyrazole-4-carbaldehydes. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the stability and handling of this versatile class of heterocyclic aldehydes. Here, we provide in-depth, field-proven insights in a troubleshooting-focused format to ensure the integrity of your compounds and the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I noticed my solid pyrazole-4-carbaldehyde sample, which was initially a pale yellow powder, has started to turn brownish. What is happening and is my sample still usable?

Answer:

A color change from a typical pale yellow or off-white to a darker yellow or brown hue is a common visual indicator of degradation. This is most frequently caused by a combination of minor oxidation and potential polymerization upon exposure to air and light over time.

  • Causality: The aldehyde functional group (-CHO) on the pyrazole ring is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (-COOH).[1][2] While this primary oxidation product (pyrazole-4-carboxylic acid) is typically a white or off-white solid, the initial stages of oxidation can form radical intermediates that lead to colored impurities. Furthermore, aldehydes can undergo slow polymerization or self-condensation reactions, especially when exposed to light, heat, or trace impurities, which often results in the formation of colored, higher molecular weight byproducts.

  • Is it Usable? The usability of your sample depends entirely on the requirements of your experiment.

    • For sensitive applications (e.g., drug discovery screening, GMP synthesis), the presence of even minor impurities can be detrimental. The color change indicates the sample is no longer pure, and its use could lead to misleading biological data or complications in subsequent synthetic steps. We strongly recommend re-purifying the material (e.g., by recrystallization or column chromatography) or using a fresh, pure sample.

    • For less sensitive, exploratory work, you might be able to proceed, but you must do so with caution. It is highly advisable to first run a purity check using an appropriate analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of degradation.

  • Troubleshooting & Prevention:

    • Confirm Degradation: Run a quick TLC against a fresh or retained pure sample to visualize impurities. An HPLC analysis will provide a quantitative measure of purity loss.

    • Strict Storage Protocol: Always store pyrazole-4-carbaldehydes under an inert atmosphere (nitrogen or argon), in an amber glass vial to protect from light, and at refrigerated temperatures (2-8°C).[3]

    • Minimize Exposure: When handling the material, work quickly to minimize its exposure to atmospheric oxygen and ambient light. Re-seal the container tightly under inert gas immediately after use.

Question 2: My NMR analysis of a pyrazole-4-carbaldehyde sample shows a small, persistent impurity. The aldehyde proton peak appears slightly diminished. What could this impurity be?

Answer:

The most likely impurity, given the diminished aldehyde proton signal, is pyrazole-4-carboxylic acid , the direct oxidation product of your starting material.[4]

  • Chemical Rationale: The aldehyde proton is the most labile proton in the molecule in an oxidative environment. Atmospheric oxygen, or residual oxidizing agents from synthesis, can readily facilitate this transformation. In an NMR spectrum, you would observe the disappearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new, broad carboxylic acid proton signal (typically δ 10-13 ppm, though it can be very broad and sometimes not observed). You would also see shifts in the aromatic protons of the pyrazole ring.

  • Troubleshooting Steps:

    • Confirm by LC-MS: The most definitive way to identify the impurity is via Liquid Chromatography-Mass Spectrometry (LC-MS). The carboxylic acid will have a molecular weight that is 16 atomic mass units (amu) higher than the parent aldehyde, corresponding to the addition of one oxygen atom.

    • Review Synthesis/Work-up: If this is a freshly synthesized batch, review your work-up procedure. Ensure that any oxidizing reagents have been thoroughly quenched and removed.

    • Implement Preventative Handling: This issue highlights a stability problem that can occur during storage or sample preparation. Always use high-purity solvents for NMR analysis and prepare the sample just before measurement. If storing solutions, do so at low temperatures and under an inert headspace.

Below is a diagram illustrating the primary oxidative degradation pathway.

Oxidation_Pathway P4C Pyrazole-4-carbaldehyde (R-CHO) Acid Pyrazole-4-carboxylic Acid (R-COOH) P4C->Acid Oxidation Oxidant [O] (Air, Light, Heat) Oxidant->P4C

Caption: Primary oxidative degradation of pyrazole-4-carbaldehydes.

Question 3: I am planning a series of reactions that require dissolving pyrazole-4-carbaldehyde in solution for several days. What are the best practices to ensure its stability in solution?

Answer:

Maintaining the stability of pyrazole-4-carbaldehydes in solution requires careful consideration of the solvent, atmosphere, temperature, and pH. The aldehyde group is the primary site of instability.

  • Causality & Best Practices:

    • Solvent Choice: Use dry, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)) whenever possible. While some derivatives are soluble in alcohols like ethanol or methanol, these protic solvents can lead to the formation of hemiacetals or acetals, especially if acidic or basic catalysts are present. For aqueous solutions, use buffered systems and be aware that stability is often pH-dependent.

    • Atmosphere Control: Oxygen is the primary culprit for degradation in solution. Before dissolving your compound, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Prepare and store the solution under a positive pressure of inert gas.

    • Temperature: Store solutions at low temperatures (e.g., 0-4°C) to slow the rate of any potential degradation reactions. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • pH Control: If working in an aqueous or protic environment, maintain a neutral or slightly acidic pH (pH 4-6). Both strongly acidic and strongly basic conditions can catalyze degradation pathways, including hydrolysis or condensation reactions.[1]

    • Light Exclusion: Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil. Pyrazole rings can be susceptible to photodegradation, which may induce rearrangements or cleavage.[1]

Experimental Protocol: Forced Degradation Study

To systematically evaluate the intrinsic stability of a novel pyrazole-4-carbaldehyde, a forced degradation study is essential. This process helps identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method (e.g., HPLC).

Objective: To generate approximately 5-20% degradation of the pyrazole-4-carbaldehyde under various stress conditions.

Materials:

  • Pyrazole-4-carbaldehyde sample

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD)

  • Photostability chamber, calibrated oven, pH meter

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Controls Prepare Control Samples (Unstressed, Time Zero) Start->Controls Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Analyze Analyze all samples (HPLC, LC-MS) Controls->Analyze Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Caption: Workflow for a forced degradation study of pyrazole-4-carbaldehydes.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the pyrazole-4-carbaldehyde at a concentration of 1 mg/mL in an appropriate solvent like acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the mixture at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize with HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

    • Keep the mixture at room temperature, protected from light.

    • Monitor at regular intervals (e.g., 1, 2, 4, 8 hours).

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in a clear glass vial in an oven at 80°C.

    • Solution State: Place a sealed vial of the stock solution in an oven at 80°C.

    • Analyze samples at time points such as 1, 2, and 5 days.

  • Photolytic Degradation:

    • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples after the exposure period, comparing them to control samples stored in the dark.

  • Analysis: Analyze all stressed samples, along with a time-zero unstressed control, by a validated HPLC method. Use a Diode Array Detector (DAD) to check for peak purity and identify the formation of new peaks. Use LC-MS to identify the mass of any significant degradation products.

Data Summary: Stability & Storage

The following table summarizes the key stability liabilities and recommended handling procedures for pyrazole-4-carbaldehydes based on their chemical properties.

Parameter Risk Factor / Liability Recommended Action & Causality
Temperature High temperatures accelerate oxidation and other degradation pathways.Store at 2-8°C. Lower temperatures reduce the kinetic energy of molecules, slowing reaction rates.
Light The pyrazole ring and aldehyde group can absorb UV-Vis light, leading to photochemical degradation (photolysis).[1]Store in amber vials or protect from light. This prevents the absorption of photons that initiate degradative chemical reactions.
Atmosphere Atmospheric oxygen is a primary oxidizing agent for the aldehyde group.Store under an inert atmosphere (N₂ or Ar). [5] This displaces oxygen, preventing the primary oxidative degradation pathway to the carboxylic acid.
Moisture Water can participate in hydrolysis or act as a catalyst for other reactions.Keep container tightly closed in a dry place. This minimizes exposure to atmospheric moisture, preventing potential hydrolysis.[1]
pH Extreme pH (both acidic and basic) can catalyze degradation.Maintain neutral conditions during storage and in solution. Avoid contact with strong acids or bases unless required for a reaction.
Incompatible Materials Strong oxidizing agents will rapidly convert the aldehyde to a carboxylic acid.Segregate from strong oxidizing agents (e.g., peroxides, permanganates). [1] This is a fundamental chemical safety and stability practice.[6]

References

  • Request PDF: Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available at: [Link]

  • 1-Naphthaldehyde: Safety, Handling, and Storage Tips. Pioneer. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Available at: [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link]

  • Handling and Storage of Chemicals. University of Ottawa. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available at: [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. Available at: [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • 1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Pyrazole Functionalization

From the desk of a Senior Application Scientist Welcome to the technical support center for pyrazole functionalization. The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, making its...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for pyrazole functionalization. The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, making its selective functionalization a critical task for researchers.[1][2] However, the journey from a simple pyrazole to a complex, functionalized derivative is often fraught with challenges, particularly in selecting the right catalytic system.

This guide is structured to address the specific, practical issues you might encounter in the lab. We move beyond simple protocols to explain the why behind catalyst, ligand, and reagent choices, empowering you to troubleshoot effectively and innovate in your own work.

Section 1: Troubleshooting C-H Functionalization

Direct C-H functionalization is an atom-economical strategy for elaborating the pyrazole core, avoiding the need for pre-functionalized starting materials.[3][4] However, controlling regioselectivity and achieving high yields can be challenging.

Frequently Asked Questions & Troubleshooting Guide

Q1: My palladium-catalyzed C-H arylation is giving low yields and requires high catalyst loading. What are the first things to check?

A1: Low yields in Pd-catalyzed C-H functionalization often stem from catalyst inhibition or inefficient catalyst turnover. Here’s a systematic troubleshooting approach:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed and maintained under a robust inert atmosphere (Argon or Nitrogen).[5]

  • Reagent Purity: Moisture and impurities in solvents, bases, or starting materials can poison the catalyst. Use freshly distilled or anhydrous grade solvents.[5]

  • Ligand Choice: The ligand is paramount. For C-H functionalization, the ligand must stabilize the palladium center and facilitate the C-H cleavage step, which is often rate-limiting.[6] Sterically demanding, electron-rich phosphine ligands (e.g., DavePhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability, allowing for lower catalyst loadings.[6][7]

  • Oxidant/Additive: Many C-H functionalizations are oxidative couplings that require a stoichiometric oxidant (e.g., Ag₂O, Cu(OAc)₂, benzoquinone) to regenerate the active Pd(II) catalyst. Ensure your oxidant is fresh and added correctly. In some cases, additives like pivalic acid can act as a proton shuttle to facilitate the C-H activation step.

Q2: I am struggling with regioselectivity in the C-H functionalization of my N-substituted pyrazole. How can I target a specific position (C3, C4, or C5)?

A2: Regioselectivity is dictated by a combination of inherent electronics, sterics, and the mechanism of C-H activation.

  • Inherent Reactivity: The pyrazole ring has distinct electronic properties. The C5-H is the most acidic proton due to its proximity to the sp² nitrogen, making it susceptible to deprotonation or concerted metalation-deprotonation (CMD) pathways.[4] The C4 position is the most electron-rich and behaves as the nucleophilic center, favoring electrophilic aromatic substitution-type reactions.[4]

  • Directing Groups: The most reliable way to control regioselectivity is by using a directing group. The N1 substituent on the pyrazole can itself act as a directing group. The Lewis basic N2 atom often directs metallation to the C5 position to form a stable five-membered metallacycle.[4][8]

  • Catalyst Control: The choice of metal is critical.

    • Palladium (Pd): Often directed by the N2 atom to functionalize the C5 position. However, ligand and solvent choice can alter this. For instance, using a protic solvent was found to enhance the acidity of the C4 proton, favoring β-arylation.[9][10]

    • Rhodium (Rh) and Iridium (Ir): These are powerful catalysts for C-H activation.[11][12] Rh(III) catalysts, such as [Cp*RhCl₂]₂, are particularly effective and often operate via a CMD mechanism, which can be influenced by the choice of base and additives.[13][14][15] Computational studies on Rh-catalyzed reactions suggest C-H activation is often the rate-limiting step.[14][15]

    • Copper (Cu): While more common for N-arylation, copper can also catalyze C-H functionalization, often under milder conditions but sometimes with less predictable regioselectivity.

Logical Workflow for C-H Functionalization Catalyst Selection

This diagram outlines a decision-making process for selecting and optimizing a catalyst system for pyrazole C-H functionalization.

G cluster_start 1. Define Goal cluster_strategy 2. Initial Strategy cluster_optimization 3. Optimization & Troubleshooting start Target Position? (C3, C4, C5) pd_cat Palladium Catalysis (Good starting point for C5) start->pd_cat C5-H Target rh_ir_cat Rhodium/Iridium Catalysis (Highly active, versatile) start->rh_ir_cat Difficult Substrate or C3/C4 Target cu_cat Copper/Photoredox (Milder conditions) start->cu_cat Functional Group Tolerance Needed low_yield Low Yield? pd_cat->low_yield rh_ir_cat->low_yield cu_cat->low_yield ligand Ligand Screening (Phosphines, NHCs) base Base & Solvent (Carbonates, Phosphates, Acetates) ligand->base additives Additives/Oxidants (PivOH, Ag₂O, Cu(OAc)₂) base->additives poor_regio Poor Regioselectivity? additives->poor_regio low_yield->ligand Yes poor_regio->rh_ir_cat Yes, try different metal poor_regio->ligand No, optimize further caption Decision workflow for C-H functionalization.

Caption: Decision workflow for C-H functionalization.

Section 2: Troubleshooting N-Arylation and N-Alkylation

Attaching groups to the pyrazole nitrogen atoms is fundamental. The primary challenge here is controlling regioselectivity between the N1 and N2 positions, especially in unsymmetrically substituted pyrazoles.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am getting a mixture of N1 and N2 arylated pyrazole isomers in my copper-catalyzed reaction. How can I improve the regioselectivity?

A1: This is a classic challenge in pyrazole chemistry.[16] Regioselectivity in copper-catalyzed N-arylation (a modified Ullmann reaction) is a delicate balance of sterics, electronics, and reaction conditions.[17]

  • Steric Hindrance: This is often the dominant factor. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C5 position will strongly direct arylation to the N1 position.

  • Ligand Choice: The ligand on the copper catalyst is crucial. Diamine ligands (e.g., TMEDA, N,N'-dimethylethylenediamine) have proven to be highly effective in improving yields and, in some cases, selectivity.[18][19][20] The ligand can create a more sterically demanding catalytic species, amplifying the inherent steric differences between the N1 and N2 positions.

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DMF, Dioxane, Toluene) can influence the reaction rate and selectivity.[21][22] A stronger base can lead to a higher concentration of the pyrazolate anion, but it's the subsequent coordination to the Cu-ligand complex that often determines the outcome. It is essential to screen different base/solvent combinations.[23][24]

  • Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often enhance selectivity.

Q2: My N-arylation reaction with an aryl chloride is not working. Should I switch from a copper catalyst to a palladium catalyst?

A2: Yes, this is a very logical step. While copper catalysis is excellent for aryl iodides and bromides, aryl chlorides are significantly less reactive and often require a different catalytic system.[18][22] Palladium-catalyzed Buchwald-Hartwig amination is the go-to method for coupling unreactive aryl chlorides.

  • Catalyst System: You will need a high-activity palladium catalyst system. This typically involves a Pd(0) or Pd(II) precatalyst combined with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[25] These ligands promote the difficult oxidative addition of the Ar-Cl bond to the Pd(0) center, which is the rate-limiting step.[26]

  • Base: Stronger bases are often required for Buchwald-Hartwig reactions compared to copper-catalyzed couplings. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[24]

Section 3: Emerging Methods: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions.[27][28]

Frequently Asked Questions

Q1: When should I consider using photoredox catalysis for my pyrazole functionalization?

A1: Consider photoredox catalysis when you need to perform reactions that are difficult under traditional thermal conditions or when you have sensitive functional groups that are incompatible with high temperatures or harsh reagents.

  • Advantages: Reactions are often run at room temperature using visible light as a clean energy source.[29] This method can generate radical intermediates under neutral conditions, offering unique reactivity patterns compared to traditional ionic pathways.[30][31]

  • Applicable Reactions: Photoredox catalysis has been successfully applied to the C-H functionalization of pyrazoles, including alkylations and arylations.[28][31] For instance, a relay photoredox strategy has been used for the efficient synthesis of complex pyrazole derivatives from simple hydrazones.[30]

  • Catalyst Choice: A range of photocatalysts can be used, from ruthenium and iridium complexes to cheaper, metal-free organic dyes like eosin Y or 9,10-phenanthrenedione.[28][29] The choice depends on the required redox potential for the specific transformation.

Section 4: Key Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following are representative, detailed procedures for common pyrazole functionalizations, grounded in authoritative literature.

Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazole

(Based on Buchwald, S. L. et al., J. Org. Chem., 2004)[18][19][20]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol %), the desired pyrazole (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl bromide or iodide (1.0 equiv.), N,N'-dimethylethylenediamine (10 mol %), and anhydrous dioxane via syringe.

  • Reaction: Stir the mixture at 110 °C for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting aryl halide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C5-H Alkenylation of an N-Aryl Pyrazole

(Based on Daugulis, O. et al., J. Org. Chem., 2012)[32]

  • Reaction Setup: In a screw-cap vial, combine the N-aryl pyrazole (1.0 equiv.), the activated alkene (e.g., n-butyl acrylate, 2.0 equiv.), Pd(OAc)₂ (5 mol %), and Ag₂O (1.5 equiv.).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 3.0 equiv.) as the solvent.

  • Reaction: Seal the vial and heat the mixture at 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Neutralize carefully with saturated aqueous NaHCO₃. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, concentrate, and purify by flash chromatography to yield the C5-alkenylated product.

Catalyst System Comparison Table

This table summarizes common starting points for various pyrazole functionalization reactions. Optimization is almost always necessary.

Functionalization Type Target Bond Primary Catalyst Metal Typical Ligand(s) Typical Base(s) Key Considerations
N-Arylation N-HCopper (Cu)Diamines (e.g., TMEDA)K₂CO₃, K₃PO₄Excellent for Ar-I, Ar-Br. Regioselectivity is a key challenge.[18][20]
N-Arylation N-HPalladium (Pd)Buchwald Ligands (XPhos, SPhos)NaOt-Bu, LHMDSNecessary for less reactive Ar-Cl.[25][33]
C-H Arylation/Alkenylation C5-HPalladium (Pd)Phosphines, Pyridine, NHCsK₂CO₃, PivOH (additive)Often requires an oxidant (Ag₂O, Cu(OAc)₂). N2 acts as directing group.[8][32]
C-H Functionalization C3/C4/C5-HRhodium (Rh)None (Cp* ligand on metal)NaOAc, K₂CO₃Highly active, can functionalize less reactive C-H bonds.[13][15]
Cross-Coupling (Suzuki) C-ClPalladium (Pd)Buchwald Ligands (XPhos, SPhos)K₃PO₄, Cs₂CO₃For pre-halogenated pyrazoles. C-Cl bond activation is challenging.[25]
Radical Functionalization C-HN/A (Photocatalyst)N/AN/AMild, room temp conditions. Unique reactivity via radical intermediates.[27][30]

Visualizing a Catalytic Cycle: Pd(II)-Catalyzed C-H Activation

Understanding the mechanism is key to troubleshooting. The diagram below illustrates a generalized catalytic cycle for the palladium-catalyzed oxidative C-H arylation of a pyrazole.

G cluster_cycle Catalytic Cycle PzH Pyrazole (Pz-H) Palladacycle Palladacycle Intermediate (Pz)LₙPd(II)X PzH->Palladacycle ArX Aryl Halide (Ar-X) ArX->Palladacycle Product Arylated Pyrazole (Pz-Ar) Pd_II_cat Active Catalyst LₙPd(II)X₂ Pd_0 Pd(0) Species LₙPd(0) Base Base Base->Palladacycle Oxidant Oxidant (e.g., Ag₂O) Oxidant->Pd_0 Pd_II_cat->Palladacycle C-H Activation (CMD) Palladacycle->Product Reductive Elimination (forms Pd(0)) Pd_IV Pd(IV) Intermediate (Pz)(Ar)LₙPd(IV)X Palladacycle->Pd_IV Oxidative Addition (alternative pathway) Pd_IV->Product Reductive Elimination Pd_IV->Pd_II_cat Pd_0->Pd_II_cat Oxidation caption Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

This cycle illustrates two common pathways. In one, C-H activation forms a palladacycle, which can then be oxidized to Pd(IV) before reductive elimination forms the product.[34] In another common manifold, reductive elimination from a Pd(II) intermediate yields the product and a Pd(0) species, which must then be re-oxidized to Pd(II) by an external oxidant to restart the cycle.[34] Understanding which step is failing (e.g., slow C-H activation, inefficient re-oxidation) is critical for effective troubleshooting.

References

  • Ye, S., & Wu, J. (2016). Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. Organic Letters. [Link]

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  • Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. (n.d.). Advanced Synthesis & Catalysis. [Link]

  • El Hassani, A., Rouzi, I., Assila, K., Karrouchi, H., & Ansar, K. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. [Link]

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  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

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  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

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  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

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Optimization

Technical Support Center: Managing Reaction Temperature for Selective Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for selective pyrazole synthesis. This guide, designed by Senior Application Scientists, provides in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for selective pyrazole synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical role of temperature in achieving high yields and the desired regioselectivity in your pyrazole synthesis experiments.

The Crucial Role of Temperature in Pyrazole Synthesis

The synthesis of pyrazoles, commonly achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound (a reaction known as the Knorr pyrazole synthesis), is a cornerstone of heterocyclic chemistry.[1][2][3] However, the seemingly straightforward nature of this reaction belies a complex interplay of kinetics and thermodynamics, where temperature emerges as a pivotal control element. Inadequate temperature management can lead to a cascade of issues, including poor regioselectivity, the formation of unwanted side products, and diminished yields.[4]

This guide will equip you with the knowledge to proactively manage and troubleshoot temperature-related challenges, ensuring the robust and selective synthesis of your target pyrazole derivatives.

Frequently Asked Questions (FAQs)
Q1: How does reaction temperature fundamentally influence the regioselectivity of pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl?

A1: When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, two regioisomeric pyrazoles can be formed.[3] Temperature plays a critical role in dictating the ratio of these isomers by influencing the rates of competing reaction pathways. The initial step involves the nucleophilic attack of the hydrazine on one of the two carbonyl groups. The relative reactivity of these carbonyls is often temperature-dependent.

At lower temperatures, the reaction is typically under kinetic control, favoring the pathway with the lower activation energy. This often means the more sterically accessible or electronically favorable carbonyl group reacts preferentially. As the temperature is increased, the reaction can shift towards thermodynamic control, favoring the formation of the more stable pyrazole isomer, which may not be the product of the initial, faster reaction.

A plausible mechanism involves the dehydration of 3,5-dihydroxypyrazolidine intermediates, where the relative stability and rate of formation of these intermediates are influenced by temperature, thereby controlling the final isomer ratio.[5]

Q2: I'm observing a significant amount of aza-Michael addition byproducts. Could this be related to my reaction temperature?

A2: Yes, the formation of aza-Michael addition products is a common side reaction, particularly when using α,β-unsaturated carbonyl compounds as precursors. The reaction temperature can significantly influence the competition between the desired [3+2] cycloaddition and the undesired Michael addition.

Higher temperatures can sometimes favor the Michael addition pathway, especially if the cycloaddition is reversible or has a higher activation energy. To minimize this side reaction, it is often advisable to conduct the reaction at a lower temperature to favor the desired cyclization pathway.

Q3: What is the typical temperature range for a standard Knorr pyrazole synthesis, and how do I determine the optimal temperature for my specific substrates?

A3: A general starting point for the Knorr pyrazole synthesis is often room temperature to a moderate reflux in a suitable solvent like ethanol.[3][6] However, the optimal temperature is highly substrate-dependent. For instance, some reactions proceed efficiently at room temperature, while others may require heating to 60-120°C to achieve a reasonable reaction rate.[7][8]

To determine the optimal temperature, a systematic optimization study is recommended. This typically involves running the reaction at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C, and reflux) and monitoring the reaction progress and product distribution by techniques such as TLC, LC-MS, or NMR.

ParameterCondition 1Condition 2Condition 3
Temperature Room Temp60 °C100 °C
Time 24 h8 h2 h
Yield (Desired Isomer) LowHighModerate
Byproduct Formation MinimalLowSignificant

Table 1: Example of a temperature optimization study for a hypothetical pyrazole synthesis. The optimal condition is found to be 60°C.

Q4: Can microwave-assisted synthesis help in managing reaction temperature and improving selectivity?

A4: Absolutely. Microwave-assisted synthesis offers several advantages for temperature management in pyrazole synthesis.[7][9] Microwave reactors allow for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and often, improved yields and selectivity.[9][10] The precise temperature control offered by modern microwave synthesizers allows for the fine-tuning of reaction conditions that is often difficult to achieve with conventional heating methods.[11] This can be particularly beneficial for reactions that are sensitive to temperature fluctuations.[9]

Troubleshooting Guide
Problem 1: Poor Regioselectivity - A Mixture of Isomers is Obtained

Symptoms:

  • NMR or LC-MS analysis of the crude product shows two or more pyrazole isomers.

  • Difficulty in purifying the desired product.

Possible Causes & Solutions:

  • Inappropriate Reaction Temperature: The reaction may be running under conditions that favor the formation of a thermodynamic mixture.

    • Troubleshooting Step: Systematically vary the reaction temperature. Start at a lower temperature (e.g., 0°C or room temperature) to favor kinetic control. If the desired isomer is the thermodynamically more stable one, a higher temperature might be beneficial, but be mindful of potential side reactions.[12]

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the transition states of the competing pathways.

    • Troubleshooting Step: Screen a range of solvents with varying properties. For example, moving from a protic solvent like ethanol to an aprotic solvent like DMF or NMP has been shown to improve regioselectivity in some cases.[3]

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.

    • Troubleshooting Step: If using an acid catalyst, try varying its concentration or switching to a different acid (e.g., acetic acid vs. HCl). The use of a base can also influence the outcome.

Problem 2: Low Yield of the Desired Pyrazole

Symptoms:

  • Low isolated yield of the target pyrazole after purification.

  • Significant amount of starting material remains unreacted, or a complex mixture of byproducts is observed.

Possible Causes & Solutions:

  • Reaction Temperature is Too Low: The reaction may not have sufficient energy to overcome the activation barrier.

    • Troubleshooting Step: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress.[8]

  • Reaction Temperature is Too High: This can lead to the degradation of starting materials, intermediates, or the final product. It can also promote the formation of undesired side products.[4]

    • Troubleshooting Step: Decrease the reaction temperature. Consider using a lower-boiling solvent or running the reaction under milder conditions.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" in the reaction vessel, causing decomposition or side reactions.[4]

    • Troubleshooting Step: Ensure efficient stirring throughout the reaction. For larger scale reactions, consider using an overhead stirrer.

Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Knorr Pyrazole Synthesis
  • Setup: In a series of reaction vials, place the 1,3-dicarbonyl compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL per mmol of dicarbonyl).

  • Temperature Equilibration: Place each vial in a heating block or oil bath set to the desired temperatures (e.g., 25°C, 50°C, 75°C, 100°C). Allow the solutions to equilibrate for 10-15 minutes.

  • Hydrazine Addition: Add the hydrazine derivative (1.1 eq) to each vial. If using a catalyst (e.g., a few drops of glacial acetic acid), add it at this stage.[6]

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Analysis: Once the reactions are complete (or after a set time), quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of regioisomers.

Diagrams

G

G

References
  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Kuś, N., & Jacob, C. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Elguero, J., Jaramillo, P., & Claramunt, R. M. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1144-1151. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(7), 8497-8523. [Link]

  • Singh, S., Yadav, S., Minakshi, M., & Kumar, A. (2024). Recent advancements in microwave assisted synthesis of pyrazole analogues: An ecological synthetic approach. Polycyclic Aromatic Compounds, 1-47. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. Retrieved from [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Buriol, L., et al. (2011). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 22(8), 1433-1440. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Daştan, A., Kulkarni, A., & Török, B. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. [Link]

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Reference Data & Comparative Studies

Validation

Spectral Characterization of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. This guide provides a detailed spectral...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. This guide provides a detailed spectral characterization of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active agents. While comprehensive experimental data for this specific molecule is not widely published, this guide will establish a robust predictive analysis based on foundational spectroscopic principles and comparative data from structurally related analogs. We will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a predictive blueprint for researchers who may synthesize or encounter this compound.

Predicted Spectroscopic Profile of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

The structural features of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, including the N-ethyl group, the C3-cyclopropyl substituent, and the C4-carbaldehyde, each contribute distinct and predictable signatures to its spectroscopic profile.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be highly informative. The ethyl group will present as a characteristic quartet and triplet. The pyrazole ring proton will appear as a singlet in the aromatic region. The aldehyde proton will be a distinct downfield singlet. The cyclopropyl group will exhibit a more complex splitting pattern in the upfield region.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2Singlet-
Pyrazole-H57.8 - 8.2Singlet-
N-CH₂ (Ethyl)4.1 - 4.4Quartet7.0 - 7.5
Cyclopropyl-H1.8 - 2.2Multiplet-
N-CH₂CH₃ (Ethyl)1.4 - 1.6Triplet7.0 - 7.5
Cyclopropyl-CH₂0.8 - 1.2Multiplet-
Predicted ¹³C NMR Spectral Data

The carbon NMR will complement the proton data, with the carbonyl carbon of the aldehyde appearing significantly downfield. The pyrazole ring carbons will have characteristic shifts, and the carbons of the ethyl and cyclopropyl groups will be observed in the upfield region.

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde C=O185 - 195
Pyrazole C3145 - 155
Pyrazole C5135 - 145
Pyrazole C4115 - 125
N-CH₂ (Ethyl)40 - 45
Cyclopropyl-CH10 - 15
N-CH₂CH₃ (Ethyl)14 - 16
Cyclopropyl-CH₂5 - 10
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde. Characteristic bands for C-H and C=N stretching within the pyrazole ring are also expected.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Aldehyde)1670 - 1700Strong
C-H (Aromatic/Pyrazole)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium-Strong
C=N (Pyrazole)1500 - 1600Medium
Predicted Mass Spectrometry Data

Based on its molecular formula, C₉H₁₂N₂O, the monoisotopic mass is 164.0950 g/mol . High-resolution mass spectrometry should confirm this with high accuracy. The fragmentation pattern in mass spectrometry is likely to involve pathways common to N-alkylpyrazoles.[1]

Adduct Predicted m/z
[M+H]⁺165.1022
[M+Na]⁺187.0842

Comparative Analysis with Alternative Pyrazole Structures

To ground our predictions, we will compare the expected spectral features of our target molecule with experimentally determined data for related compounds.

Comparison with 1-ethyl-1H-indole-3-carbaldehyde

While an indole is not a pyrazole, the N-ethyl and C-carbaldehyde moieties provide a useful comparison for the proton and carbon signals of these groups. For 1-ethyl-1H-indole-3-carbaldehyde, the aldehyde proton appears at 10.01 ppm and the N-CH₂ and CH₃ signals are at 4.24 ppm (quartet) and 1.56 ppm (triplet) respectively.[2] The aldehyde carbonyl carbon is at 184.47 ppm, and the N-CH₂ and CH₃ carbons are at 41.89 and 15.05 ppm.[2] These values are in close agreement with our predictions for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Comparison with other Substituted Pyrazoles

For 1-phenyl-1H-pyrazole-4-carboxaldehyde, the pyrazole proton at C5 is observed at 8.449 ppm.[3] The presence of the electron-withdrawing phenyl group likely shifts this proton slightly downfield compared to our N-ethyl substituted target. In various 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes, the aldehyde proton is consistently found in the 9.8-10.1 ppm range, supporting our prediction.[3][4]

The infrared spectra of pyrazoline derivatives show a characteristic C=N bond stretch around 1600 cm⁻¹.[5] For pyrazole itself, vibrational assignments have been extensively studied, providing a solid foundation for interpreting the spectrum of more complex derivatives.[6]

Experimental Protocols

For researchers aiming to synthesize and characterize 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid on the ATR crystal.

  • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Analysis : Determine the mass-to-charge ratio of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to gain further structural information.

Visualizing Structural Relationships and Workflows

To further clarify the structural assignments and experimental processes, the following diagrams are provided.

cluster_molecule 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde cluster_h_nmr Predicted ¹H NMR cluster_c_nmr Predicted ¹³C NMR mol H_aldehyde Aldehyde-H (9.8-10.2 ppm) H_pyrazole Pyrazole-H5 (7.8-8.2 ppm) H_N_CH2 N-CH₂ (4.1-4.4 ppm) H_cyclopropyl_CH Cyclopropyl-H (1.8-2.2 ppm) H_N_CH3 N-CH₂CH₃ (1.4-1.6 ppm) H_cyclopropyl_CH2 Cyclopropyl-CH₂ (0.8-1.2 ppm) C_aldehyde C=O (185-195 ppm) C_pyrazole_3 C3 (145-155 ppm) C_pyrazole_5 C5 (135-145 ppm) C_pyrazole_4 C4 (115-125 ppm) C_N_CH2 N-CH₂ (40-45 ppm) C_cyclopropyl_CH Cyclopropyl-CH (10-15 ppm) C_N_CH3 N-CH₂CH₃ (14-16 ppm) C_cyclopropyl_CH2 Cyclopropyl-CH₂ (5-10 ppm)

Caption: Predicted NMR assignments for the target molecule.

cluster_workflow Characterization Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectral characterization of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde can be confidently predicted through the analysis of its constituent functional groups and comparison with structurally similar molecules. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. For researchers working on the synthesis of this and related pyrazole derivatives, these predicted data serve as a valuable reference for confirming the identity and purity of their compounds. The provided protocols outline a standard approach for obtaining high-quality experimental data for robust structural verification.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • RSC Publishing. (n.d.). A vibrational assignment for pyrazole - Journal of the Chemical Society B.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile.
  • ResearchGate. (n.d.). IR spectrum of pyrazoline 9.
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • NIH. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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  • PubChemLite. (n.d.). 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde (C9H12N2O).
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  • ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • PubChemLite. (n.d.). 1-cyclopropyl-3-ethyl-1h-pyrazole-4-carboxylic acid.
  • ChemicalBook. (n.d.). 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • PubMed Central. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the corn...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, we present a robustly predicted dataset, substantiated by a comparative analysis with structurally related compounds. This approach not only offers a reliable spectral forecast but also demonstrates the power of leveraging existing spectroscopic data to understand complex molecular architectures.

Predicted NMR Data for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. These predictions were generated using established computational methods and are presented with assignments based on the molecular structure.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.95Singlet1HH-aldehyde
~8.10Singlet1HH-5 (pyrazole)
~4.20Quartet2HN-CH₂ (ethyl)
~2.15Multiplet1HCH (cyclopropyl)
~1.50Triplet3HCH₃ (ethyl)
~1.10Multiplet2HCH₂ (cyclopropyl)
~0.95Multiplet2HCH₂ (cyclopropyl)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185.0C=O (aldehyde)
~155.0C-3 (pyrazole)
~140.0C-5 (pyrazole)
~115.0C-4 (pyrazole)
~45.0N-CH₂ (ethyl)
~15.0CH₃ (ethyl)
~10.0CH (cyclopropyl)
~8.0CH₂ (cyclopropyl)

Structural Justification of Predicted Chemical Shifts: A Comparative Approach

The predicted chemical shifts for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde are logically derived from the electronic environment of each nucleus, which is influenced by the neighboring functional groups. Below, we dissect the molecule and justify the predicted values by comparing them with experimental data from analogous compounds.

The Pyrazole Core and Aldehyde Group

The pyrazole ring is an aromatic heterocycle, and its proton and carbon chemical shifts are sensitive to the nature of its substituents. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. In various 1-substituted-1H-pyrazole-4-carbaldehydes, this proton typically resonates between δ 9.8 and 10.1 ppm. For instance, in 1-ethyl-1H-indole-3-carbaldehyde, a related heterocyclic aldehyde, the aldehyde proton appears at δ 10.01 ppm[1].

The H-5 proton of the pyrazole ring is predicted to be a singlet around δ 8.10 ppm. This is consistent with related pyrazole-4-carbaldehydes where this proton is found in the aromatic region, often as a sharp singlet[2][3]. The C-3 and C-5 carbons are predicted at ~155.0 and ~140.0 ppm, respectively. The C-3 carbon, being attached to the electropositive cyclopropyl group and adjacent to a nitrogen atom, is expected to be significantly downfield. The C-4 carbon, bearing the aldehyde group, is predicted to be the most shielded of the pyrazole ring carbons, around ~115.0 ppm. The aldehyde carbonyl carbon itself is anticipated at a characteristic downfield shift of approximately 185.0 ppm[2].

The N-Ethyl Group

The N-ethyl group is a common substituent in heterocyclic chemistry. The methylene protons (N-CH₂) directly attached to the nitrogen atom of the pyrazole ring are expected to appear as a quartet around δ 4.20 ppm. This is in good agreement with the reported value of δ 4.24 ppm for the N-ethyl group in 1-ethyl-1H-indole-3-carbaldehyde[1]. The corresponding methylene carbon is predicted at ~45.0 ppm. The terminal methyl protons (CH₃) should appear as a triplet around δ 1.50 ppm, coupled to the methylene protons, with the methyl carbon resonating at approximately 15.0 ppm[1].

The Cyclopropyl Group

A key spectral feature of the cyclopropyl group is the pronounced upfield shift of its proton and carbon signals. This is a result of the magnetic anisotropy of the three-membered ring, where the circulation of electrons in the C-C bonds generates a shielding cone above and below the plane of the ring[4]. The methine proton (CH) of the cyclopropyl group is predicted to be a multiplet around δ 2.15 ppm. The methylene protons (CH₂) will likely appear as two distinct multiplets in the δ 0.95-1.10 ppm range due to their diastereotopic nature.

The carbons of the cyclopropyl group are also characteristically shielded. The methine carbon is predicted at ~10.0 ppm, and the methylene carbons are expected around ~8.0 ppm. These values are consistent with those observed for other cyclopropyl-substituted aromatic systems[4].

Comparative NMR Data of Related Compounds

To provide a clear perspective, the following table compares the predicted NMR data for the title compound with experimental data for structurally similar molecules.

CompoundAldehyde H (ppm)Pyrazole H-5 (ppm)N-CH₂ (ppm)Cyclopropyl CH (ppm)
3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (Predicted) ~9.95~8.10~4.20~2.15
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[2]9.868.15--
1-ethyl-1H-indole-3-carbaldehyde[1]10.01-4.24-
p-Nitocyclopropylbenzene[4]---1.95

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality ¹H and ¹³C NMR spectra for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16 to 64, depending on sample concentration.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra.

    • Perform Fourier transformation.

    • Phase correct the spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Predicted ¹H NMR chemical shifts for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

cluster_workflow Workflow for Predictive and Comparative NMR Analysis A Identify Target Molecule (3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde) B Search for Experimental NMR Data A->B C Data Found? B->C D Tabulate and Analyze Experimental Data C->D Yes E Generate Predicted NMR Spectra (Using Computational Tools) C->E No J Synthesize and Publish Guide D->J F Search for NMR Data of Analogous Compounds E->F G Create Comparative Database F->G H Justify Predicted Shifts via Comparative Analysis G->H I Develop Experimental Protocol H->I I->J

Caption: Workflow for NMR spectral analysis when experimental data is unavailable.

References

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), m1782.
  • BenchChem. (2025).
  • ChemicalBook. (2017). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR.
  • Spectrum. 1H NMR of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.
  • Chemical Methodologies. (2021).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Scribd. (n.d.).
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde (C9H12N2O).
  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PMC - NIH. (n.d.).
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • ChemicalBook. (n.d.). 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • PMC - PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • KTU ePubl. (n.d.).
  • PubChem. (n.d.).

Sources

Validation

A Researcher's Guide to Interpreting the FT-IR Spectrum of Pyrazole-4-Carbaldehydes: A Comparative Approach

For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. Among these, pyrazole-4-carbaldehydes stand out as versatile building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. Among these, pyrazole-4-carbaldehydes stand out as versatile building blocks for a wide array of biologically active molecules and functional materials. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This guide provides an in-depth, technically-grounded approach to interpreting the FT-IR spectrum of pyrazole-4-carbaldehydes, comparing their spectral features with related structures to provide a comprehensive understanding.

The Significance of FT-IR in Characterizing Pyrazole-4-Carbaldehydes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Each functional group possesses characteristic vibrational frequencies, making the resulting spectrum a unique molecular "fingerprint".[1][2] For pyrazole-4-carbaldehydes, FT-IR is instrumental in confirming the presence of key functional groups: the pyrazole ring, the aldehyde group, and the specific arrangement of substituents. By analyzing the positions, intensities, and shapes of the absorption bands, researchers can verify the successful synthesis of the target molecule and gain insights into its electronic and structural properties.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For solid samples like pyrazole-4-carbaldehydes, several methods can be employed.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR is often the preferred method for its simplicity and minimal sample preparation.

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean.[3] A background spectrum of the clean, empty crystal should be acquired.[4]

  • Sample Application: Place a small amount of the finely powdered pyrazole-4-carbaldehyde sample directly onto the ATR crystal.[3][4]

  • Applying Pressure: Use the pressure applicator to ensure firm and uniform contact between the sample and the crystal.[3][4] Be cautious not to apply excessive pressure, which could damage the crystal or affect the spectrum's reproducibility.[4]

  • Spectral Acquisition: Collect the FT-IR spectrum. The typical mid-infrared range of 4000 to 400 cm⁻¹ is appropriate for this analysis.[5]

Alternative Method: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the sample within a KBr matrix.

Methodology:

  • Grinding: Finely grind 1-2 mg of the pyrazole-4-carbaldehyde sample using an agate mortar and pestle.[3] The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[6]

  • Mixing: Mix the ground sample with approximately 100-200 mg of dry, IR-grade KBr powder.[3]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[3]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.[3]

The following diagram illustrates the generalized workflow for obtaining an FT-IR spectrum of a solid organic compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation Start Solid Sample (Pyrazole-4-carbaldehyde) Method_Choice Choose Method Start->Method_Choice ATR_Prep Place on ATR Crystal Method_Choice->ATR_Prep ATR KBr_Prep Grind with KBr & Press Pellet Method_Choice->KBr_Prep KBr Pellet Background Acquire Background Spectrum ATR_Prep->Background KBr_Prep->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Data (Baseline Correction, etc.) Sample_Scan->Process Final_Spectrum Final FT-IR Spectrum Process->Final_Spectrum Identify_Regions Identify Key Regions Final_Spectrum->Identify_Regions Assign_Peaks Assign Functional Group Peaks Identify_Regions->Assign_Peaks Compare Compare with Reference Spectra Assign_Peaks->Compare Conclusion Structural Elucidation Compare->Conclusion

Caption: Workflow for FT-IR analysis of pyrazole-4-carbaldehydes.

Interpreting the FT-IR Spectrum of a Representative Pyrazole-4-Carbaldehyde

The FT-IR spectrum of a pyrazole-4-carbaldehyde is a composite of the vibrational modes of the pyrazole ring and the aldehyde functional group. A detailed analysis of the key regions is crucial for a complete interpretation.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen.

  • N-H Stretching: For N-unsubstituted pyrazoles, a broad band can be observed in the range of 3300-3100 cm⁻¹. This broadening is often due to intermolecular hydrogen bonding in the solid state.[7][8] The presence of H-bonding can lower the frequency of this vibration.[8]

  • C-H Stretching (Aromatic/Heteroaromatic): The C-H bonds of the pyrazole ring typically give rise to sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[9]

  • C-H Stretching (Aldehydic): This is a highly characteristic feature for aldehydes. Two distinct, often weak to medium, bands appear between 2850 and 2700 cm⁻¹.[10][11] The lower frequency band, often seen around 2720 cm⁻¹, is particularly diagnostic as few other groups absorb in this region.[11] The appearance of these two bands can sometimes be explained by Fermi resonance.[10]

The Double Bond Region (2000-1500 cm⁻¹)

This region provides key information about the carbonyl and pyrazole ring structures.

  • C=O Stretching (Aldehydic): This is typically the most intense and sharp peak in the spectrum. For aromatic aldehydes, where the carbonyl group is conjugated with the ring system, this absorption occurs in the range of 1710-1685 cm⁻¹.[10][11][12] The conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering its stretching frequency compared to saturated aldehydes (which absorb at 1740-1720 cm⁻¹).[11][13]

  • C=C and C=N Ring Stretching: The pyrazole ring exhibits several stretching vibrations in the 1620-1400 cm⁻¹ range, corresponding to C=C and C=N bonds.[9] These bands are often of medium to strong intensity.

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex series of absorptions that are unique to the overall molecular structure.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations of the pyrazole ring appear in this region.

  • Ring Vibrations: Complex skeletal vibrations of the pyrazole ring, including ring "breathing" modes, are found here.[14]

  • C-N and N-N Stretching: The stretching vibrations of the C-N and N-N single bonds within the pyrazole ring also contribute to the absorptions in this region, typically appearing around 1218 cm⁻¹ and 1108 cm⁻¹, respectively.[9]

Comparative Analysis: Pyrazole-4-Carbaldehyde vs. Related Compounds

To truly appreciate the unique spectral features of pyrazole-4-carbaldehyde, it is instructive to compare its expected FT-IR data with that of simpler, related molecules such as pyrazole and benzaldehyde.

Vibrational ModePyrazoleBenzaldehydePyrazole-4-Carbaldehyde (Expected)
N-H Stretch ~3140 cm⁻¹ (broad, H-bonded)N/A~3300-3100 cm⁻¹ (broad, H-bonded)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3060 cm⁻¹~3100-3000 cm⁻¹
Aldehydic C-H Stretch N/A~2820, 2745 cm⁻¹~2850-2700 cm⁻¹ (two bands)
C=O Stretch N/A~1703 cm⁻¹~1705-1685 cm⁻¹ (strong, sharp)
Ring C=C, C=N Stretch ~1595, 1485, 1400 cm⁻¹~1600, 1585, 1450 cm⁻¹~1620-1400 cm⁻¹ (multiple bands)
N-N Stretch ~1108 cm⁻¹N/A~1100 cm⁻¹

Note: The values presented are approximate and can vary based on the physical state of the sample, intermolecular interactions, and the specific spectrometer used.

The following diagram illustrates the key structural differences and their impact on the FT-IR spectrum.

Structural_Comparison cluster_P4C Key Spectral Features of Pyrazole-4-Carbaldehyde Pyrazole Pyrazole N-H stretch (~3140 cm⁻¹) Ring C=C, C=N stretch (~1595-1400 cm⁻¹) P4C Pyrazole-4-Carbaldehyde N-H stretch Aldehydic C-H stretch Conjugated C=O stretch Ring C=C, C=N stretch Pyrazole->P4C:f0 contributes Pyrazole->P4C:f3 contributes Benzaldehyde Benzaldehyde Aromatic C-H stretch (~3060 cm⁻¹) Aldehydic C-H stretch (~2820, 2745 cm⁻¹) C=O stretch (~1703 cm⁻¹) Benzaldehyde->P4C:f1 contributes Benzaldehyde->P4C:f2 contributes (conjugated)

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 3-Substituted Pyrazoles: A Comparative Analysis

Introduction: The Enduring Importance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a variety of biological interactions. The specific substitution pattern on the pyrazole ring is critical in defining its pharmacological profile. In particular, 3-substituted pyrazoles are prevalent in a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory and analgesic to anticancer and antiviral.

Given the significance of this structural motif, the development of efficient and regioselective synthetic routes to 3-substituted pyrazoles is a topic of paramount importance for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies, offering insights into their underlying mechanisms, practical advantages and limitations, and providing detailed experimental protocols and comparative data to inform methodological choices in the laboratory.

I. The Classical Approach: Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis, first reported in 1883, remains a widely utilized and straightforward method for the construction of the pyrazole ring.[1] This reaction, in its broadest sense, involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[2]

Reaction Mechanism and Regioselectivity

The mechanism commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[3]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is influenced by a delicate balance of steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction pH.[4] Generally, the more nucleophilic nitrogen of a substituted hydrazine will attack the more electrophilic or less sterically hindered carbonyl carbon.[5] Recent studies have shown that the choice of solvent can dramatically influence regioselectivity, with non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly improving the regioselective formation of a single isomer.[6]

Diagram: General Mechanism of the Knorr Pyrazole Synthesis

Caption: [3+2] Cycloaddition of a diazo compound and an alkyne.

Experimental Protocol: Catalyst-Free Synthesis of a 3-Substituted Pyrazole

This protocol is a general procedure for the catalyst-free [3+2] cycloaddition of an α-diazocarbonyl compound with an alkyne. [7] Materials:

  • α-Diazocarbonyl compound (e.g., methyl phenyldiazoacetate) (1.0 mmol)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.2 mmol)

Procedure:

  • In a sealed tube, combine the α-diazocarbonyl compound and the alkyne.

  • Heat the mixture at a predetermined temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or 1H NMR). For many α-diazocarbonyl substrates, the reaction is conducted under solvent-free conditions.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • In many cases, the product is obtained in high purity and may not require further purification. If necessary, the product can be purified by column chromatography on silica gel.

III. Functionalization of the Pyrazole Core: Metal-Catalyzed Cross-Coupling Reactions

An alternative and powerful strategy for the synthesis of 3-substituted pyrazoles involves the construction of the pyrazole ring first, followed by the introduction of the desired substituent at the 3-position via a metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly effective method for this purpose, enabling the formation of C-C bonds between a 3-halopyrazole and a boronic acid derivative. [8]

Mechanism and Scope

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [9]This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. The regioselective synthesis of the starting 3-halopyrazole is a prerequisite for this approach.

Diagram: Suzuki-Miyaura Cross-Coupling for 3-Arylpyrazole Synthesis

Suzuki_Workflow Start 3-Bromopyrazole Coupling Suzuki-Miyaura Coupling Start->Coupling ArylBoronic Aryl Boronic Acid ArylBoronic->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product 3-Arylpyrazole Coupling->Product

Caption: Workflow for the synthesis of 3-arylpyrazoles via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 3-Arylpyrazole via Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromopyrazole with an arylboronic acid.

Materials:

  • 3-Bromopyrazole (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • Palladium precatalyst (e.g., XPhos-derived precatalyst P1) (2.5–3.5 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add the 3-bromopyrazole, arylboronic acid, palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture at 100 °C for 15–20 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyrazole.

IV. Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a 3-substituted pyrazole is a strategic decision that depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the importance of regiochemical control.

Synthetic Route Key Reactants Typical Reaction Conditions Yield Range Advantages Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating70-95%Readily available starting materials, straightforward procedure.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. [4]
[3+2] Cycloaddition Diazo Compound, AlkyneOften catalyst-free with heating; can be metal-catalyzed70-90% [7]High regioselectivity, mild conditions possible, atom economical.Diazo compounds can be unstable and require careful handling.
Suzuki-Miyaura Coupling 3-Halopyrazole, Boronic AcidPalladium catalyst, base, elevated temperatures61-86%Excellent functional group tolerance, high regioselectivity, broad substrate scope.Requires pre-functionalized pyrazole, potential for catalyst poisoning by N-H pyrazoles.
Microwave-Assisted Synthesis Various (e.g., Knorr reactants)Microwave irradiation91-98% [8]Drastically reduced reaction times, often higher yields.Requires specialized microwave reactor equipment.

Conclusion: A Strategic Approach to Pyrazole Synthesis

The synthesis of 3-substituted pyrazoles is a well-developed field with a rich arsenal of synthetic methodologies. The classical Knorr synthesis offers a simple and direct entry to the pyrazole core, with modern advancements addressing the historical challenge of regioselectivity. For a more controlled and often milder approach, [3+2] cycloaddition reactions provide an elegant and atom-economical alternative. Finally, for the late-stage functionalization of a pre-formed pyrazole ring with a diverse array of substituents, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools.

The optimal choice of synthetic strategy will always be guided by the specific target molecule and the resources available. By understanding the underlying principles, advantages, and limitations of each method, as detailed in this guide, researchers, scientists, and drug development professionals can make informed decisions to efficiently and effectively access the valuable class of 3-substituted pyrazoles.

References

  • Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. In PMC. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. In NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Chinese Chemical Letters. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical aspects of the unexpected regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. ResearchGate. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Scilit. Retrieved from [Link]

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  • PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing Isomers of Cyclopropyl-Ethyl-Pyrazole-Carbaldehyde

Introduction The pyrazole ring is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Its versatile synthesis, however, partic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Its versatile synthesis, however, particularly when using unsymmetrical precursors, frequently leads to the formation of constitutional isomers, or regioisomers.[1][4] These isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, biological activities, and safety profiles. The substitution pattern on the pyrazole ring is therefore a critical determinant of a molecule's function.[2]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to reliably separate and unambiguously identify the isomers of cyclopropyl-ethyl-pyrazole-carbaldehyde. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The challenge lies in the subtle structural differences between isomers, which necessitates a multi-technique approach combining high-resolution chromatography with advanced spectroscopic methods.

The primary isomers under consideration, assuming N-ethyl substitution, are depicted below. The principles discussed herein are broadly applicable to other related pyrazole isomer sets.

  • 1-ethyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

  • 1-ethyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde

  • 1-ethyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde

The Analytical Challenge: Similarity in Physicochemical Properties

The core challenge in analyzing pyrazole regioisomers is their inherent similarity. They often possess nearly identical molecular weights, polarities, and volatilities, making their separation by conventional chromatographic techniques non-trivial.[1] Consequently, a successful analysis hinges not on a single method, but on an integrated workflow that leverages the unique strengths of different analytical techniques to build an irrefutable case for the structure of each isolated isomer.

An Integrated Workflow for Isomer Elucidation

A logical and efficient workflow is paramount. The process begins with the separation of the isomeric mixture, followed by preliminary identification and culminating in definitive structural confirmation.

Workflow cluster_0 Separation cluster_1 Initial Characterization cluster_2 Definitive Elucidation start Isomeric Mixture sep Chromatographic Separation (GC or HPLC) start->sep ms Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis sep->ms nmr NMR Spectroscopy (1D: ¹H, ¹³C) (2D: COSY, HSQC, HMBC, NOESY) ms->nmr confirm Unambiguous Structure Confirmation nmr->confirm

Caption: Integrated workflow for isomer separation and identification.

Part 1: High-Resolution Chromatographic Separation

The foundational step is the physical separation of the isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like many pyrazole derivatives.[1][4] Separation is achieved based on differences in boiling points and interactions with the stationary phase of the GC column. Coupling the GC to a mass spectrometer (MS) allows for immediate confirmation that the separated peaks are indeed isomers (i.e., they have the same mass-to-charge ratio).

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomeric mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[1]

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL, split ratio 20:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Compare the retention times of the separated peaks. Analyze the mass spectrum of each peak to confirm the molecular ion and evaluate the fragmentation patterns for structural clues.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, especially for compounds that are less volatile or may degrade at high GC temperatures. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed.[5][6]

Experimental Protocol: HPLC Analysis of Pyrazole Isomers

  • Sample Preparation: Dissolve 1 mg of the isomeric mixture in 1 mL of the mobile phase (e.g., acetonitrile/water mixture).

  • Instrumentation: Use an HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a PDA or UV detector set to an appropriate wavelength (e.g., 254 nm).[7]

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape). For example, start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis: Isomers will elute at different retention times based on their relative polarity. Collect the fractions for subsequent NMR analysis.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility & column interactionSeparation by partitioning between phases (polarity)
Analytes Volatile, thermally stable compoundsWide range, including non-volatile compounds
Stationary Phase e.g., Polysiloxane (HP-5ms)e.g., Alkyl-silica (C18)
Mobile Phase Inert Gas (e.g., Helium)Liquid Solvent Mixture (e.g., Acetonitrile/Water)
Detector Mass Spectrometer (MS), FIDUV, PDA, Mass Spectrometer (MS)

Part 2: Mass Spectrometry - Beyond Molecular Weight

While the primary role of MS in this workflow is to confirm the molecular weight of the separated isomers, the fragmentation patterns obtained from Electron Ionization (EI) in GC-MS can provide valuable structural clues.[8] The position of the substituents influences the stability of the fragment ions, leading to different relative abundances in the mass spectrum. For instance, the cleavage of the cyclopropyl or ethyl group, or the loss of a neutral molecule like HCN, can vary depending on the substitution pattern.[8]

Part 3: NMR Spectroscopy - The Definitive Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers.[9][10] A combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure.

¹H and ¹³C NMR: The Chemical Fingerprint

The chemical environment of each proton and carbon atom is unique, resulting in a distinct chemical shift. The substitution pattern directly influences the electron density around the pyrazole ring atoms, causing predictable upfield or downfield shifts. For example, a proton at C5 is typically more deshielded (further downfield) than a proton at C3.

2D NMR: Unraveling the Connections

While 1D NMR provides the basic fingerprint, 2D NMR techniques are required to definitively piece the puzzle together. For pyrazole isomers, the two most critical experiments are HMBC and NOESY.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds apart. It is the key to unequivocally linking the substituents to their specific positions on the pyrazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. This is the ultimate confirmatory tool, especially for distinguishing between adjacent substituents.[3][11][12]

Experimental Protocol: NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a suite of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Data Analysis: Systematically analyze the spectra to assign all proton and carbon signals and establish connectivities.

Case Study: Distinguishing 1-ethyl-5-cyclopropyl vs. 1-ethyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Let's consider how to differentiate two challenging isomers where the carbaldehyde group is fixed at the 4-position.

Caption: Key differentiating 2D NMR correlations. (Note: Image placeholders represent the chemical structures).

Analysis Logic:

  • HMBC is Key: For the 5-cyclopropyl isomer, the protons of the N-ethyl group will show an HMBC correlation to the C5 carbon, which is also correlated to the cyclopropyl protons. For the 3-cyclopropyl isomer, the N-ethyl protons still correlate to C5, but the cyclopropyl protons will show correlations to C3 and C4. This difference in HMBC for the cyclopropyl group is a definitive differentiator.

  • NOESY Confirms Proximity: The most powerful confirmation comes from NOESY. In the 1-ethyl-5-cyclopropyl isomer, a clear NOE (through-space correlation) will be observed between the protons of the N-ethyl group and the protons of the adjacent cyclopropyl group. This NOE will be absent in the 1-ethyl-3-cyclopropyl isomer, where the N-ethyl and cyclopropyl groups are separated by the C5-N1-N2-C3 atoms. Instead, a strong NOE would be seen between the N-ethyl protons and the H5 proton of the pyrazole ring.[3][12]

Feature1-ethyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde1-ethyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
Pyrazole ¹H Signal Singlet (H3)Singlet (H5)
¹H Chemical Shift H3 proton typically ~7.5-7.8 ppmH5 proton typically more deshielded, ~7.9-8.2 ppm
Key HMBC Correlation Et-CH₂ → C5 ; Cyclopropyl-H → C5 , C4Et-CH₂ → C5 ; Cyclopropyl-H → C3 , C4
Key NOESY Correlation Et-CH₂ ↔ Cyclopropyl-H Et-CH₂ ↔ H5

Conclusion

The synthesis of substituted pyrazoles is a powerful tool in chemical and pharmaceutical development, but it comes with the inherent challenge of isomer formation. A cavalier approach to structural assignment can lead to erroneous structure-activity relationships and costly developmental dead ends.

This guide has demonstrated that a systematic and integrated analytical strategy is essential for success. By combining the separatory power of high-resolution chromatography (GC/HPLC) with the detailed structural insights from mass spectrometry and, most critically, a full suite of 2D NMR experiments (HMBC and NOESY), researchers can confidently and unambiguously determine the substitution pattern of any cyclopropyl-ethyl-pyrazole-carbaldehyde isomer. This rigorous approach is not merely an academic exercise; it is a prerequisite for robust, reproducible, and reliable scientific advancement.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Smolecule. (n.d.). 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde.
  • Cundari, T. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Borah, R., et al. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • Leite, L. F. C. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

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  • Novikova, D. S., et al. (n.d.). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. Available at: [Link]

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  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]

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  • Faria, J. V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activities of Pyrazole Analogs: From Anticancer to Anti-inflammatory Properties

Introduction: The Versatility of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility allows for the synthesis of a vast array of derivatives, leading to a broad spectrum of pharmacological activities.[2] This has established the pyrazole scaffold as a "privileged structure" in drug discovery, with several pyrazole-containing drugs successfully reaching the market, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] This guide provides a comparative analysis of the biological activities of various pyrazole analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data that underpins these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5]

Comparative Anticancer Efficacy

The anticancer potential of pyrazole analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table presents a comparative overview of the IC50 values for selected pyrazole derivatives against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Compound 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[6]
Paclitaxel (Standard) MDA-MB-468 (Breast)49.90 (24h), 25.19 (48h)[6]
Compound 8b MCF-7 (Breast)3.0[2]
Compound 8f MCF-7 (Breast)4.0[2]
Imatinib (Standard) MCF-7 (Breast)7.0[2]
Diphenyl pyrazole-chalcone 6b HNO-97 (Head and Neck)10[7]
Diphenyl pyrazole-chalcone 6d HNO-97 (Head and Neck)10.56[7]

Expert Analysis: The data clearly demonstrates the potent anticancer activity of certain pyrazole analogs, with some compounds exhibiting significantly lower IC50 values than standard chemotherapeutic agents like Paclitaxel and Imatinib. For instance, compound 3f shows remarkable time-dependent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-468.[6] The diphenyl pyrazole-chalcone derivatives 6b and 6d also display promising activity against head and neck cancer cells.[7] These findings underscore the potential of the pyrazole scaffold in the development of novel and more effective anticancer therapies.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which pyrazole analogs exert their anticancer effects is the induction of apoptosis. This process is tightly regulated by a complex signaling cascade involving pro-apoptotic and anti-apoptotic proteins. Many pyrazole derivatives have been shown to disrupt the balance between these proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[4][8]

apoptosis_pathway Pyrazole Analog Pyrazole Analog ROS Generation ROS Generation Pyrazole Analog->ROS Generation Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Pyrazole Analog->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) Pyrazole Analog->Bax (Pro-apoptotic) Activates Mitochondria Mitochondria ROS Generation->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Bcl-2 (Anti-apoptotic)->Bax (Pro-apoptotic) Inhibits Bax (Pro-apoptotic)->Mitochondria Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9->Caspase-3 (Executioner) Activates Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Agar Plate Agar Plate Agar Plate->Inoculation Well Creation Well Creation Inoculation->Well Creation Compound Addition Compound Addition Well Creation->Compound Addition Incubation Incubation Compound Addition->Incubation Zone of Inhibition Zone of Inhibition Incubation->Zone of Inhibition MIC Determination MIC Determination Zone of Inhibition->MIC Determination anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole Analog Pyrazole Analog Pyrazole Analog->COX-2 Inhibits Pyrazole Analog->5-LOX Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX by pyrazole analogs.

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method for evaluating the inhibitory activity of compounds against COX-2 is a fluorometric or colorimetric screening assay.

[9][10][11][12]Principle: The assay measures the peroxidase activity of COX. In the presence of a suitable substrate, the enzyme converts a probe into a fluorescent or colored product. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, heme, and the probe solution.

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole analogs to be tested.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the pyrazole analog dilutions to the respective wells. Include a vehicle control and a known COX-2 inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Signal Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The comparative data presented in this guide highlights the promising anticancer, antimicrobial, and anti-inflammatory activities of various pyrazole analogs. The detailed experimental protocols provide a framework for the continued evaluation and discovery of novel pyrazole-based drug candidates. Future research should focus on optimizing the potency and selectivity of these compounds, as well as further elucidating their mechanisms of action to develop safer and more effective treatments for a wide range of diseases.

References

  • Dadras, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(3), 336-348.
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  • El-Naggar, A. M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(3), 635-644.
  • Dadras, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(3), 336-348.
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  • Wang, Y., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(18), 4232.
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  • Bennani, F. E., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 98(10), 100155.
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  • Kumar, A., et al. (2024). In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. ACS Omega, 9(22), 24654-24667.
  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Mini-Reviews in Medicinal Chemistry, 22(14), 1865-1877.
  • El-Miligy, M. M. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2849-2864.
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  • Ismail, M. M. F., et al. (2021). Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF‐7 cells. Archiv der Pharmazie, 354(9), 2100115.
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Validation

A Senior Application Scientist's Guide to the Comprehensive Spectroscopic Analysis of Pyrazole-4-carbaldehyde Compounds

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a carbaldehyde group at the C4 position creates pyrazole-4-carbaldehyde, a highly versatile synthetic intermediate. This aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex heterocyclic systems and novel drug candidates.[3]

Given its importance, the unambiguous structural confirmation of newly synthesized pyrazole-4-carbaldehyde derivatives is a critical step in any research and development pipeline. A multi-technique spectroscopic approach is not merely confirmatory; it is an exploratory process that reveals the nuanced electronic and structural features of the molecule. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of these compounds, moving beyond simple data reporting to explain the causality behind experimental choices and the synergy between different analytical techniques. We will delve into the core methods of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting them as a holistic, self-validating system for molecular characterization.

The Analytical Workflow: A Synergistic Approach

No single technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical progression, where each step provides a piece of the puzzle, leading to an irrefutable structural assignment.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Start Synthesized Pyrazole-4-carbaldehyde Derivative FTIR FT-IR Spectroscopy Start->FTIR Functional Groups? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Connectivity & Environment? MS Mass Spectrometry (LRMS/HRMS) Start->MS Molecular Weight? UVVIS UV-Vis Spectroscopy Start->UVVIS Conjugated System? FTIR->NMR Confirm Carbonyl Environment Data Convergent Data Analysis FTIR->Data NMR->Data MS->NMR Confirm Formula MS->Data UVVIS->Data End Structure Elucidated & Confirmed Data->End Unambiguous Confirmation

Caption: Synergistic workflow for structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy is our first line of analysis. It is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a pyrazole-4-carbaldehyde, the most crucial diagnostic signal is the aldehyde's carbonyl (C=O) stretching vibration. Its position (wavenumber) is sensitive to the electronic environment; conjugation with the pyrazole ring typically shifts this band to a lower frequency compared to a simple aliphatic aldehyde. This provides our first piece of evidence that the Vilsmeier-Haack formylation (a common synthesis method) was successful.[2][3] We also look for characteristic vibrations of the pyrazole ring itself.

Data Presentation: Characteristic FT-IR Bands

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity
C=O StretchAldehyde Carbonyl1660 - 1700Strong
C-H StretchAldehyde C-H2820 - 2850 & 2720 - 2750Medium to Weak (often two bands)
C=N & C=C StretchPyrazole Ring1400 - 1600Medium to Strong
N-H StretchPyrazole N-H (if unsubstituted)3100 - 3300Broad, Medium
C-H StretchAromatic/Heterocyclic C-H3000 - 3150Medium to Weak

Note: Values are typical and can shift based on substitution and solid-state effects.[1][4][5]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
  • Preparation: Gently grind ~1-2 mg of the dried pyrazole-4-carbaldehyde sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

G cluster_0 Sample Preparation cluster_1 Data Acquisition A Grind Sample with KBr B Form Pellet under Pressure A->B C Acquire Background Scan B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction) D->E

Caption: Workflow for FT-IR data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Causality: If FT-IR provides the list of components, NMR arranges them into a blueprint. NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR Spectroscopy: This technique maps the hydrogen atoms. For pyrazole-4-carbaldehydes, we expect to see several key signals. The most downfield signal is typically the aldehyde proton (-CHO), appearing as a singlet around δ 9.8-10.2 ppm.[1] Its distinct chemical shift is diagnostic. The protons on the pyrazole ring (e.g., at the C3 and C5 positions) will appear as singlets in the aromatic region (δ 7.5-8.5 ppm), confirming the substitution pattern.[4] Protons on other substituents will have their own characteristic shifts and coupling patterns, allowing us to map the entire molecule.[6]

  • ¹³C NMR Spectroscopy: This provides a count of unique carbon environments. The aldehyde carbonyl carbon is again highly diagnostic, appearing far downfield (δ 180-190 ppm).[4] The carbons of the pyrazole ring appear between δ 110-165 ppm.[7] Combined with ¹H NMR and 2D techniques like HSQC (which correlates protons to the carbons they are attached to), we can assemble the complete carbon skeleton.

Data Presentation: Representative NMR Data for a Substituted Pyrazole-4-carbaldehyde (Example: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde)[4]

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity
¹H NMR Aldehyde (-CHO)9.86Singlet
Pyrazole H-58.15Singlet
Phenyl H-2,67.51 - 7.56Multiplet
Phenyl H-3,56.95 - 7.00Multiplet
Methoxy (-OCH₃)3.85Singlet
-OCH₂CH₂Cl4.64Triplet
-OCH₂CH₂Cl3.91Triplet
¹³C NMR Aldehyde (-CHO)183.1
Pyrazole C-3163.0
Pyrazole C-5129.3
Pyrazole C-4110.9
Phenyl C-4158.9
Methoxy (-OCH₃)55.6
-OCH₂CH₂Cl68.9
-OCH₂CH₂Cl41.5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole-4-carbaldehyde sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to homogenize the magnetic field, and tune the probe to the correct frequencies for ¹H and ¹³C.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used. The number of scans can vary (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C (often several hundred to thousands), and may take from minutes to hours.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed. The spectra are then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS). Integrals for ¹H and peak picking for both are performed.

G A Dissolve Sample in Deuterated Solvent B Insert into Spectrometer A->B C Lock, Tune, Shim B->C D Acquire ¹H FID C->D E Acquire ¹³C FID C->E F Fourier Transform, Phase, & Reference D->F E->F

Caption: General workflow for NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Scale

Expertise & Causality: MS provides the molecular weight of the compound, one of the most crucial pieces of data for confirming identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular weight with enough accuracy (typically to four decimal places) to provide a unique elemental formula.[4] This allows us to distinguish between isomers and confirm that the product has the expected atomic composition. The ionization technique is key; soft ionization methods like Electrospray Ionization (ESI) are preferred as they typically keep the molecule intact, showing a strong signal for the molecular ion ([M+H]⁺ or [M+Na]⁺).[4]

Data Presentation: HRMS Data for a Pyrazole-4-carbaldehyde (Example: C₁₃H₁₃ClN₂O₃)[4]

IonCalculated Exact Mass [M+Na]⁺Found Mass [M+Na]⁺Difference (ppm)
C₁₃H₁₃ClN₂NaO₃303.0507303.0508-0.3
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be volatile and compatible with the ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode. For these compounds, positive mode is typical to observe [M+H]⁺ or [M+Na]⁺ ions. Scan over a mass range that includes the expected molecular weight.

  • Data Analysis: Identify the peak corresponding to the molecular ion and compare its measured m/z value to the theoretical value.

G A Prepare Dilute Solution B Infuse into ESI Source A->B C Ionize Sample & Analyze Ions B->C D Detect Ions & Generate Spectrum C->D

Caption: Simplified workflow for ESI-Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyrazole-4-carbaldehyde core. The spectra typically show strong absorptions (λ_max) corresponding to π → π* transitions within the aromatic system.[8] The position and intensity of these bands can be influenced by substituents on the ring and the solvent used, providing insight into the molecule's electronic structure.[9]

Data Presentation: Typical UV-Vis Absorption Maxima

Compound TypeTransitionTypical λ_max (nm)
Pyrazole-derived Schiff basesπ → π* (Aromatic)290 - 345
n → π* (Imine)300 - 385

Note: Data from pyrazole-derived Schiff bases, which include the pyrazole-4-carbaldehyde core.[8]

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., DMSO, Methanol, Acetonitrile). From this, prepare a dilute solution (e.g., 1x10⁻⁴ M) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan across a range (e.g., 200-800 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

G A Prepare Dilute Sample Solution B Measure Solvent Blank A->B C Measure Sample Absorbance B->C D Identify λ_max C->D

Caption: Workflow for UV-Vis Spectroscopy.

Conclusion

The structural characterization of pyrazole-4-carbaldehyde compounds is a clear demonstration of the power of a multi-faceted analytical approach. FT-IR provides the initial confirmation of the key aldehyde functional group. NMR spectroscopy then meticulously maps the atomic connectivity, defining the substitution pattern and the chemical environment of every atom. High-resolution mass spectrometry validates the elemental composition with impeccable accuracy, while UV-Vis spectroscopy offers a window into the electronic properties of the conjugated system. Only by integrating the data from all these techniques can researchers and drug development professionals achieve the high level of confidence required to advance a compound in the discovery pipeline. This guide provides the strategic framework and practical protocols to execute this comprehensive analysis with scientific rigor and integrity.

References

  • Nashaan, F. A., & Al-Rawi, M. S. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate. [Link]

  • Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes. Asian Journal of Chemistry. [Link]

  • 1H-pyrazole-4-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Joshi, S. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2012). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR]. SpectraBase. [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Vilka, K., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles. ResearchGate. [Link]

  • Gîrd, C. E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • UV/VIS SPECTRA OF COMPOUNDS IN DMSO 1×10 −4 M. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Unlocking the Crystal Structure of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Abstract: The determination of a molecule's three-dimensional structure via single-crystal X-ray diffraction is a cornerstone of modern drug discovery and materials science, providing definitive insights into molecular c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The determination of a molecule's three-dimensional structure via single-crystal X-ray diffraction is a cornerstone of modern drug discovery and materials science, providing definitive insights into molecular conformation and intermolecular interactions. The title compound, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, represents a valuable scaffold in medicinal chemistry, yet its crystal structure remains undetermined in the public domain. This guide provides researchers with a comprehensive assessment of the potential for its crystallographic characterization. We will compare various crystallization strategies, offer field-proven experimental protocols, and analyze the molecular features that will govern the success of these endeavors.

Pre-Experimental Assessment: Analyzing the Target Molecule

Before any benchwork commences, a thorough in silico analysis of the target molecule, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, is crucial. Understanding its intrinsic physicochemical properties allows us to anticipate challenges and rationally design a successful crystallization strategy.

Molecular Properties Profile:

PropertyValue / PredictionImplication for Crystallization
Molecular Formula C₉H₁₂N₂O[1][2]Low molecular weight (164.2 g/mol ) is typical for small molecule drugs.
Polarity Moderately polarThe pyrazole ring, nitrogen atoms, and carbonyl group create a dipole moment. This suggests solubility in a range of polar organic solvents like acetone, ethyl acetate, and alcohols, but poor solubility in non-polar solvents like hexanes.
Hydrogen Bonding Acceptors: 2 (N2 of pyrazole, O of aldehyde). Donors: 0.The absence of classic donors (like N-H or O-H) means that strong, directional hydrogen bond networks (e.g., acid-acid dimers) are not possible. Crystal packing will likely be dominated by weaker C-H···O and C-H···N interactions, dipole-dipole forces, and van der Waals packing.
Conformational Flexibility ModerateTwo key sources of flexibility exist: rotation of the ethyl group and rotation of the cyclopropyl group. This flexibility can present a challenge, as multiple low-energy conformations may inhibit the ordered packing required for a single crystal.
Chirality AchiralThe molecule is achiral, simplifying crystallization by eliminating the complexities of resolving enantiomers or dealing with racemic compounds.

Expert Insights: The lack of a strong hydrogen bond donor is the most significant feature. While many pyrazole structures are known, those with an N-H group often form predictable hydrogen-bonded chains or rings (catemers or trimers)[3]. For our N1-ethyl substituted target, these motifs are blocked. The crystal packing will therefore be a more complex interplay of weaker forces. The moderate flexibility of the ethyl and cyclopropyl groups is the primary anticipated hurdle, which can sometimes be overcome by using techniques that allow for slow equilibration, giving the molecule time to adopt a single, stable conformation as it incorporates into the growing crystal lattice.

Comparative Guide to Crystallization Methodologies

The selection of a crystallization method is paramount and is dictated by the compound's properties and the amount of material available. For a small organic molecule like our target, several solution-based methods are viable. The goal of each is to bring a solution to a state of supersaturation slowly and controllably, promoting the nucleation and growth of a few large, well-ordered crystals rather than rapid precipitation of an amorphous solid or microcrystalline powder.[4][5]

MethodologyPrincipleSuitability for Target CompoundProsCons
Slow Evaporation A solution is prepared just below saturation and the solvent is allowed to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation and nucleation.[6][7]High. This is the simplest and often most effective starting method for milligram-to-gram quantities of material.Simple setup; requires minimal material; works with a single solvent system.Difficult to control the rate precisely; can lead to "skin" formation or crystals creeping up the vial walls.
Vapor Diffusion A concentrated drop of the sample solution is sealed in a chamber with a larger reservoir of a "precipitant" or "anti-solvent" (a solvent in which the sample is less soluble). Vapor from the reservoir slowly diffuses into the sample drop, reducing the solute's solubility and inducing crystallization.[4][6]Very High. Ideal for small (milligram) quantities. This method offers excellent control over the rate of solvent change, which can be critical for molecules with conformational flexibility.Excellent for screening multiple conditions; highly controlled; uses very little material.Requires a binary solvent system where volatilities are well-matched; setup can be more complex.
Solvent/Anti-Solvent Diffusion (Layering) A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[6]Moderate. This method is effective but can be sensitive to mechanical disturbances. It is best used when a promising solvent/anti-solvent pair has been identified.Can produce very high-quality crystals; offers good temporal separation of nucleation and growth.Prone to disruption by vibration; requires careful selection of solvents with different densities.
Controlled Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature drops, solubility decreases, leading to supersaturation and crystallization.[8]Moderate to High. This method is very effective if the compound's solubility is highly temperature-dependent.Highly reproducible and scalable; excellent for industrial processes.Requires a programmable heating/cooling block for best results; may not be suitable for heat-sensitive compounds.

Proposed Experimental Workflow for Crystallization Screening

This section provides a self-validating, step-by-step protocol designed to maximize the chances of obtaining diffraction-quality single crystals of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 1: Purity Assessment and Material Preparation

Causality: Crystallization is fundamentally a purification technique. However, starting with impure material is the most common cause of failure. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and poor diffraction.

Protocol:

  • Verify Purity: Confirm the purity of the starting material is >99% using a combination of techniques:

    • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any organic impurities.

    • High-Performance Liquid Chromatography (HPLC) to obtain a quantitative purity value.

    • Mass Spectrometry to confirm the molecular weight.

  • Final Purification (If Necessary): If purity is <99%, perform a final purification step. For a moderately polar solid, flash column chromatography on silica gel is typically effective.

  • Material Handling: Ensure the purified compound is a free-flowing solid. If it is an oil, attempt to solidify it by trituration with a non-polar solvent like hexanes or by cooling. Crystallizing an oil directly is exceptionally difficult.

Step 2: Comprehensive Solvent Screening

Causality: The choice of solvent is the most critical variable in crystallization.[6] An ideal solvent will dissolve the compound moderately well—not too soluble, not too insoluble. This allows for a wide "metastable zone" where the solution is supersaturated but nucleation has not yet occurred, a condition that favors the growth of large single crystals.

Protocol:

  • Solubility Test: In small vials, test the solubility of ~2-5 mg of the compound in 0.5 mL of various solvents. Systematically screen solvents from different chemical classes.

  • Categorize Solvents:

    • Good Solvents: Solvents that dissolve the compound completely at room temperature (e.g., Acetone, Dichloromethane, Ethyl Acetate). These are candidates for Slow Evaporation or as the primary solvent in Vapor/Liquid Diffusion .

    • Poor Solvents (Anti-solvents): Solvents in which the compound is sparingly or insoluble (e.g., Hexanes, Heptane, Water). These are candidates for use as the precipitant/anti-solvent in Vapor/Liquid Diffusion .

    • Intermediate Solvents: Solvents that dissolve the compound upon gentle warming. These are ideal candidates for Controlled Cooling .

Table of Suggested Screening Solvents:

ClassSolventBoiling Point (°C)Polarity Index
Ethers Diethyl Ether352.8
Tetrahydrofuran (THF)664.0
Ketones Acetone565.1
Esters Ethyl Acetate774.4
Alcohols Methanol655.1
Ethanol784.3
Isopropanol823.9
Halogenated Dichloromethane (DCM)403.1
Aromatics Toluene1112.4
Nitriles Acetonitrile825.8
Alkanes n-Heptane980.1
Step 3: Execution of Crystallization Trials

Based on the solvent screen, set up multiple crystallization experiments in parallel using the most promising methodologies.

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Parallel Experiment Setup cluster_observe Phase 3: Observation & Analysis cluster_results Phase 4: Results start Start: Purified Compound (>99%) solubility Systematic Solubility Screen (10-12 Solvents) start->solubility evap Slow Evaporation (Good Solvents) solubility->evap vap Vapor Diffusion (Good Solvent / Poor Anti-Solvent) solubility->vap cool Controlled Cooling (Intermediate Solvents) solubility->cool observe Incubate & Observe (1-4 Weeks, Undisturbed) evap->observe vap->observe cool->observe outcome Evaluate Outcome observe->outcome success Diffraction-Quality Crystals outcome->success Success fail1 No Crystals / Oil outcome->fail1 Failure fail2 Microcrystals / Powder outcome->fail2 Failure end Proceed to X-ray Diffraction success->end fail1->solubility Re-evaluate Solvents / Conditions fail2->solubility Re-evaluate Solvents / Conditions

Caption: A systematic workflow for screening small molecule crystallization conditions.

Protocol for Vapor Diffusion (Example):

  • In a 24-well crystallization plate, add 500 µL of an anti-solvent (e.g., Heptane) to the outer reservoir.

  • Prepare a concentrated solution of the target compound in a good, more volatile solvent (e.g., 5-10 mg in 100 µL of Acetone).

  • Pipette a 5 µL drop of this concentrated solution onto the sitting drop post in the center of the well.

  • Seal the well tightly with clear tape.

  • Repeat this process, screening various combinations of solvents and anti-solvents.

  • Store the plate in a vibration-free location at a constant temperature (e.g., 20°C) and monitor periodically over several weeks.

Learning from Related Structures: The Pyrazole Family

While the structure of our target is unknown, the Cambridge Structural Database (CSD) contains thousands of pyrazole-containing structures. Analysis of closely related compounds can provide valuable clues. For instance, the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde has been determined.[9] In this structure, the packing is stabilized by weak C-H···O and C-H···N interactions, forming dimers and corrugated sheets.[9]

Given the structural similarity, we can hypothesize that 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde will likely exhibit similar packing motifs. The aldehyde's carbonyl oxygen is the strongest hydrogen bond acceptor and will almost certainly participate in C-H···O interactions with C-H groups from the cyclopropyl, ethyl, or pyrazole rings of neighboring molecules. The possibility of π-π stacking involving the pyrazole rings should also be considered, although this is often less significant than in more electron-rich aromatic systems.

Conclusion and Outlook

The crystallographic determination of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly feasible, albeit non-trivial, objective. The primary challenge lies in overcoming the molecule's conformational flexibility and the absence of strong, structure-directing hydrogen bond donors.

Recommendation: A parallel screening approach is strongly recommended. Vapor diffusion offers the highest degree of control and is best suited for initial screening when material is limited. Slow evaporation from a moderately volatile solvent (e.g., ethyl acetate) is a simple, high-yield secondary approach. Success is contingent upon meticulous execution, beginning with the absolute purity of the starting material and followed by a patient and systematic exploration of the solvent and methodology landscape. The protocols and comparative data provided in this guide offer a robust framework for achieving this goal.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Crystal Structure Analysis of 3-Methylpyrazole and Its Derivatives. Retrieved from relevant search result.[10]

  • Crystallization of small molecules. (n.d.). Course material. Retrieved from relevant search result.[4]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Retrieved from PMC - NIH.[6]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, Royal Society of Chemistry. doi:10.1039/D2CS00697A.[8]

  • Request PDF. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.[11]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography... (2025). Journal of Molecular Structure.[12]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Retrieved from relevant search result.[5]

  • Crystallisation Techniques. (2006). Retrieved from relevant search result.[7]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.[13]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.[3]

  • PubChemLite. (n.d.). 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde (C9H12N2O). Retrieved from relevant search result.[1]

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (n.d.). PMC.[9]

  • ChemicalBook. (n.d.). 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from relevant search result.[2]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of Pyrazole Compounds: HPLC vs. GC-MS

In the landscape of pharmaceutical and agrochemical development, pyrazole derivatives stand out for their vast therapeutic and commercial potential.[1][2] Their synthesis, however, often yields a complex mixture of the t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, pyrazole derivatives stand out for their vast therapeutic and commercial potential.[1][2] Their synthesis, however, often yields a complex mixture of the target molecule alongside process-related impurities, regioisomers, and degradation products.[2] Ensuring the purity of the active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental requirement for guaranteeing the safety and efficacy of the final product.[2][3]

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of pyrazole purity assessment. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, empowering you, the research and development scientist, to select and optimize the most appropriate technique for your specific analytical challenge.

Part 1: The Fundamental Divide: Volatility and Polarity

The choice between HPLC and GC-MS hinges on the intrinsic physicochemical properties of the pyrazole analyte and its potential impurities.[4][5][6]

High-Performance Liquid Chromatography (HPLC) is the workhorse for compounds that are soluble in a liquid solvent. It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] Its major strength lies in its versatility for a wide range of compounds, particularly those that are non-volatile, polar, or thermally sensitive—categories into which many complex pyrazole-based APIs fall.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is tailored for analytes that are volatile and thermally stable.[4][6] The sample is vaporized and separated in a gaseous mobile phase. The unparalleled advantage of GC-MS is the specificity of the mass spectrometer, which provides structural information, enabling definitive impurity identification.[1][7] However, if a pyrazole derivative decomposes at high temperatures or is non-volatile, it cannot be analyzed directly by GC.[8]

Part 2: Method Development: A Tale of Two Strategies

The path to a robust, validated analytical method differs significantly between the two techniques. This process must adhere to rigorous standards, such as those outlined in the ICH Q2(R1) guidelines, to ensure data integrity for regulatory submissions.[9][10][11]

The HPLC Approach: Mastering Liquid-Phase Separation

For pyrazoles, Reversed-Phase HPLC (RP-HPLC) is the most common and powerful approach.[12] The rationale is based on separating moderately polar to non-polar compounds using a non-polar stationary phase (like C18) and a polar mobile phase.

Causality in HPLC Method Development:

  • Column Selection: A C18 (octadecylsilyl) column is the universal starting point. Its long alkyl chains provide sufficient hydrophobicity to retain a wide variety of pyrazole structures. The choice of particle size (e.g., 5 µm for standard analysis vs. <2 µm for UHPLC) is a trade-off between resolution and backpressure.

  • Mobile Phase Optimization: The mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, is the primary tool for controlling retention and resolution.[12][13] For pyrazoles, which can possess basic nitrogen atoms, pH control is critical. Adding a modifier like formic acid or phosphoric acid to the aqueous phase protonates the pyrazole ring, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase.[2]

  • Detector Selection: A Photodiode Array (PDA) or UV-Vis detector is standard for purity analysis.[2] Pyrazole rings contain chromophores that absorb UV light, making this a sensitive and robust detection method. The wavelength is selected at the absorbance maximum (λmax) of the parent compound to maximize sensitivity for both the API and its structurally related impurities.

The GC-MS Approach: Navigating the Gas Phase

The first and most critical question for GC-MS is: Is the analyte suitable? Many pyrazoles are sufficiently volatile and thermally stable for direct GC analysis.[1] However, polar functional groups (like -NH, -OH, -COOH) can lead to poor peak shape and thermal degradation.[8]

Causality in GC-MS Method Development:

  • The Derivatization Decision: If a pyrazole is non-volatile or thermally labile, derivatization is necessary.[8][14] This chemical reaction modifies the analyte to make it more suitable for GC.[8] A common technique is silylation , where an active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group using reagents like BSTFA.[8][14] This blocks polar sites, reduces boiling point, and increases thermal stability, making the compound "GC-amenable".[14]

  • Column Selection: A low-polarity, general-purpose column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is the standard choice.[1] This stationary phase separates compounds primarily based on their boiling points, which is ideal for purity profiling where impurities often have different volatilities than the main component.

  • Temperature Programming: A temperature gradient (ramp) is employed in the GC oven. This program starts at a lower temperature to resolve early-eluting, highly volatile impurities and gradually increases to elute higher-boiling compounds, ensuring efficient separation across a wide range of potential contaminants.[1]

  • Mass Spectrometry for Identification: Electron Ionization (EI) is the standard ionization technique. It fragments molecules in a reproducible way, creating a "chemical fingerprint." This mass spectrum can be searched against a commercial library (like NIST) for tentative identification of unknown impurities—a significant advantage over HPLC-UV.[1][15]

Part 3: Head-to-Head Comparison: Performance & Application

The choice of technique is ultimately a practical one, driven by the specific requirements of the analysis. The following table summarizes the key performance characteristics.

ParameterHPLC-UV / HPLC-PDAGC-MSRationale & Causality
Analyte Scope Broad: Non-volatile, polar, thermally labile, high MW compounds.[4][5]Narrow: Volatile & thermally stable compounds.[4][6] Can be expanded with derivatization.[8]HPLC's liquid mobile phase accommodates a much wider range of solubilities and molecular weights at or near ambient temperature.[4][16]
Impurity Identification Tentative (based on retention time and UV spectra).[7] Requires HPLC-MS for confirmation.Definitive for volatile impurities.[1][7]The mass spectrometer provides structural data (fragmentation patterns) that can be matched to libraries for high-confidence identification.[1][15]
Resolution High. Excellent for separating isomers and closely related compounds.Very High. Capillary GC columns offer superior resolving power for complex mixtures of volatile compounds.[16]The efficiency of capillary GC columns, with their long length and small diameter, typically results in sharper and narrower peaks than standard HPLC.[16]
Sensitivity (LOD/LOQ) Good to Excellent. Detector dependent (UV, MS). Typically in the µg/mL to ng/mL range.[7]Excellent. MS detectors, especially in Selected Ion Monitoring (SIM) mode, are extremely sensitive.[5][7]GC-MS often achieves lower detection limits for amenable compounds due to the high efficiency of the separation and the low noise of MS detectors.[7]
Sample Preparation Simpler. Typically "dissolve and inject."[12]Can be more complex. May require derivatization, which adds steps and potential for error.[8][14]The need to ensure volatility adds a potential chemical reaction step (derivatization) that is not required for HPLC.[8]
Typical Application Routine QC, purity assays, stability testing, analysis of non-volatile APIs.[5][17]Impurity identification, residual solvent analysis, analysis of volatile starting materials or byproducts.[1][5]HPLC is robust and versatile for quantifying the main component and known impurities.[18] GC-MS excels where the identity of an unknown volatile peak is required.[1]

Part 4: Experimental Workflows & Protocols

To provide a practical context, detailed protocols for the purity analysis of a hypothetical model compound, "Pyraceptol," are provided below.

Workflow 1: Purity Assessment by RP-HPLC-PDA

This workflow is ideal for routine quality control, where the primary goal is to quantify Pyraceptol and its known, non-volatile impurities against a reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing prep_std 1. Weigh Reference Std dissolve 3. Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_std->dissolve prep_sample 2. Weigh Sample prep_sample->dissolve inject 4. Inject onto RP-HPLC System dissolve->inject separate 5. Gradient Elution (C18 Column) inject->separate detect 6. PDA Detection (Monitor λmax) separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: RP-HPLC-PDA workflow for routine purity analysis of pyrazole compounds.

Protocol: RP-HPLC Method for Pyraceptol

  • Materials & Reagents:

    • Pyraceptol Reference Standard and sample lot.

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Pyraceptol Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.[2]

    • Sample Solution (0.5 mg/mL): Prepare similarly to the Standard Solution using the Pyraceptol sample.[2]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate purity using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow 2: Impurity Identification by GC-MS

This workflow is applied when unknown volatile impurities are detected or when analyzing volatile starting materials and byproducts. This example assumes Pyraceptol requires derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Anhydrous Solvent weigh->dissolve derivatize 3. Add Silylating Reagent (e.g., BSTFA) & Heat dissolve->derivatize inject 4. Inject into GC-MS System derivatize->inject separate 5. Temperature Program (DB-5ms Column) inject->separate detect 6. MS Detection (EI Scan Mode) separate->detect integrate 7. Deconvolute & Integrate Peaks detect->integrate identify 8. Search Mass Spectra against NIST Library integrate->identify report 9. Report Impurity ID identify->report

Caption: GC-MS workflow for identification of volatile pyrazole impurities.

Protocol: GC-MS Method for Pyraceptol Impurities

  • Materials & Reagents:

    • Pyraceptol sample lot.

    • Dichloromethane (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation & Derivatization:

    • Accurately weigh ~5 mg of the Pyraceptol sample into a 2 mL autosampler vial.

    • Add 1 mL of Dichloromethane and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes to complete the silylation reaction.[8] Cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC-MS System: Standard GC coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.[1]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • For any impurity peaks detected, obtain the mass spectrum.

    • Perform a library search against the NIST/Wiley database to tentatively identify the structure.

    • Confirm identity with a reference standard if available.

Conclusion and Recommendations

Both HPLC and GC-MS are indispensable, complementary techniques for ensuring the purity of pyrazole compounds.[7] The decision is not about which is "better," but which is "fitter for purpose."

  • Choose HPLC for routine quality control, purity quantification of non-volatile APIs, and stability studies. Its robustness, versatility, and simpler sample preparation make it the industry standard for batch release and formal assays.[17][18]

  • Choose GC-MS for the definitive identification of unknown volatile or semi-volatile impurities, analysis of residual solvents, and monitoring volatile starting materials. The structural information provided by the mass spectrometer is invaluable for process development and troubleshooting.[1][5]

Ultimately, a comprehensive purity assessment strategy, particularly during drug development, often leverages both techniques. HPLC provides the quantitative purity value, while GC-MS offers the deep dive needed to identify and control the volatile impurity profile, ensuring a safe, effective, and well-characterized final product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. MDPI. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. LinkedIn. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Navigating the complexities of chemical waste management is a cornerstone of responsible laboratory practice. For researchers and drug development professionals, the proper disposal of specialized reagents like 3-cyclopr...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a cornerstone of responsible laboratory practice. For researchers and drug development professionals, the proper disposal of specialized reagents like 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is not merely a procedural task but a critical component of a robust safety culture and environmental stewardship. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management workflow.

Hazard Profile and Risk Assessment: An Inferential Approach
  • Pyrazole Derivatives: This class of compounds exhibits a wide spectrum of pharmacological activities.[1] Consequently, they should be handled with care as potentially bioactive and toxic substances. Structurally related pyrazoles are often classified as irritants and may be harmful if swallowed or inhaled.[2][3]

  • Aromatic Aldehydes: The carbaldehyde functional group can be associated with irritation to the skin, eyes, and respiratory system.[3] Some aldehydes are also known sensitizers.

Based on this analysis, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde should be treated as a hazardous substance with the potential for toxicity and irritation. Under no circumstances should this compound or its waste be disposed of in standard trash or discharged into the sanitary sewer system.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards for laboratory waste management.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates the "cradle-to-grave" management of hazardous waste.[4] This requires generators of waste to correctly identify, label, store, and arrange for the disposal of hazardous materials through licensed facilities.[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals to protect laboratory workers.[9]

It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, which are designed to ensure compliance with these federal and any additional state or local regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, donning the appropriate PPE is mandatory. This minimizes the risk of exposure through inhalation, ingestion, or skin and eye contact.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects eyes from splashes and accidental contact, which could cause serious irritation.[3]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation.[2][10] Gloves must be inspected before use and disposed of properly after handling the waste.[11]
Skin and Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination by spills or splashes.[2]
Respiratory Protection Generally not required if handled within a properly functioning chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of potentially harmful vapors.[2]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde waste.

All waste containing 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde must be classified as hazardous chemical waste.

  • Solid Waste: Collect unused or contaminated solid material (e.g., residual powder, contaminated weigh paper, gloves) in a designated, chemically compatible container.

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof hazardous waste container.

  • Segregation is Key: Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's EHS department. Specifically, keep it separate from incompatible materials such as strong oxidizing agents. It is also best practice to separate halogenated and non-halogenated solvent wastes.[12]

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and equipped with a secure, tight-fitting lid. The container must remain closed at all times except when adding waste.[4]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde" and any other constituents

    • The approximate concentrations of all components

    • The date when waste accumulation began

    • The name of the Principal Investigator and the specific laboratory location

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Storage Location: Store the sealed waste container in a designated hazardous waste satellite accumulation area. This area should be well-ventilated, away from general traffic, and clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. This is especially important for liquid waste.

The final disposal of hazardous waste must be managed by professionals.

  • On-Site Treatment (Use with Caution): Some commercial products, such as Aldex®, are designed to neutralize aldehyde waste, rendering it non-hazardous.[13][14] However, do not attempt any on-site treatment unless it is an approved procedure within your institution's Chemical Hygiene Plan and permitted by local sewer authorities. [15] Unapproved treatment can violate EPA regulations.

  • Professional Disposal Service: Follow your institution's established procedure to request a pickup of the hazardous waste. This is typically handled by the EHS department, which contracts with a licensed professional waste disposal company.[5][16] The most common and recommended disposal method for this type of organic compound is high-temperature incineration.[16]

Emergency Procedures: Spill Management

In the event of a small-scale spill, immediate and correct action can prevent a more serious incident.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large or highly volatile spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 3.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand), starting from the outside and working inward.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal and label the container with the spill cleanup materials as hazardous waste and arrange for its disposal.

Disposal Workflow and Logic

The following diagrams illustrate the procedural flow and the rationale behind the classification of this compound as hazardous waste.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal & Compliance A Waste Generation (Solid or Liquid) B Characterize as Hazardous Waste A->B Step 1 C Select & Label Compatible Container B->C Step 2 D Segregate Waste (e.g., Non-Halogenated) C->D E Store in Designated Satellite Accumulation Area D->E Step 3 F Request Waste Pickup (via EHS Department) E->F Step 4 G Professional Collection by Licensed Vendor F->G H Transport to a TSDF G->H I Final Disposal (High-Temperature Incineration) H->I J Treatment, Storage, and Disposal Facility

Disposal workflow for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde.

RationaleDiagram cluster_0 Hazard Inference cluster_1 Potential Risks A Pyrazole Moiety C Bioactivity & Toxicity A->C B Aldehyde Group D Skin/Eye/Respiratory Irritation B->D E Conclusion: Treat as Hazardous Waste C->E Leads to D->E Leads to

Rationale for classifying the compound as hazardous waste.

By diligently following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, reinforcing a culture of safety and regulatory compliance within the scientific community.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [7]

  • OSHA Standards to Know Before Starting Your Lab. (2023). USA-SC. [17]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [9]

  • The OSHA Laboratory Standard. (2020). Lab Manager. [8]

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. BenchChem. [16]

  • Hazardous Waste Disposal Guidelines. Purdue University. [4]

  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]... BenchChem.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [18]

  • Aldex® - Aldehyde Disposal Made Easy. Arcom Group. [13]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [19]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [20]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [5]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [15]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA). [6]

  • SAFETY DATA SHEET - T7641. Sigma-Aldrich. [11]

  • 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde (C9H12N2O). PubChemLite. [21]

  • Aldehyde Disposal. DRNA. [14]

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. BenchChem. [2]

  • Hazardous Waste Disposal Guide. Northwestern University. [12]

  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific. [22]

  • SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Fisher Scientific. [23]

  • Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde. Angene Chemical. [10]

  • 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. PubChem. [3]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.org. [1] [cite: 31]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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